molecular formula C8H18N2O B155524 2-(4-Methylpiperazin-1-yl)propan-1-ol CAS No. 1811-57-0

2-(4-Methylpiperazin-1-yl)propan-1-ol

Cat. No.: B155524
CAS No.: 1811-57-0
M. Wt: 158.24 g/mol
InChI Key: NCRWIAUNUXORIB-UHFFFAOYSA-N
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Description

2-(4-Methylpiperazin-1-yl)propan-1-ol (: 1811-57-0) is a chemical intermediate with a molecular formula of C8H18N2O and a molecular weight of 158.24 g/mol . This compound is offered with a high purity level, typically ranging from 85% to 99.8% . It is recommended to store this material sealed in a dry and cool environment . Piperazine derivatives are valuable building blocks in medicinal chemistry and pharmaceutical research. For instance, analogous piperazine-containing structures have been synthesized and investigated as potential therapeutic agents, demonstrating their utility in drug discovery programs . Similar compounds have also been explored in preclinical studies for complex diseases, highlighting the research relevance of this chemical scaffold . Safety Information: This product is for Research Use Only (RUO) and is intended for laboratory and further manufacturing applications. It is not intended for diagnostic or therapeutic use, nor for direct human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methylpiperazin-1-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O/c1-8(7-11)10-5-3-9(2)4-6-10/h8,11H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCRWIAUNUXORIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)N1CCN(CC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80609257
Record name 2-(4-Methylpiperazin-1-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80609257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1811-57-0
Record name 2-(4-Methylpiperazin-1-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80609257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chemical structure and molecular weight of 2-(4-Methylpiperazin-1-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, physicochemical properties, and synthesis of 2-(4-Methylpiperazin-1-yl)propan-1-ol .

Structural Characterization, Synthesis Strategies, and Physicochemical Profile

Executive Summary

2-(4-Methylpiperazin-1-yl)propan-1-ol (CAS: 1811-57-0) is a specialized bifunctional building block used primarily in medicinal chemistry.[1][2] Unlike its more common regioisomer, 1-(4-methylpiperazin-1-yl)propan-2-ol (which forms spontaneously from propylene oxide ring-opening), this compound features a primary alcohol and a branched tertiary amine. This specific topology is critical for designing solubilizing linkers in kinase inhibitors and GPCR ligands, where the primary hydroxyl group serves as a precise anchor for further derivatization (e.g., esterification, oxidation to aldehyde, or conversion to a leaving group).

Chemical Identity & Structure

Nomenclature and Identifiers[3][4]
  • IUPAC Name: 2-(4-Methylpiperazin-1-yl)propan-1-ol[1][3][4][5]

  • Common Synonyms: 2-(4-Methyl-1-piperazinyl)-1-propanol;

    
    -Methyl-4-methyl-1-piperazineethanol
    
  • CAS Registry Number: 1811-57-0[1][5]

  • Molecular Formula:

    
    [1][3][5][6]
    
Structural Topology

The molecule consists of a central propyl backbone. Position 1 holds a primary hydroxyl group (


), while position 2 is substituted with a 4-methylpiperazine ring. This creates a chiral center at C2.[1]

ChemicalStructure N_methyl N-Methyl Group (Hydrophobic) Piperazine Piperazine Ring (Basic Core, pKa ~9.0) N_methyl->Piperazine N4 Chiral_Center C2 Chiral Center (Branched Point) Piperazine->Chiral_Center N1-C2 Bond Primary_Alc Primary Alcohol (C1, Nucleophilic) Chiral_Center->Primary_Alc C2-C1 Bond

Figure 1: Functional topology of 2-(4-Methylpiperazin-1-yl)propan-1-ol highlighting the connectivity of the basic amine core and the reactive primary alcohol.

Molecular Descriptors
PropertyValueNotes
Molecular Weight 158.24 g/mol Exact Mass: 158.1419
SMILES CC(CO)N1CCN(C)CC1Encodes connectivity (racemic)
InChI Key NCRWIAUNUXORIB-UHFFFAOYSA-NUnique standard identifier
Chirality Racemic (standard)Can be resolved to (R) or (S)

Physicochemical Properties[1][2][4][9][11]

Understanding the physical behavior of this compound is essential for purification and formulation.

ParameterDataTechnical Implication
Physical State Viscous Liquid / Low-melting SolidHygroscopic; handle under inert atmosphere.
Boiling Point ~220–225 °C (760 mmHg)High boiling point requires vacuum distillation for purification.
Density ~0.96 g/cm³Slightly less dense than water.
pKa (Calculated)

,

The

(methyl-bearing) nitrogen is the primary basic site.
LogP -0.3 to 0.2Amphiphilic but water-soluble; suitable for aqueous workups.
Solubility High in MeOH, DCM, WaterDifficult to extract from water; "salting out" required.

Synthesis & Manufacturing Strategies

The Regioselectivity Challenge

A direct reaction between 1-methylpiperazine and propylene oxide predominantly yields the secondary alcohol (1-(4-methylpiperazin-1-yl)propan-2-ol) due to steric hindrance favoring nucleophilic attack at the terminal carbon.

To synthesize the primary alcohol (CAS 1811-57-0) , a "Reduction of Ester" strategy is required to guarantee the correct regiochemistry.

High-Fidelity Synthesis Protocol (Ester Reduction Route)

This route ensures the nitrogen is attached to the branched carbon (C2) while preserving the oxygen at the terminus (C1).

Step 1: N-Alkylation

Reagents: 1-Methylpiperazine, Ethyl 2-bromopropionate, Potassium Carbonate (


), Acetonitrile.
Reaction: 

displacement of the bromide by the secondary amine of piperazine.

Step 2: Hydride Reduction

Reagents: Lithium Aluminum Hydride (


) or 

, THF (anhydrous). Reaction: Reduction of the ester moiety to the primary alcohol.

SynthesisPathway Start Starting Materials: 1-Methylpiperazine + Ethyl 2-bromopropionate Step1 Step 1: N-Alkylation (Acetonitrile, K2CO3, Reflux) Forms C-N Bond at C2 Start->Step1 Inter Intermediate: Ethyl 2-(4-methylpiperazin-1-yl)propanoate Step1->Inter Step2 Step 2: Reduction (LiAlH4 in THF, 0°C) Converts Ester to Primary Alcohol Inter->Step2 Product Final Product: 2-(4-Methylpiperazin-1-yl)propan-1-ol (CAS 1811-57-0) Step2->Product

Figure 2: Synthetic pathway utilizing the ester-reduction method to enforce correct regiochemistry.

Experimental Methodology (Bench-Scale)
  • Alkylation: Charge a flask with 1-methylpiperazine (1.0 eq) and

    
     (2.0 eq) in acetonitrile. Add ethyl 2-bromopropionate (1.1 eq) dropwise at 
    
    
    
    . Reflux for 12 hours. Filter salts and concentrate to obtain the ester oil.
  • Reduction: Suspend

    
     (1.5 eq) in dry THF under 
    
    
    
    . Add the crude ester (dissolved in THF) dropwise at
    
    
    . Stir at room temperature for 4 hours.
  • Workup: Quench carefully (Fieser method: water, 15% NaOH, water). Filter the aluminum salts. Dry the filtrate (

    
    ) and concentrate.
    
  • Purification: Distill under high vacuum (

    
    ) or purify via amine-functionalized silica gel chromatography.
    

Analytical Characterization

To validate the structure, specifically distinguishing it from the secondary alcohol isomer, look for the following spectroscopic signatures:

  • 
     NMR (CDCl
    
    
    
    , 400 MHz):
    • 
       ~3.4–3.6 ppm:  Distinct multiplet corresponding to the 
      
      
      
      protons (ABX system due to the adjacent chiral center).
    • 
       ~2.8 ppm:  Methine proton (
      
      
      
      ).
    • 
       ~2.3 ppm:  Singlet for 
      
      
      
      -methyl group (
      
      
      ).
    • 
       ~0.9–1.0 ppm:  Doublet for the methyl side chain (
      
      
      
      ) attached to the methine.
  • Mass Spectrometry (ESI+):

    • [M+H]+: 159.15 m/z.

Safety & Handling

  • Hazards: Causes skin irritation (H315) and serious eye irritation (H319).[7]

  • Storage: Store in a cool, dry place under nitrogen. The compound acts as a base and may absorb

    
     from the air.
    
  • PPE: Wear chemical-resistant gloves (nitrile) and safety goggles.

References

  • PubChem Compound Summary. (2025). 2-(4-Methylpiperazin-1-yl)propan-1-ol (CID 12822457). National Center for Biotechnology Information. Link

  • Sigma-Aldrich. (2025). Product Specification: 2-(4-Methylpiperazin-1-yl)propan-1-ol.[1][3][4] Merck KGaA. Link

  • Mishra, B. K., et al. (2009).[8] Synthesis of piperazine derivatives via N-alkylation.[9][8] Molbank, M607.[9][8] (Contextual reference for alkylation protocols). Link

  • EPA CompTox. (2025). Chemical Dashboard: Piperazine derivatives properties. US Environmental Protection Agency. Link

Sources

Comprehensive Solubility Profiling of 2-(4-Methylpiperazin-1-yl)propan-1-ol: Methodologies and Predictive Analytics

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility profile of 2-(4-Methylpiperazin-1-yl)propan-1-ol in organic solvents Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-(4-Methylpiperazin-1-yl)propan-1-ol (CAS: 1811-57-0) is a critical piperazine-based intermediate used in the synthesis of atypical antipsychotics and other CNS-active pharmaceutical ingredients (APIs). Its structural duality—comprising a polar, hydrogen-bonding primary alcohol tail and a basic, lipophilic methylpiperazine head—creates a complex solubility profile that is highly sensitive to solvent polarity and pH.

This technical guide provides a rigorous analysis of the compound's solubility behavior. In the absence of a single, universal dataset in the open literature for this specific isomer, we synthesize available thermodynamic data from structural analogs (e.g., N-(2-hydroxyethyl)piperazine) and establish a Standard Operating Procedure (SOP) for experimentally determining its solubility boundaries. This guide empowers process chemists to optimize reaction media, purification via recrystallization, and liquid-liquid extraction strategies.

Molecular Characterization & Physicochemical Basis[2]

Understanding the solubility requires dissecting the molecular architecture. The compound exists as a structural isomer distinct from the more common 1-(4-methylpiperazin-1-yl)propan-2-ol; the primary alcohol placement in the target molecule significantly alters its crystal packing and solvation energy.

Structural Descriptors
PropertyValue / DescriptionImpact on Solubility
CAS Number 1811-57-0Unique identifier for the primary alcohol isomer.
Molecular Formula C₈H₁₈N₂OMW: 158.24 g/mol .[1]
Functional Groups 1° Alcohol (-CH₂OH) 3° Amine (N-Methyl) 3° Amine (Piperazine N1)Alcohol: H-bond donor/acceptor (Water/MeOH solubility). Amines: H-bond acceptors; pH-dependent solubility.
Predicted LogP -0.5 to +0.2Amphiphilic. Soluble in both aqueous and polar organic phases.
pKa (Predicted) pKa₁ ≈ 5.0 (N4), pKa₂ ≈ 9.0 (N1)Solubility is drastically modulated by pH.
Theoretical Solubility Map (Hansen Solubility Parameters)

Using Group Contribution Methods, we predict the interaction radius (


) with common solvents. The molecule exhibits high affinity for solvents with moderate-to-high hydrogen bonding capacity (

) and polarity (

).
  • Zone I (High Solubility > 100 mg/mL): Water, Methanol, Ethanol, Dichloromethane (DCM), Chloroform, DMSO.

  • Zone II (Moderate Solubility 10-100 mg/mL): Ethyl Acetate, Acetone, THF, Toluene (temperature dependent).

  • Zone III (Low Solubility < 10 mg/mL): n-Hexane, n-Heptane, Cyclohexane (Anti-solvents).

Experimental Protocol: Solubility Determination

Senior Scientist Note: For process validation, relying on predicted values is insufficient. The following protocol utilizes the Dynamic Laser Monitoring Method , which is superior to the static shake-flask method for generating polythermal solubility curves quickly.

Workflow Diagram

The following Graphviz diagram outlines the decision logic and workflow for solubility profiling.

SolubilityProtocol Start Start: Pure Compound (CAS 1811-57-0) SolventSelect Solvent Selection (Polar, Non-polar, Aprotic) Start->SolventSelect MethodChoice Select Method SolventSelect->MethodChoice LaserMethod Dynamic Laser Method (Polythermal) MethodChoice->LaserMethod Speed/Curve ShakeFlask Static Shake-Flask (Isothermal) MethodChoice->ShakeFlask Accuracy/Standard Experiment Equilibration & Detection (Turbidity / HPLC) LaserMethod->Experiment ShakeFlask->Experiment DataFit Thermodynamic Modeling (Apelblat / Van't Hoff) Experiment->DataFit Output Solubility Profile & Enthalpy of Dissolution DataFit->Output

Caption: Workflow for determining the solubility profile, selecting between dynamic (polythermal) and static (isothermal) methodologies.

Detailed Methodology (Dynamic Laser Method)

This method detects the dissolution temperature (


) of a mixture with a known mole fraction (

) by monitoring the intensity of a laser beam passing through the solution.
  • Preparation: Accurately weigh the solute (

    
    ) and solvent (
    
    
    
    ) into a jacketed glass vessel equipped with a magnetic stirrer.
  • Turbidity State: Initially, the mixture is heterogeneous (turbid) at low temperature.

  • Heating Ramp: Heat the mixture slowly (e.g., 2 K/min) while stirring.

  • Detection: Continuously monitor the laser transmittance. The point of maximum transmittance (sharp increase) corresponds to the complete dissolution temperature (

    
    ).
    
  • Repetition: Repeat with varying solute/solvent ratios to construct the full solubility curve (

    
     vs. 
    
    
    
    ).

Solubility Data & Thermodynamic Modeling

Predicted Solubility Profile

In the absence of a specific public dataset for CAS 1811-57-0, the following profile is derived from validated data of its closest analog, N-(2-hydroxyethyl)piperazine [1], and standard piperazine thermodynamics.

Solvent ClassRepresentative SolventPredicted Solubility (25°C)Temperature Sensitivity (

)
Utility
Protic Polar WaterMiscibleN/AReaction Medium / Workup
Protic Polar Methanol> 500 mg/mLLowReaction Medium
Aprotic Polar DMSO> 400 mg/mLLowScreening
Chlorinated Dichloromethane> 300 mg/mLModerateExtraction (Organic Phase)
Ester Ethyl Acetate50 - 150 mg/mLHighRecrystallization Candidate
Hydrocarbon n-Heptane< 5 mg/mLLowAnti-solvent
Thermodynamic Correlation (The Apelblat Model)

To rigorously describe the solubility curve for process engineering, experimental data should be fitted to the Modified Apelblat Equation [2]. This model accounts for the non-ideal behavior of the solution:



  • 
     : Mole fraction solubility of the solute.
    
  • 
     : Absolute temperature (K).[2][3][4]
    
  • 
     : Empirical parameters derived from regression analysis.
    

Application: If


 is positive, dissolution is endothermic (solubility increases with T). For piperazine alcohols, dissolution is typically endothermic (

), making cooling crystallization a viable purification strategy.

Process Application: Purification Strategy

The solubility profile dictates the purification strategy. Because 2-(4-Methylpiperazin-1-yl)propan-1-ol is an amphiphilic base, standard silica chromatography can be challenging due to tailing (amine interaction with silanols).

Acid-Base Extraction (The "pH Swing")

Leveraging the pKa (approx 9.0) allows for high-purity isolation without chromatography.

  • Dissolution: Dissolve crude reaction mixture in Dichloromethane (DCM) .

  • Acid Wash: Extract with 0.5 M HCl (aq) . The target molecule protonates and moves to the aqueous phase. Impurities (non-basic) remain in DCM.

  • Basification: Separate the aqueous layer and adjust pH to >12 using NaOH . The target molecule becomes neutral (free base).

  • Back-Extraction: Extract the turbid aqueous mixture with DCM or Ethyl Acetate .

  • Concentration: Dry and evaporate to yield the pure oil/solid.

Recrystallization (Solid State Only)

If the compound is solid (or for salt formation, e.g., Dihydrochloride salt):

  • Solvent System: Isopropanol (Good solvent) + n-Heptane (Anti-solvent).

  • Procedure: Dissolve in hot Isopropanol. Add warm Heptane until slight turbidity. Cool slowly to 0°C.

Reaction Regioselectivity & Solvent Effects

Senior Scientist Insight: The synthesis of this specific isomer (primary alcohol) often involves reducing a precursor ester or aldehyde. If synthesizing via ring-opening of propylene oxide, the secondary alcohol is favored. To maintain the integrity of the primary alcohol during subsequent steps, avoid acidic solvents that could catalyze migration or dehydration.

References

  • Derks, P. W. J., et al. (2005). "Solubility of Carbon Dioxide in Aqueous Piperazine Solutions." AIChE Journal. Link (Proxy data for piperazine hydrophilicity).

  • Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics. Link (Standard reference for the Apelblat model).

  • PubChem. (n.d.). "2-(4-Methylpiperazin-1-yl)propan-1-ol (CAS 1811-57-0)."[1] National Center for Biotechnology Information. Link

  • BenchChem. (n.d.). "Synthesis and Properties of 2-(4-Methylpiperazin-1-yl)propan-1-ol." Link

Sources

2-(4-Methylpiperazin-1-yl)propan-1-ol CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-(4-Methylpiperazin-1-yl)propan-1-ol, a versatile chemical intermediate. The content herein is structured to deliver not just procedural steps but also the underlying scientific principles and practical insights essential for its synthesis, characterization, and application in research and development.

Core Chemical Identity

2-(4-Methylpiperazin-1-yl)propan-1-ol is a substituted piperazine derivative that serves as a valuable building block in medicinal chemistry.[1] Its structure, featuring a chiral center and a reactive hydroxyl group, makes it an attractive precursor for the synthesis of more complex molecules.

IdentifierValueSource
CAS Number 1811-57-0[1]
Molecular Formula C₈H₁₈N₂O[1]
Molecular Weight 158.24 g/mol [1]
IUPAC Name 2-(4-methylpiperazin-1-yl)propan-1-ol[1]
InChI Key NCRWIAUNUXORIB-UHFFFAOYSA-N[1]
Physical Form Solid, semi-solid, or liquid/lump
Typical Purity 85% to 99.8%[1]

Synthetic Methodologies

The synthesis of 2-(4-Methylpiperazin-1-yl)propan-1-ol can be approached through two primary strategic pathways. The choice of method often depends on the availability of starting materials, desired scale, and stereochemical considerations.

Pathway 1: Nucleophilic Alkylation of 1-Methylpiperazine

This direct approach involves the formation of the C-N bond between the piperazine ring and the propanol backbone. A common and straightforward method is the nucleophilic substitution reaction where 1-methylpiperazine acts as the nucleophile.

Figure 1: Nucleophilic Alkylation Workflow A 1-Methylpiperazine (Nucleophile) C Reaction Vessel (Solvent, e.g., Methanol) A->C B Propylene Oxide or 2-Chloro-1-propanol (Electrophile) B->C D Nucleophilic Attack (Ring-opening or Substitution) C->D Heat/Stir E Work-up & Purification (e.g., Distillation, Chromatography) D->E F Racemic 2-(4-Methylpiperazin-1-yl)propan-1-ol E->F

Caption: General workflow for synthesizing the target compound via nucleophilic alkylation.

Detailed Experimental Protocol (Alkylation with Propylene Oxide):

This protocol is a representative example and may require optimization based on laboratory conditions.

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, charge 1-methylpiperazine (1.0 eq) and a suitable solvent such as methanol (5-10 volumes).

  • Reagent Addition: Cool the mixture in an ice bath. Add propylene oxide (1.1 eq) dropwise via the dropping funnel over 30-60 minutes, maintaining the internal temperature below 10°C. The exothermicity of the reaction necessitates slow addition and efficient cooling.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield 2-(4-methylpiperazin-1-yl)propan-1-ol as a colorless to pale yellow oil.

Pathway 2: Reduction of a Ketone Precursor

An alternative and efficient route involves the reduction of the corresponding ketone, 1-(4-methylpiperazin-1-yl)propan-2-one. This method is particularly advantageous when stereocontrol is desired.

Figure 2: Ketone Reduction Workflow A 1-(4-Methylpiperazin-1-yl)propan-2-one (Synthesized from 1-methylpiperazine and chloroacetone) C Reaction Vessel (Solvent, e.g., Methanol) A->C B Reducing Agent (e.g., NaBH₄) B->C D Hydride Attack on Carbonyl C->D Stir at 0°C to RT E Aqueous Work-up D->E F Purification (Extraction & Chromatography) E->F G Racemic 2-(4-Methylpiperazin-1-yl)propan-1-ol F->G

Caption: General workflow for synthesizing the target compound via reduction of a ketone precursor.

Detailed Experimental Protocol (Reduction with Sodium Borohydride):

This protocol outlines a common laboratory-scale reduction.[2][3][4][5][6]

  • Reaction Setup: Dissolve 1-(4-methylpiperazin-1-yl)propan-2-one (1.0 eq) in methanol (10 volumes) in a round-bottom flask equipped with a magnetic stirrer.

  • Reagent Addition: Cool the solution to 0°C using an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10°C. The addition of NaBH₄ can cause foaming.[3]

  • Reaction Progression: After the addition, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction's completion by TLC.[4]

  • Work-up: Carefully quench the reaction by the slow addition of water or dilute hydrochloric acid at 0°C. Adjust the pH to basic (pH > 9) with an aqueous solution of sodium hydroxide.

  • Purification: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography.

Stereochemistry and Enantiomeric Resolution

The C2 carbon of the propanol chain is a chiral center, meaning the compound exists as a pair of enantiomers: (R)- and (S)-2-(4-methylpiperazin-1-yl)propan-1-ol.[1] For many pharmaceutical applications, a single enantiomer is required. This can be achieved through asymmetric synthesis, for example, by using a chiral reducing agent like the Corey-Bakshi-Shibata (CBS) catalyst for the ketone reduction, or by resolving the racemic mixture.[7]

Spectroscopic and Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Technique Predicted Data / Expected Observations
¹H NMR -CH₃ (on piperazine): ~2.2 - 2.3 ppm (singlet, 3H)-CH₂- (piperazine ring): ~2.3 - 2.8 ppm (multiplet, 8H)-CH- (propanol chain): ~2.6 - 2.9 ppm (multiplet, 1H)-CH₂OH (propanol chain): ~3.4 - 3.7 ppm (multiplet, 2H)-CH₃ (on propanol chain): ~0.9 - 1.1 ppm (doublet, 3H)[1]
¹³C NMR N-methyl carbon: ~46 ppmPiperazine ring carbons: ~50-60 ppmPropanol side chain carbons: -CH₂OH carbon expected around 60-70 ppm[1]
FT-IR Broad O-H stretch around 3300-3500 cm⁻¹.C-H stretching of alkyl groups around 2800-3000 cm⁻¹.C-N stretching around 1000-1200 cm⁻¹.
Mass Spec. Expected molecular ion peak [M]⁺ or [M+H]⁺.
Analytical Method: High-Performance Liquid Chromatography (HPLC)

A robust HPLC-UV method can be developed for purity analysis. While the native molecule may lack a strong chromophore for high-sensitivity UV detection, methods developed for related piperazine derivatives can be adapted.[8][9][10][11][12]

Illustrative HPLC-UV Conditions (Adaptable):

  • Column: Chiralpak IC (250 x 4.6 mm, 5µm)[10]

  • Mobile Phase: Acetonitrile:Methanol:Diethylamine (90:10:0.1, v/v/v)[10]

  • Flow Rate: 1.0 mL/min[10]

  • Column Temperature: 35°C[10]

  • Detection Wavelength: 210-220 nm (for non-derivatized amine) or higher if derivatized.[10]

  • Injection Volume: 10 µL[10]

Applications in Drug Discovery and Development

Piperazine and its derivatives are ubiquitous in medicinal chemistry due to their favorable physicochemical properties and ability to serve as versatile scaffolds.[1] While specific, publicly disclosed applications for 2-(4-methylpiperazin-1-yl)propan-1-ol are not extensively documented, its structure suggests its utility as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The methylpiperazine moiety is a common feature in a wide range of drugs, including antipsychotics, antihistamines, and anti-cancer agents.

The propan-1-ol side chain provides a handle for further chemical modifications, such as:

  • Esterification or Etherification: To modulate lipophilicity and pharmacokinetic properties.

  • Oxidation: To form the corresponding carboxylic acid or aldehyde for subsequent amide or imine formation.

  • N-Demethylation: The N-methyl group can be removed to provide the secondary amine, opening up another site for derivatization.[1]

Safety, Handling, and Storage

Safety and Handling:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle in a well-ventilated area or a fume hood.

  • Avoid contact with skin and eyes. May cause skin and eye irritation.

  • Avoid inhalation and ingestion.

  • Refer to the specific Safety Data Sheet (SDS) for comprehensive safety information.

Storage:

  • Store in a tightly sealed container.

  • Keep in a cool, dry, and well-ventilated place.[1]

References

  • A Comparative Guide to HPLC-UV Method Development for N-Boc-piperazine Analysis. (2025). BenchChem.
  • A Comparative Guide to HPLC Purity Validation of 1-(2-chloroethyl)
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatiz
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (n.d.).
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatiz
  • 2-(4-Methylpiperazin-1-yl)propan-1-ol. (n.d.). Benchchem.
  • Reduction using sodium borohyride?. (2019).
  • A. - Preparation of tmpMgCl·LiCl. (n.d.). Organic Syntheses Procedure.
  • 2381259-96-5|(S)-2-(4-(Methylsulfonyl)piperazin-1-yl)propan-1-ol. (n.d.). BLDpharm.
  • Sodium Borohydride - Common Organic Chemistry. (n.d.).
  • 2-(4-Methylpiperazin-1-yl)propan-1-ol. (n.d.). Sigma-Aldrich.
  • 2-methyl-2-[4-(propan-2-yl)piperazin-1-yl]propanal. (n.d.). MilliporeSigma.
  • Sodium Borohydride (NaBH4) Reduction. (n.d.). Organic Synthesis.
  • Synthesis of 1-methyl-piperazine-1-oxide dihydr
  • (S)-2-(4-(Methylsulfonyl)piperazin-1-yl)propan-1-ol. (n.d.). PubChem.
  • 2381259-96-5 | (S)-2-(4-(Methylsulfonyl)piperazin-1-yl)propan-1-ol. (n.d.). ChemScene.
  • Method for preparing 1-methylpiperazine. (n.d.).
  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011).
  • 1-Methylpiperazine: synthesis, applic
  • Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. (n.d.). The Royal Society of Chemistry.
  • (S)-2-(4-Fluorophenyl)propan-1-ol: A Chiral Building Block for Pharmaceutical Synthesis. (n.d.). Benchchem.
  • Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. (2009). MDPI.
  • Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. (2025). MDPI.
  • N-METHYLPIPERAZINE. (n.d.).
  • Synthesis of piperazines. (n.d.). Organic Chemistry Portal.
  • Purification of 1- [2- (2,4-dimethylphenylsulfanyl) phenyl] piperazine. (n.d.).
  • Preparation method of 1-methyl piperazine. (n.d.).
  • Synthesis method of chiral piperazinone derivative. (n.d.).
  • In Silico Study of N-(4-oxo-2-(4-(4-(2-(substituted phenyl amino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl)
  • 3-(4-Methylpiperazin-1-yl)propan-1-ol. (n.d.). Sigma-Aldrich.
  • In-silico ADME Evaluation and Molecular Docking of a Novel Compound' 2-(4-Allylpiperazin-1-Yl)-1-(1-(4-Nitrophenyl)-1h-Tetrazol-5-Yl) Ethanone' as Potential Antimicrobial Agents.. (2024).

Sources

Technical Guide: Safety, Toxicity, and Handling of 2-(4-Methylpiperazin-1-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Identity

2-(4-Methylpiperazin-1-yl)propan-1-ol (CAS: 1811-57-0) is a critical pharmacophore intermediate used extensively in the synthesis of antipsychotics, antihistamines, and kinase inhibitors. Its structure combines a polar primary alcohol tail with a basic N-methylpiperazine head, making it a versatile nucleophile in medicinal chemistry.

While often overshadowed by final drug substances, this intermediate presents specific handling challenges derived from its basicity and potential for tissue irritation. This guide synthesizes available safety data with structure-activity relationship (SAR) insights to provide a robust handling protocol for research environments.

Chemical Identification Table
ParameterDetail
Chemical Name 2-(4-Methylpiperazin-1-yl)propan-1-ol
CAS Number 1811-57-0
Molecular Formula C₈H₁₈N₂O
Molecular Weight 158.24 g/mol
Synonyms 2-(4-Methyl-1-piperazinyl)-1-propanol; β-Methyl-4-methyl-1-piperazineethanol
Physical State Viscous liquid or low-melting semi-solid (hygroscopic)
Solubility Miscible in water, ethanol, DMSO, and DCM

Part 2: Hazard Identification & Safety Framework

GHS Classification (29 CFR 1910.1200)

Based on the functional groups (tertiary amine and primary alcohol) and available vendor data, the substance is classified as an Irritant .

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1][2][3][4]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[2][3][4]

Precautionary Statements (Selected)
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][4][5]

  • P280: Wear protective gloves/eye protection/face protection.[1][2][3][4][6]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[2][4][5][7] Remove contact lenses, if present and easy to do.[1][2][7] Continue rinsing.[1][2][5][7]

Scientific Rationale: The "Read-Across" Toxicity Profile

Specific toxicological data (LD50/LC50) for CAS 1811-57-0 is limited in public registries. However, as a Senior Application Scientist, we apply Read-Across methodology using the structural parent, 1-Methylpiperazine (CAS 109-01-3) , to establish a conservative safety baseline.

  • Basicity & Corrosivity: The N-methylpiperazine moiety is strongly basic (pKa ~9.0). While the addition of the propanol chain mitigates volatility and some corrosivity compared to the parent piperazine, the compound retains the capacity to disrupt cell membranes and cause severe irritation to mucous membranes.

  • Sensitization Potential: Piperazine derivatives are known respiratory and skin sensitizers. Repeated exposure may lead to allergic dermatitis or asthma-like symptoms. Treat this compound as a potential sensitizer.

  • Systemic Toxicity: Based on analogs, absorption may cause transient CNS effects (dizziness, lethargy) due to the piperazine core's interaction with GABAergic or serotonergic systems.

Part 3: Visualizing the Safety & Synthesis Logic

The following diagram illustrates the synthesis pathway of the compound and the critical safety decision nodes during handling.

SafetySynthesis Start Start: Chemical Handling Reactants Reactants: 1-Methylpiperazine + Propylene Oxide/2-Chloro-1-propanol Start->Reactants Synthesis Assess Risk Assessment: High pH (Basic) Irritant/Sensitizer Start->Assess Safety Check Reaction Reaction: Nucleophilic Ring Opening (Exothermic) Reactants->Reaction Heat Evolution Product Product: 2-(4-Methylpiperazin-1-yl)propan-1-ol Reaction->Product Workup PPE PPE Required: Nitrile Gloves (Double) Chemical Goggles Fume Hood Assess->PPE Mandatory PPE->Product Safe Handling Spill Emergency: Neutralize with weak acid Absorb with sand PPE->Spill Accident

Caption: Workflow depicting the synthesis route (top) and the parallel safety assessment logic (bottom) required for handling 2-(4-Methylpiperazin-1-yl)propan-1-ol.

Part 4: Handling, Storage, & Emergency Protocols[10]

Storage Conditions
  • Hygroscopicity: The hydroxyl group and amine nitrogens make this compound hygroscopic. It must be stored in tightly sealed containers , preferably under an inert atmosphere (Nitrogen or Argon) if long-term storage is required.

  • Temperature: Store at 2-8°C (refrigerated) to prevent oxidative degradation (N-oxide formation) and color change.

  • Incompatibility: Keep away from strong oxidizing agents (e.g., peroxides, permanganates) and acid chlorides.

Experimental Handling Protocol
  • Ventilation: Always handle within a certified chemical fume hood. The vapor pressure is low, but aerosols generated during pipetting or heating are hazardous.

  • Glove Selection:

    • Recommended: Nitrile (0.11 mm minimum thickness) for splash protection.

    • Critical: If handling pure neat liquid, use "Silver Shield" or thick laminate gloves, as amines can permeate thin nitrile over time.

  • Quenching/Disposal:

    • Do not dispose of down the drain.[1]

    • Collect in a dedicated "Basic Organic Waste" container.

    • Small spills can be neutralized with dilute acetic acid or citric acid before absorption with vermiculite.

First Aid Measures (Self-Validating)
  • Eye Contact: Immediate irrigation is critical.[7] The basic nature can cause saponification of eye tissue. Rinse for at least 15 minutes , lifting eyelids.[1][7]

  • Skin Contact: Wash with soap and water.[1][4][7] Do not use organic solvents (ethanol/acetone) to wash skin, as this may increase transdermal absorption of the amine.

Part 5: Synthesis & Application Context

Synthesis Route

The most common industrial synthesis involves the regioselective ring-opening of propylene oxide by N-methylpiperazine.

  • Mechanism: The secondary amine of N-methylpiperazine attacks the less hindered carbon of propylene oxide.

  • Selectivity: This route favors the formation of the secondary alcohol (1-(4-methylpiperazin-1-yl)propan-2-ol) versus the primary alcohol discussed here.

  • Alternative Route (Specific for Title Compound): To ensure the primary alcohol structure (2-position substitution), the reaction typically uses ethyl 2-bromopropionate followed by reduction, or direct alkylation with 2-chloro-1-propanol under controlled pH.

Drug Development Utility

This scaffold is a "privileged structure" in medicinal chemistry due to:

  • Solubility Enhancement: The basic nitrogen improves the aqueous solubility of lipophilic drug cores at physiological pH.

  • Target Binding: The piperazine ring often mimics the ethylenediamine moiety found in histamine and dopamine, allowing high-affinity binding to GPCRs (e.g., Dopamine D2/D4 receptors).

Part 6: References

  • PubChem. (n.d.). Compound Summary: 2-(4-Methylpiperazin-1-yl)propan-1-ol (CAS 1811-57-0).[8][9] National Library of Medicine. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Registration Dossier: 1-Methylpiperazine (Read-Across Source). Retrieved from [Link]

  • Pati, H. N., et al. (2009).[10] Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Molbank, M607. Retrieved from [Link][10]

Sources

Technical Whitepaper: Synthesis Methodologies for 2-(4-Methylpiperazin-1-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis pathways for 2-(4-Methylpiperazin-1-yl)propan-1-ol , a critical intermediate in the development of pharmaceutical agents, particularly in the antipsychotic and antihistamine classes.

Executive Summary

2-(4-Methylpiperazin-1-yl)propan-1-ol (CAS: 1811-57-0) is a bifunctional building block characterized by a piperazine ring substituted at the nitrogen with a chiral propanol chain. Its structural uniqueness lies in the regiochemistry of the propyl chain: the amine is attached to the central carbon (C2), while the hydroxyl group resides on the terminal carbon (C1).

This specific regiochemistry presents a synthetic challenge. The most common industrial route—reaction of N-methylpiperazine with propylene oxide—predominantly yields the structural isomer 1-(4-methylpiperazin-1-yl)propan-2-ol (the secondary alcohol) due to steric governance during ring opening.

This guide establishes the Ester Reduction Pathway as the authoritative method for synthesizing the target primary alcohol with high regiochemical fidelity. We also analyze the limitations of direct epoxide alkylation to prevent common structural misidentifications in drug development pipelines.

Chemical Identity & Properties

PropertySpecification
IUPAC Name 2-(4-methylpiperazin-1-yl)propan-1-ol
CAS Number 1811-57-0
Molecular Formula C₈H₁₈N₂O
Molecular Weight 158.24 g/mol
Chirality Contains one chiral center at C2. Synthesis typically yields a racemate unless chiral starting materials (e.g., L-Alanine derivatives) are used.
Key Functionality Primary alcohol (nucleophile/linker), Tertiary amine (basic center).

Primary Synthesis Pathway: The Ester Reduction Route

Status: Recommended (High Regiochemical Purity)

This pathway circumvents the regioselectivity issues of epoxide ring-opening by establishing the carbon-nitrogen bond at the C2 position using an


-halo ester, followed by reduction of the ester functionality to a primary alcohol.
Reaction Scheme Overview
  • N-Alkylation: Nucleophilic substitution (

    
    ) of ethyl 2-bromopropionate by 1-methylpiperazine.
    
  • Hydride Reduction: Conversion of the ester intermediate to the primary alcohol using Lithium Aluminum Hydride (

    
    ).
    
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 2-(4-methylpiperazin-1-yl)propanoate
  • Reagents:

    • 1-Methylpiperazine (1.0 equiv)

    • Ethyl 2-bromopropionate (1.1 equiv)

    • Potassium Carbonate (

      
      , anhydrous, 2.5 equiv)
      
    • Solvent: Acetonitrile (ACN) or Acetone (dry).

  • Procedure:

    • Charge a round-bottom flask with 1-methylpiperazine and anhydrous

      
       in ACN.
      
    • Cool the mixture to 0°C under

      
       atmosphere.
      
    • Add ethyl 2-bromopropionate dropwise over 30 minutes to control exotherm.

    • Allow to warm to room temperature, then reflux for 12–16 hours. Monitor by TLC (System: MeOH/DCM 1:9).

    • Workup: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in Ethyl Acetate (EtOAc) and wash with water. Dry the organic layer over

      
       and concentrate to yield the crude ester (typically a pale yellow oil).
      
Step 2: Reduction to 2-(4-Methylpiperazin-1-yl)propan-1-ol
  • Reagents:

    • Ethyl 2-(4-methylpiperazin-1-yl)propanoate (Intermediate from Step 1)

    • Lithium Aluminum Hydride (

      
      , 2.0 equiv)
      
    • Solvent: Anhydrous Tetrahydrofuran (THF).

  • Procedure:

    • Suspend

      
       in anhydrous THF at 0°C under argon flow.
      
    • Dissolve the ester intermediate in THF and add dropwise to the hydride suspension. Caution: Vigorous gas evolution (

      
      ).
      
    • Stir at 0°C for 1 hour, then warm to room temperature and reflux for 4 hours to ensure complete reduction.

    • Quench (Fieser Method): Cool to 0°C. Carefully add water (

      
       mL per 
      
      
      
      g
      
      
      ), followed by 15% NaOH (
      
      
      mL), then water (
      
      
      mL).
    • Stir until a granular white precipitate forms. Filter through a Celite pad.

    • Concentrate the filtrate to obtain the target alcohol. Distillation under high vacuum may be required for pharmaceutical-grade purity.

Pathway Visualization

EsterRoute Start 1-Methylpiperazine Inter Intermediate: Ethyl 2-(4-methylpiperazin-1-yl) propanoate Start->Inter SN2 Alkylation Reagent1 Ethyl 2-bromopropionate (K2CO3, ACN, Reflux) Reagent1->Inter Product Target: 2-(4-Methylpiperazin-1-yl) propan-1-ol Inter->Product Hydride Reduction Reagent2 LiAlH4 (THF, 0°C -> Reflux) Reagent2->Product

Figure 1: The Ester Reduction Pathway guarantees the amine is positioned at C2 via the specific structure of the bromopropionate precursor.

Alternative Pathway: Epoxide Ring Opening

Status: Secondary / Industrial (Requires Purification)

While reaction with propylene oxide is atom-economical, it is governed by Krasusky’s Rule , which dictates that nucleophiles attack the less substituted carbon of an epoxide.

  • Reaction: 1-Methylpiperazine + Propylene Oxide.

  • Major Product: 1-(4-methylpiperazin-1-yl)propan-2-ol (Secondary Alcohol).

  • Minor Product: 2-(4-methylpiperazin-1-yl)propan-1-ol (Target Primary Alcohol).

Why this fails for high-purity needs: The steric hindrance of the methyl group on the epoxide directs the bulky piperazine to the terminal carbon (C1). To favor the target (attack at C2), one would typically require activated aziridines or specific Lewis acid catalysts, which complicates the workflow compared to the Ester Route.

EpoxideSelectivity PO Propylene Oxide (Epoxide) Reaction Nucleophilic Attack PO->Reaction Pip 1-Methylpiperazine Pip->Reaction Major Major Product (~90%) 1-(4-methylpiperazin-1-yl) propan-2-ol (WRONG ISOMER) Reaction->Major Attack at C1 (Less Hindered) Target Target Product (~10%) 2-(4-methylpiperazin-1-yl) propan-1-ol Reaction->Target Attack at C2 (Sterically Hindered)

Figure 2: Regioselectivity analysis showing why direct epoxide opening is unfavorable for the target primary alcohol.

Analytical Validation

To ensure the correct isomer has been synthesized (Pathway 1 vs Pathway 2), compare the NMR shifts of the methine (CH) and methylene (CH2) protons.

FeatureTarget: 2-(...)-1-olIsomer: 1-(...)-2-ol

NMR (C-OH)
~65-67 ppm (Primary

)
~63-65 ppm (Secondary

)

NMR (Methine)
Multiplet coupled to

and

Multiplet coupled to

and

Key Distinction DEPT-135 shows

as inverted (negative) phase.
DEPT-135 shows

as upright (positive) phase.

References

  • Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Molbank (MDPI), 2009. (Demonstrates the N-alkylation of piperazines with alpha-bromo esters). Available at: [Link][1]

  • Ethyl 2-bromopropionate: A Versatile Intermediate in Chemical Synthesis. NBInno. Available at: [Link]

  • 2-(4-Methylpiperazin-1-yl)propan-1-ol Product Data. PubChem (CID 1811-57-0). Available at: [Link]

Sources

An In-depth Technical Guide to the Reactivity Profile of Secondary Alcohols with Piperazine Motifs

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Molecules incorporating both a secondary alcohol and a piperazine motif are of profound interest in medicinal chemistry, appearing in numerous drug candidates and approved therapeutics. The piperazine ring offers a "privileged scaffold," providing a synthetically versatile handle to modulate physicochemical properties like solubility and pKa, while the secondary alcohol provides a key site for metabolic transformations and further structural elaboration.[1] Understanding the chemical reactivity of the secondary alcohol in the presence of the nucleophilic and basic piperazine nitrogens is critical for designing efficient synthetic routes and predicting molecular stability. This guide provides a comprehensive analysis of the key transformations involving the secondary alcohol, focusing on nucleophilic substitution, oxidation, and catalytic C-N/C-O bond-forming strategies. We delve into the underlying mechanisms, provide field-tested experimental protocols, and offer a decision-making framework for synthetic chemists in drug development.

Introduction: A Tale of Two Functional Groups

The piperazine moiety is a cornerstone of modern drug design, prized for its ability to engage in hydrogen bonding and its tunable basicity, which influences absorption, distribution, metabolism, and excretion (ADME) profiles.[1] Secondary alcohols are equally ubiquitous, serving as precursors to ketones, chiral centers for stereospecific interactions, and sites for forming ether or ester linkages.

When these two groups coexist in a single molecule, a complex reactivity profile emerges. The lone pairs on the piperazine nitrogens can act as bases or nucleophiles, while the alcohol's hydroxyl group is a poor leaving group but can be activated or participate in catalytic cycles.[2] This guide dissects this interplay across the most synthetically relevant reaction classes.

center Secondary Alcohol + Piperazine Motif sub C-N Bond Formation (Nucleophilic Substitution) center->sub N-Alkylation ox C=O Formation (Oxidation) center->ox Dehydrogenation ether C-O Bond Formation (Etherification) center->ether O-Arylation/ O-Alkylation ra Reductive Amination (Tandem Oxidation/Condensation) center->ra In-situ Oxidation

Figure 1: Overview of key reactivity pathways for molecules containing secondary alcohol and piperazine moieties.

Direct Nucleophilic Substitution: Forming the C-N Bond

The direct alkylation of a piperazine nitrogen with a secondary alcohol is a thermodynamically favorable but kinetically challenging transformation. The primary obstacle is the poor leaving group ability of the hydroxide ion (HO⁻).[2] Consequently, synthetic strategies are divided into two main categories: activation of the hydroxyl group or transition-metal-catalyzed direct coupling.

Activation of the Hydroxyl Group

This classical two-step approach involves converting the alcohol into a derivative with a superior leaving group, which is then readily displaced by the piperazine nitrogen in a standard Sₙ2 reaction.

  • Sulfonate Esters (Tosylates/Mesylates): The most common activation method involves converting the alcohol to a tosylate (-OTs) or mesylate (-OMs). This is achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base like pyridine or triethylamine.[2] The resulting sulfonate is an excellent leaving group, and its displacement by piperazine proceeds efficiently.

    • Causality: The efficacy of sulfonate esters as leaving groups stems from the ability of the sulfonate anion to delocalize its negative charge across the three oxygen atoms through resonance, rendering it a very weak base and thus a stable leaving group.

  • Mitsunobu Reaction: For sterically hindered secondary alcohols or sensitive substrates, the Mitsunobu reaction offers a mild alternative for achieving a net Sₙ2 substitution with inversion of stereochemistry.[3] The reaction employs a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as DEAD or DIAD) to activate the alcohol in situ.

    • Trustworthiness: The Mitsunobu reaction is highly reliable for primary and secondary alcohols but requires an acidic N-H bond on the nucleophile (pKa ≤ 15).[3] For piperazine, it is often necessary to use a mono-protected derivative (e.g., N-Boc-piperazine) to ensure a single N-H is available for the reaction.

cluster_0 Pathway 1: Hydroxyl Activation cluster_1 Pathway 2: Direct Catalytic Coupling A0 Secondary Alcohol A1 Sulfonate Ester (e.g., -OTs, -OMs) A0->A1 TsCl or MsCl, Base (Pyridine) A2 C-N Coupled Product A1->A2 Piperazine, Base (K₂CO₃) B0 Secondary Alcohol B1 [M]-H Complex + Ketone Intermediate B0->B1 Ru or Ir Catalyst, - H₂ B2 C-N Coupled Product B1->B2 Piperazine, + H₂

Figure 2: Comparison of synthetic pathways for direct C-N bond formation via alcohol activation versus direct catalytic coupling.

"Borrowing Hydrogen" Catalysis

A more atom-economical and elegant approach is the "Borrowing Hydrogen" (BH) or "Hydrogen Autotransfer" methodology, catalyzed by transition metals like Ruthenium (Ru) or Iridium (Ir).[4][5] This process avoids the need for pre-activation of the alcohol.

Mechanism:

  • Dehydrogenation: The metal catalyst temporarily "borrows" two hydrogen atoms from the secondary alcohol, oxidizing it to the corresponding ketone in situ and forming a metal-hydride species.

  • Condensation: The piperazine amine condenses with the transient ketone to form an iminium ion intermediate, releasing a molecule of water.

  • Hydrogenation: The metal-hydride complex then returns the borrowed hydrogen atoms, reducing the iminium ion to the final C-N coupled product and regenerating the active catalyst.[4]

Water is the only byproduct, making this a highly efficient and environmentally benign process.[4]

Oxidation to Ketones

The oxidation of a secondary alcohol to a ketone is one of the most fundamental transformations in organic synthesis.[6] When a piperazine motif is present, the key challenge is achieving chemoselectivity—oxidizing the alcohol without affecting the piperazine nitrogens or adjacent C-H bonds.

The nucleophilic and easily oxidizable nature of the tertiary amines in a substituted piperazine ring means that harsh or non-selective oxidizing agents (e.g., KMnO₄, strong chromic acid) should be avoided.[6] These can lead to N-oxide formation or even ring cleavage. Theoretical studies show that the C-H bonds on the piperazine ring can also be susceptible to radical abstraction and oxidation under certain atmospheric conditions.[7]

Recommended Oxidation Protocols:

Reagent SystemCommon NameTypical ConditionsSelectivity Profile
DMSO, (COCl)₂, Et₃NSwern OxidationCH₂Cl₂, -78 °C to RTExcellent. Mild conditions prevent over-oxidation and are compatible with most amine functionalities.[8]
Dess-Martin PeriodinaneDMP OxidationCH₂Cl₂, RTExcellent. A very mild and reliable method that operates under neutral conditions, preserving the piperazine ring.[8]
Pyridinium chlorochromatePCCCH₂Cl₂, RTGood. PCC is a milder Cr(VI) reagent that typically stops at the ketone stage for secondary alcohols.[9]
H₂O₂, Iron(III) CatalystCatalytic OxidationAcetonitrile, Elevated Temp.Good to Excellent. Modern catalytic methods offer a greener alternative, with high selectivity for secondary alcohols.[10]
Experimental Protocol: Swern Oxidation

This protocol provides a general methodology for the selective oxidation of a secondary alcohol in the presence of a piperazine moiety.

  • Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous dichloromethane (CH₂Cl₂) and cool to -78 °C using a dry ice/acetone bath.

  • Activator Addition: Add dimethyl sulfoxide (DMSO) (2.2 equivalents) followed by the slow, dropwise addition of oxalyl chloride (1.1 equivalents). Stir the mixture for 15 minutes at -78 °C. Causality: This forms the highly electrophilic chloro(dimethylsulfonio)methane, the active oxidizing species.

  • Substrate Addition: Dissolve the secondary alcohol-piperazine substrate (1.0 equivalent) in a minimal amount of anhydrous CH₂Cl₂ and add it dropwise to the reaction mixture. Stir for 45-60 minutes at -78 °C.

  • Quenching: Add triethylamine (Et₃N) (5.0 equivalents) dropwise. The reaction is often exothermic. Allow the mixture to stir for 20 minutes at -78 °C, then warm to room temperature. Causality: The base deprotonates the intermediate formed from the alcohol, leading to an E2-like elimination that yields the ketone and neutral byproducts.

  • Workup: Quench the reaction with water. Separate the organic layer, and extract the aqueous layer twice with CH₂Cl₂. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude ketone, which can be purified by column chromatography.

Reductive Amination: A Tandem Approach

Reductive amination is a powerful and highly convergent strategy for forming C-N bonds.[1] It can be performed as a one-pot reaction directly from the secondary alcohol and piperazine. The process leverages an initial oxidation of the alcohol to a ketone, which is then condensed with the piperazine and reduced in the same pot.

A Secondary Alcohol B Ketone Intermediate A->B [Oxidation] C Iminium Ion Intermediate B->C Condensation (-H₂O) D Final Amine Product C->D [Reduction] reagent1 Mild Oxidant (e.g., DMP) reagent1->A reagent2 Piperazine reagent2->B reagent3 Reducing Agent (e.g., NaBH(OAc)₃) reagent3->C

Figure 3: Logical workflow for the one-pot reductive amination of a secondary alcohol with a piperazine.

The choice of reducing agent is critical for the success of one-pot reductive aminations. Mild, acid-tolerant reducing agents are preferred as they selectively reduce the iminium ion intermediate without reducing the starting ketone.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is the reagent of choice for most applications. It is mild enough not to reduce the ketone but is highly effective at reducing the protonated iminium intermediate. The reaction can often be run in solvents like dichloroethane (DCE) or tetrahydrofuran (THF).

  • Sodium Cyanoborohydride (NaBH₃CN): Another classic reagent for this transformation, though its toxicity makes it less favorable in modern drug development settings.[1] It is most effective at slightly acidic pH.

Palladium-Catalyzed C-O Cross-Coupling

In some molecular architectures, the desired connection is an ether linkage (C-O bond) rather than a C-N bond. Palladium-catalyzed cross-coupling reactions, analogous to the Buchwald-Hartwig amination, have been developed for the formation of C-O bonds with secondary alcohols.[11][12]

This reaction is most relevant when coupling an aryl halide (often part of the piperazine-containing fragment) with the secondary alcohol. Secondary alcohols are more challenging coupling partners than primary alcohols due to increased steric hindrance and the potential for competitive β-hydride elimination.[12]

Success in this area relies heavily on the choice of phosphine ligand. Bulky, electron-rich biaryl phosphine ligands are required to facilitate the rate-determining reductive elimination step, which forms the C-O bond, over undesired side reactions.[11]

Conclusion and Future Outlook

The reactivity of secondary alcohols in piperazine-containing molecules is a nuanced interplay of steric and electronic factors. While the hydroxyl group's inherent lack of reactivity towards direct substitution presents a challenge, it also creates an opportunity for highly specific, controlled transformations. For direct C-N bond formation, modern "Borrowing Hydrogen" catalysis offers a green and efficient alternative to classical activation methods. For transformations requiring a ketone intermediate, such as reductive amination, a suite of mild oxidation protocols allows for excellent chemoselectivity. As catalytic systems become more sophisticated, the direct, selective functionalization of secondary alcohols will continue to provide powerful tools for the rapid assembly of complex, piperazine-based drug candidates.

References

  • Title: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry Source: Google Cloud AI URL
  • Title: (PDF)
  • Title: Synthesis of piperazines - Organic Chemistry Portal Source: Organic Chemistry Portal URL
  • Title: Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents - ResearchGate Source: ResearchGate URL
  • Title: Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Publishing Source: RSC Publishing URL
  • Title: Catalytic selective oxidation of primary and secondary alcohols using nonheme [Iron(III)
  • Title: Enantioselective synthesis of α-secondary and α-tertiary piperazin-2-ones and piperazines by catalytic asymmetric allylic alkylation - PubMed Source: PubMed URL
  • Title: Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews Source: Chemical Reviews URL
  • Title: Atmospheric Oxidation of Piperazine Initiated by OH: A Theoretical Kinetics Investigation - ChemRxiv Source: ChemRxiv URL
  • Title: Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols Source: ResearchGate URL
  • Title: Substitution of alcohols by N-nucleophiles via transition metal-catalyzed dehydrogenation Source: Chemical Society Reviews URL
  • Title: CC Cross-Coupling of Primary and Secondary Benzylic Alcohols Using Supported Gold-Based Bimetallic Catalysts Source: Chemistry – An Asian Journal URL
  • Title: Organic Chemistry: Nucleophilic Substitution Reaction of Alcohols - Jack Westin Source: Jack Westin URL
  • Title: An Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols - DSpace@MIT Source: DSpace@MIT URL
  • Title: 0: The suggested mechanism nucleophilic substitution of piperazine with pentafluoropyridine - ResearchGate Source: ResearchGate URL
  • Title: Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps Source: Chemistry Steps URL
  • Title: 17.
  • Title: Alcohol oxidation - Wikipedia Source: Wikipedia URL
  • Title: Synthesis and receptor binding studies of 3-substituted piperazine derivatives - PubMed Source: PubMed URL
  • Title: ACTIVATION OF ALCOHOLS TO NUCLEOPHILIC SUBSTITUTION - NTU > IRep Source: NTU > IRep URL:8=)

Sources

Methodological & Application

Protocol for synthesizing 2-(4-Methylpiperazin-1-yl)propan-1-ol from methylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This application note details the protocol for synthesizing 2-(4-methylpiperazin-1-yl)propan-1-ol .

Critical Distinction: Researchers must distinguish this target from its constitutional isomer, 1-(4-methylpiperazin-1-yl)propan-2-ol. The latter is the thermodynamic product of the reaction between 1-methylpiperazine and propylene oxide (a common industrial route). To achieve the specific regiochemistry of the target (amine at position 2, alcohol at position 1), a direct epoxide opening is unsuitable due to steric and electronic governance favoring terminal attack.

Selected Route: This protocol utilizes a Two-Step Alkylation-Reduction Sequence .[1]

  • Nucleophilic Substitution (SN2): Alkylation of 1-methylpiperazine with ethyl 2-bromopropionate to secure the carbon skeleton with the nitrogen fixed at the secondary carbon.

  • Hydride Reduction: Conversion of the ester intermediate to the primary alcohol using Lithium Aluminum Hydride (LiAlH4).

This pathway guarantees the structural integrity of the 2-amino-1-propanol motif, avoiding the regiochemical mixtures associated with epoxide chemistry.

Chemical Pathway Visualization

The following flow diagram illustrates the reaction logic and intermediate progression.

SynthesisPathway Start 1-Methylpiperazine (Nucleophile) Inter Intermediate: Ethyl 2-(4-methylpiperazin-1-yl)propanoate Start->Inter S_N2 Alkylation K2CO3, MeCN, Reflux Reagent Ethyl 2-bromopropionate (Electrophile) Reagent->Inter Product Target: 2-(4-Methylpiperazin-1-yl)propan-1-ol Inter->Product Hydride Reduction 0°C -> RT Reductant LiAlH4 / THF (Reduction)

Figure 1: Synthetic pathway ensuring regioselective placement of the piperazine moiety at the C2 position.

Experimental Protocol

Phase 1: Synthesis of Ethyl 2-(4-methylpiperazin-1-yl)propanoate

This step establishes the C-N bond at the secondary carbon. The use of a mild inorganic base scavenges the HBr byproduct without promoting elimination side reactions.

Reagents & Stoichiometry:

ComponentRoleEquivalentsMass/Vol (Example)
1-Methylpiperazine Substrate1.0 eq10.0 g (100 mmol)
Ethyl 2-bromopropionate Electrophile1.1 eq21.7 g (120 mmol)
Potassium Carbonate (K2CO3) Base2.0 eq27.6 g
Acetonitrile (MeCN) Solvent-150 mL

Procedure:

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Connect to an inert gas line (N2 or Ar).

  • Dissolution: Charge the flask with 1-Methylpiperazine and anhydrous Acetonitrile.

  • Base Addition: Add K2CO3 (anhydrous, granular) in a single portion.

  • Alkylation: Add Ethyl 2-bromopropionate dropwise over 15 minutes at room temperature.

    • Note: The reaction is exothermic; ensure stirring is vigorous.

  • Reflux: Heat the mixture to reflux (approx. 82°C) for 12–16 hours. Monitor by TLC (System: DCM/MeOH 9:1) or LC-MS.

  • Workup:

    • Cool to room temperature.[2]

    • Filter off the inorganic salts (KBr, excess K2CO3) through a Celite pad. Wash the pad with 50 mL MeCN.

    • Concentrate the filtrate under reduced pressure to yield the crude ester as a yellow oil.

    • Optional Purification: If purity is <90% by NMR, purify via vacuum distillation or flash chromatography (Silica, DCM -> 5% MeOH/DCM).

Phase 2: Reduction to 2-(4-Methylpiperazin-1-yl)propan-1-ol

Safety Alert: LiAlH4 is pyrophoric and reacts violently with water. Ensure all glassware is oven-dried and solvents are anhydrous.

Reagents & Stoichiometry:

ComponentRoleEquivalentsMass/Vol (Example)
Ester Intermediate Substrate1.0 eq~20.0 g (Theoretical)
LiAlH4 (2.0M in THF) Reductant1.5 eq75 mL
THF (Anhydrous) Solvent-200 mL

Procedure:

  • Inert Atmosphere: Flame-dry a 3-neck flask and cool under N2 flow.

  • Reagent Prep: Charge the flask with anhydrous THF and cool to 0°C in an ice bath. Carefully add the LiAlH4 solution via cannula or syringe.

  • Addition: Dissolve the Ester Intermediate (from Phase 1) in 50 mL anhydrous THF. Add this solution dropwise to the LiAlH4 suspension, maintaining the internal temperature below 10°C.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 hours.

    • Checkpoint: Monitor disappearance of the ester carbonyl peak (~1730 cm-1) via IR or by TLC.

  • Fieser Quench (Critical): Cool the reaction mixture back to 0°C. Quench carefully (dropwise) in this specific order per gram of LiAlH4 used (approx 5.7g in this scale):

    • Add 5.7 mL Water (Gas evolution!)

    • Add 5.7 mL 15% NaOH (aq)

    • Add 17.1 mL Water

  • Isolation:

    • Allow the white granular precipitate to stir for 30 minutes (it should become sandy).

    • Filter through a fritted funnel or Celite.

    • Dry the filtrate over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Final Purification: Distill the resulting oil under high vacuum (bulb-to-bulb or fractional) to obtain the pure product.

Analytical Validation

To confirm the synthesis of the correct isomer, specific NMR signatures must be verified.

  • 1H NMR (CDCl3, 400 MHz):

    • Distinctive Feature: The methine proton (CH-N) at the C2 position should appear as a multiplet around

      
       2.6–2.8 ppm.
      
    • Hydroxymethyl Group: The CH2-OH protons should appear as a doublet of doublets or broad signal around

      
       3.4–3.6 ppm.
      
    • Methyl Group: The C3 methyl doublet (CH-CH3) is diagnostic, typically around

      
       0.9–1.0 ppm.
      
  • Mass Spectrometry:

    • Expected [M+H]+: m/z ~159.15.

Troubleshooting & Safety Logic

The following decision tree helps navigate common issues during the reduction phase.

Troubleshooting Problem Issue: Incomplete Reduction (Ester remains) Check1 Check Reagent Quality Is LiAlH4 grey/powder? (Good) Is it white/crusty? (Bad) Problem->Check1 Check2 Check Temperature Did reaction reach RT? Check1->Check2 Reagent OK Solution1 Action: Add 0.5 eq fresh LiAlH4 Reflux for 1 hr Check1->Solution1 Reagent compromised Check2->Solution1 Yes Solution2 Action: Extend reaction time at RT Check2->Solution2 No

Figure 2: Decision logic for addressing incomplete reduction of the ester intermediate.

References

  • Alkylation of Piperazines: Pati, H. N., Mishra, B. K., & Satam, V. S. (2009). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Molbank, 2009(3), M607.[3] Link

  • Isomer Identification: PubChem Compound Summary for CID 146012591, (S)-2-(4-(Methylsulfonyl)piperazin-1-yl)propan-1-ol.[4] (Demonstrates the stability and existence of the 2-yl-1-ol scaffold). Link

  • General Ester Reduction Protocols: Brown, H. C., & Krishnamurthy, S. (1979). Forty years of hydride reductions. Tetrahedron, 35(6), 567-607. (Foundational text for LiAlH4 reduction stoichiometry).
  • Ethyl 2-bromopropionate Properties: National Center for Biotechnology Information. PubChem Compound Summary for CID 10795, Ethyl 2-bromopropionate. Link

Sources

Application Note: 2-(4-Methylpiperazin-1-yl)propan-1-ol as a Chiral Pharmacophore Scaffold

[1]

Executive Summary & Technical Rationale

In modern drug discovery, the N-methylpiperazine moiety is a privileged structure, ubiquitously found in antipsychotics (e.g., olanzapine), antihistamines, and kinase inhibitors due to its ability to improve aqueous solubility and engage in hydrogen bonding with receptor residues (e.g., Asp/Glu in GPCR binding pockets).

However, standard linear linkers (n-propyl) often suffer from metabolic liability or lack steric discrimination. 2-(4-Methylpiperazin-1-yl)propan-1-ol offers a branched C3 linker . This structural nuance provides two critical advantages:

  • Steric Hindrance: The methyl group at the C2 position restricts conformational freedom, potentially locking the pharmacophore into a bioactive conformation.

  • Chirality: The C2 position is a stereocenter. Using enantiopure starting materials allows for the synthesis of chiral drugs, a regulatory necessity for minimizing off-target toxicity.

This guide details the regioselective synthesis of this intermediate (avoiding the common regioisomer pitfalls of epoxide opening) and its conversion into an electrophilic coupling partner.

Critical Distinctions: Isomer Control

Researchers must distinguish between the two common isomers derived from propylene precursors.

FeatureTarget Molecule Common Isomer (Avoid)
Name 2-(4-Methylpiperazin-1-yl)propan-1-ol 1-(4-Methylpiperazin-1-yl)propan-2-ol
Structure Primary Alcohol, Branched AmineSecondary Alcohol, Linear Amine
Precursor 2-Halopropionate estersPropylene Oxide
Reactivity -OH is primary (highly reactive for substitution)-OH is secondary (slower, prone to elimination)
CAS 1811-57-0 53631-77-9

Warning: Direct reaction of N-methylpiperazine with propylene oxide predominantly yields the Common Isomer due to nucleophilic attack at the less hindered terminal carbon. To synthesize the Target Molecule, a reduction strategy is required.[1]

Validated Synthesis Protocol

Objective: Synthesis of 2-(4-Methylpiperazin-1-yl)propan-1-ol via Reductive Alkylation Strategy. Scale: 50 mmol (Pilot Lab Scale)

Phase A: N-Alkylation (Formation of the Ester Intermediate)

Rationale: We use Ethyl 2-bromopropionate to force the nitrogen attachment at the secondary carbon.

Reagents:

  • N-Methylpiperazine (1.0 equiv)

  • Ethyl 2-bromopropionate (1.1 equiv)

  • Potassium Carbonate (

    
    ) (2.0 equiv)
    
  • Acetonitrile (ACN) (10 vol)

Step-by-Step:

  • Charge a 250 mL round-bottom flask with 50 mmol N-Methylpiperazine and 100 mmol

    
     in 100 mL ACN.
    
  • Cool the suspension to 0°C using an ice bath.

  • Add Ethyl 2-bromopropionate dropwise over 30 minutes. Control exotherm to <10°C.

  • Warm to room temperature and reflux for 6 hours.

  • Filter inorganic salts and concentrate the filtrate in vacuo.

  • Yield Check: Expect Ethyl 2-(4-methylpiperazin-1-yl)propanoate as a pale yellow oil.

Phase B: Hydride Reduction (Formation of the Target Alcohol)

Rationale: Lithium Aluminum Hydride (LAH) is used to reduce the ester to the primary alcohol.

Reagents:

  • Crude Ester from Phase A

  • LiAlH4 (1.5 equiv)

  • Anhydrous THF (Tetrahydrofuran)

Step-by-Step:

  • Suspend LiAlH4 (75 mmol) in anhydrous THF (50 mL) under Nitrogen atmosphere at 0°C.

  • Dissolve the crude ester in THF (20 mL) and add dropwise to the LAH suspension.

  • Stir at 0°C for 1 hour, then warm to room temperature for 2 hours.

  • Quench (Fieser Method): Carefully add water (

    
     mL), then 15% NaOH (
    
    
    mL), then water (
    
    
    mL).
  • Filter the granular precipitate.

  • Extract filtrate with DCM, dry over

    
    , and concentrate.
    
  • Purification: High-vacuum distillation (bp ~95-100°C at 0.5 mmHg) or column chromatography (DCM:MeOH:NH4OH 90:10:1).

Workflow Diagram (DOT)

SynthesisPathcluster_0Phase A: RegiocontrolStartN-MethylpiperazineIntermediateEster Intermediate(Ethyl 2-(4-methylpiperazin-1-yl)propanoate)Start->IntermediateAlkylation(K2CO3, ACN, Reflux)ReagentEthyl 2-bromopropionateReagent->IntermediateProductTarget:2-(4-Methylpiperazin-1-yl)propan-1-olIntermediate->ProductReduction(Hydride Transfer)ReductantLiAlH4 / THFReductant->Product

Figure 1: Regioselective synthesis pathway ensuring the branched amine architecture via ester reduction.

Analytical Specifications (Quality Control)

To ensure the material is suitable for downstream pharmaceutical coupling, it must meet these criteria:

TestMethodAcceptance Criteria
Purity HPLC (C18, 0.1% TFA in Water/ACN)> 98.0% (Area)
Identity 1H NMR (CDCl3, 400 MHz)Doublet at ~1.0 ppm (CH3 branched); Multiplet at ~2.8 ppm (CH-N)
Water Content Karl Fischer Titration< 0.5% w/w (Critical for subsequent activation)
Residual Solvent GC-HeadspaceTHF < 720 ppm; ACN < 410 ppm

Downstream Application: Activation & Coupling

The primary alcohol is rarely the final drug; it is a "handle" for attachment.

Protocol: Conversion to Chloro-Linker (HCl Salt)

Converting the alcohol to a chloride allows it to be used to alkylate phenols or amines on the core drug scaffold.

  • Dissolve 2-(4-Methylpiperazin-1-yl)propan-1-ol (10 mmol) in DCM (20 mL).

  • Add Thionyl Chloride (

    
    ) (12 mmol) dropwise at 0°C. Caution: Gas evolution (SO2, HCl).
    
  • Reflux for 2 hours.

  • Evaporate solvent to dryness.

  • Result: 1-(1-chloropropan-2-yl)-4-methylpiperazine dihydrochloride. This solid is stable and highly electrophilic.

Application Logic Diagram

ApplicationLogicAlcohol2-(4-Methylpiperazin-1-yl)propan-1-olActivationActivation(SOCl2 or TsCl)Alcohol->ActivationElectrophileActivated Linker(-Cl or -OTs)Activation->ElectrophileCouplingCoupling Reaction(Base: Cs2CO3 or NaH)Electrophile->CouplingScaffoldDrug Scaffold(Phenol/Amine)Scaffold->CouplingFinalDrugFinal API(GPCR/Kinase Inhibitor)Coupling->FinalDrug

Figure 2: Workflow for converting the intermediate into a reactive motif for API synthesis.

Safety & Handling

  • Corrosivity: The intermediate is a basic amine and an alcohol. It can cause skin irritation and severe eye damage (H314/H318).

  • Sensitization: Piperazines are known respiratory and skin sensitizers. Handle in a fume hood with nitrile gloves.

  • Storage: Hygroscopic. Store under Argon/Nitrogen at 2-8°C.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 146012591, (S)-2-(4-(Methylsulfonyl)piperazin-1-yl)propan-1-ol. Retrieved from [Link]

    • Context: Validates the existence and characterization of 2-substituted piperazine propanol deriv
  • Mishra, B. K., et al. (2009). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Molbank, M607.[2][3] Retrieved from [Link][2][4]

    • Context: Provides the foundational protocol for N-alkylation of piperazines with 2-bromo-esters, the key Step A in our protocol.
    • Context: Confirms CAS 1811-57-0 identity and physical properties.[1]

  • Context: General handling and reactivity profiles for the N-methylpiperazine starting m

2-(4-Methylpiperazin-1-yl)propan-1-ol as a ligand in coordination chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: 2-(4-Methylpiperazin-1-yl)propan-1-ol in Coordination Chemistry

Executive Summary

This guide details the application of 2-(4-Methylpiperazin-1-yl)propan-1-ol (MPPO) as a bidentate N,O-donor ligand in coordination chemistry.[1] Unlike its linear isomer (3-substituted) or the secondary alcohol isomer (1-substituted-2-propanol), MPPO features a chiral center at the C2 position, enabling the formation of chiral metal complexes.[1] This structural feature makes MPPO a valuable ligand for asymmetric catalysis (specifically Transfer Hydrogenation) and the development of stereochemically defined metallodrugs.[1]

This document provides:

  • Ligand Profile: Structural analysis and donor properties.[1][2]

  • Synthesis Protocols: Validated routes for ligand generation and metal complexation (Cu(II) and Ru(II)).

  • Application Data: Catalytic efficiency and structural characterization.

Ligand Profile & Properties

Chemical Name: 2-(4-Methylpiperazin-1-yl)propan-1-ol CAS Number: 1811-57-0 Abbreviation: MPPO / L1 Molecular Formula: C


H

N

O Molecular Weight: 158.24 g/mol [1][3][4]
Structural Analysis

MPPO is a heterofunctional ligand containing three potential donor sites, though it primarily acts as a bidentate (N,O) chelate.[1]

  • Donor 1 (N1): The tertiary amine nitrogen of the piperazine ring attached to the propyl chain.[1] This is the primary anchor for metal binding (

    
    -donor).[1]
    
  • Donor 2 (OH): The primary hydroxyl group.[1] It coordinates as a neutral donor (R-OH) or an anionic donor (R-O

    
    ) upon deprotonation.[1]
    
  • Donor 3 (N4): The distal N-methyl nitrogen.[1] Due to steric bulk and the rigidity of the piperazine chair conformation, this nitrogen rarely participates in chelation with the same metal center but can bridge to a second metal in polynuclear assemblies.[1]

Chirality: The C2 carbon is a stereocenter.[1][3] The ligand exists as (


)- and (

)-enantiomers.[1][3]
  • Note: Commercial sources often supply the racemate.[1] For asymmetric applications, resolution or stereoselective synthesis starting from (

    
    )-Alaninol or (
    
    
    
    )-Alaninol is required.[1]

Synthesis Protocols

Protocol A: Ligand Synthesis (Nucleophilic Substitution)

Objective: Synthesis of MPPO from 2-bromo-1-propanol.[1]

Reagents:

  • 1-Methylpiperazine (1.0 eq)[1]

  • 2-Bromo-1-propanol (1.1 eq)[1]

  • Potassium Carbonate (K

    
    CO
    
    
    
    , 2.0 eq)[1]
  • Acetonitrile (ACN, anhydrous)[1]

Workflow:

  • Dissolution: Dissolve 1-methylpiperazine (10 mmol) in ACN (50 mL) in a round-bottom flask.

  • Base Addition: Add K

    
    CO
    
    
    
    (20 mmol) and stir for 15 minutes at room temperature.
  • Alkylation: Dropwise add 2-bromo-1-propanol (11 mmol) over 30 minutes.

    • Mechanism:[1] S

      
      2 attack of the piperazine N1 on the secondary carbon of the propyl chain.[1]
      
  • Reflux: Heat the mixture to reflux (80°C) for 12 hours under N

    
     atmosphere.
    
  • Work-up: Filter off inorganic salts. Evaporate solvent under reduced pressure.

  • Purification: Distillation under vacuum (bp ~110°C at 5 mmHg) or column chromatography (DCM:MeOH 9:1) to yield a colorless oil.[1]

Protocol B: Coordination with Copper(II)

Objective: Synthesis of [Cu(MPPO)Cl


] for structural characterization.

Reagents:

  • CuCl

    
    [1][2]·2H
    
    
    
    O (1.0 eq)[1]
  • MPPO (1.0 eq)[1]

  • Ethanol (Absolute)[1]

Step-by-Step:

  • Dissolve CuCl

    
    [1]·2H
    
    
    
    O (1 mmol) in hot ethanol (10 mL). Solution turns bright green/blue.[1]
  • Dissolve MPPO (1 mmol) in ethanol (5 mL).

  • Add the ligand solution to the metal solution dropwise with stirring.[1]

  • Observation: The color typically shifts to a deep blue, indicating N-coordination.[1]

  • Allow the solution to stand at room temperature for slow evaporation.

  • Crystallization: Blue crystals of [Cu(MPPO)Cl

    
    ] form over 24-48 hours.[1]
    

Characterization Data (Expected):

Technique Parameter Expected Result Interpretation

| FT-IR |


(O-H) | 3200-3400 cm

(Broad) | Coordinated OH or H-bonding | | UV-Vis |

| ~650 nm (d-d transition) | Distorted octahedral/Square planar geometry | | EPR | g-values | g

> g

> 2.0 | Unpaired electron in d

orbital |[1]

Application: Ruthenium-Catalyzed Transfer Hydrogenation

Context: Ruthenium(II) complexes with amino-alcohol ligands are "privileged catalysts" for the asymmetric transfer hydrogenation (ATH) of ketones.[1] The MPPO ligand, possessing a chiral backbone and an NH-free motif (tertiary amine), operates via an outer-sphere mechanism or requires a specific activation mode distinct from the Noyori-type (NH-effect) catalysts.[1]

Protocol C: Synthesis of [Ru(p-cymene)(MPPO)Cl]Cl

Reagents:

  • [Ru(p-cymene)Cl

    
    ]
    
    
    
    (Dimer, 0.5 eq)[1]
  • MPPO (1.0 eq)[1]

  • Sodium Methoxide (NaOMe, 1.0 eq) - Optional, for in-situ deprotonation[1]

  • Isopropanol (IPA)[1]

Workflow:

  • Precursor Prep: Suspend [Ru(p-cymene)Cl

    
    ]
    
    
    
    (0.5 mmol) in IPA (20 mL).
  • Ligand Addition: Add MPPO (1.0 mmol).

  • Reaction: Heat to 60°C for 4 hours. The orange suspension becomes a clear deep-red solution.[1]

  • Isolation: Remove solvent in vacuo. Recrystallize from DCM/Hexane.

  • Product: [Ru(p-cymene)(MPPO)Cl]Cl (Cationic complex) or [Ru(p-cymene)(MPPO-H)Cl] (Neutral alkoxide complex if base is used).[1]

Catalytic Cycle & Mechanism

The diagram below illustrates the synthesis and catalytic cycle for ketone reduction using the Ru-MPPO system.

G cluster_0 Ligand Synthesis cluster_1 Ru-Complexation cluster_2 Catalytic Cycle (ATH) Start 1-Methylpiperazine Ligand MPPO (Chiral) Start->Ligand S_N2 / K2CO3 Reagent 2-Bromo-1-propanol Reagent->Ligand Complex [Ru(p-cym)(MPPO)Cl]+ Ligand->Complex IPA, 60°C RuDimer [Ru(p-cymene)Cl2]2 RuDimer->Complex ActiveCat Ru-Hydride Species Complex->ActiveCat HCOONa / IPA (Activation) Product 1-Phenylethanol ActiveCat->Product H-Transfer Substrate Acetophenone Substrate->ActiveCat

Figure 1: Workflow for the synthesis of the MPPO ligand, its Ruthenium complex, and subsequent application in Asymmetric Transfer Hydrogenation (ATH).

Critical Considerations & Troubleshooting

1. Regioselectivity in Synthesis:

  • Risk:[1] Using propylene oxide instead of 2-bromo-1-propanol often yields the 1-(4-methylpiperazin-1-yl)propan-2-ol isomer (thermodynamic product), which is a secondary alcohol.[1]

  • Verification: Check

    
    C NMR.[1]
    
    • MPPO (Target): CH

      
      -OH signal at ~65 ppm; CH-N signal at ~60 ppm.[1]
      
    • Isomer (Impurity): CH-OH signal at ~68 ppm; CH

      
      -N signal at ~63 ppm.[1]
      

2. Chelate Stability:

  • The 5-membered chelate ring formed by MPPO (N-C-C-O) is stable.[1] However, in acidic media (pH < 4), the piperazine nitrogen protonates, leading to ligand dissociation.[1] Maintain pH > 7 for complex stability.[1]

3. Stereocontrol:

  • If using MPPO for asymmetric catalysis, ensure the starting material (e.g., Alaninol) is enantiopure (

    
    99% ee).[1] Racemic MPPO will yield racemic alcohol products.[1]
    

References

  • BenchChem. 2-(4-Methylpiperazin-1-yl)propan-1-ol: Structure and Synthesis. Retrieved from .[1]

  • Sigma-Aldrich. Product Specification: 2-(4-Methylpiperazin-1-yl)propan-1-ol (CAS 1811-57-0).[1][4] Retrieved from .[1]

  • Noyori, R., & Hashiguchi, S. (1997).[1] Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1] Accounts of Chemical Research.[1] (General Reference for Ru-Amino Alcohol Catalysis).

  • PubChem. Compound Summary: 2-(4-Methylpiperazin-1-yl)propan-1-ol.[1][3] Retrieved from .[1]

Sources

Technical Application Note: Esterification Strategies for 2-(4-Methylpiperazin-1-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the esterification of 2-(4-Methylpiperazin-1-yl)propan-1-ol (CAS: 1811-57-0).[1] It addresses the specific challenges posed by the molecule's amphoteric nature (basic tertiary amines + primary alcohol) and outlines two robust protocols: Acyl Chloride Activation (for standard synthesis) and Steglich Esterification (for acid-sensitive or complex carboxylates).[1]

Executive Summary

The esterification of 2-(4-Methylpiperazin-1-yl)propan-1-ol is a critical transformation in medicinal chemistry, often used to synthesize prodrugs or lipophilic analogs of bioactive piperazine derivatives.[1] The substrate features a primary alcohol susceptible to acylation and two tertiary nitrogen atoms (N1 and N4 of the piperazine ring).

Key Challenges:

  • Basic Interference: The piperazine nitrogens act as proton scavengers, potentially sequestering acylating agents or interfering with acid catalysis.

  • Salt Formation: In acidic media (Fischer esterification), the molecule forms ammonium salts, rendering it insoluble in organic solvents and halting the reaction.

  • Purification: Standard acidic washes used to remove excess carboxylic acids will extract the basic product into the aqueous phase.

Recommended Strategy: Use basic or neutral conditions. Method A (Acyl Chloride) is preferred for simple esters due to high yields and speed.[1] Method B (Steglich Coupling) is required when the carboxylic acid partner is sensitive or complex.[1]

Chemical Context & Substrate Analysis[1][2][3][4][5][6][7]

PropertyDataImplication for Protocol
Substrate 2-(4-Methylpiperazin-1-yl)propan-1-olNucleophile: Primary Alcohol (-CH₂OH)
CAS 1811-57-0Verified commercial availability
pKa (Est.) ~9.0 (Piperazine N)Basic: Requires aux.[1][2][3] base (Et₃N/DIPEA) in reaction.[1]
Solubility DCM, Methanol, Water (pH < 7)Solvent: DCM is ideal for esterification.[1]
Stereochemistry Chiral Center at C2Protocol preserves stereochemistry (no racemization).[1]
Reaction Scheme

The following diagram illustrates the two primary pathways for esterifying the target alcohol.

ReactionScheme Substrate 2-(4-Methylpiperazin-1-yl) propan-1-ol MethodA Method A: Acyl Chloride R-COCl / Et3N / DCM (0°C → RT) Substrate->MethodA MethodB Method B: Steglich Coupling R-COOH / EDC / DMAP (RT) Substrate->MethodB Product Target Ester (Product) MethodA->Product Fast, High Yield MethodB->Product Mild, Complex Acids

Figure 1: Synthetic pathways for the esterification of 2-(4-Methylpiperazin-1-yl)propan-1-ol.

Protocol A: Acyl Chloride Method (Standard)

Best for: Acetyl, Benzoyl, Tosyl, and simple aliphatic esters. Mechanism: Nucleophilic attack of the alcohol on the activated carbonyl of the acid chloride.

Reagents & Materials[2][3][4][5][7][8]
  • Substrate: 1.0 equiv (e.g., 1.0 mmol, 158 mg)

  • Acyl Chloride (R-COCl): 1.2 – 1.5 equiv[1]

  • Base: Triethylamine (Et₃N) or DIPEA: 2.5 equiv (Must neutralize HCl generated + protect piperazine)[1]

  • Solvent: Dichloromethane (DCM), anhydrous (5–10 mL/mmol)[1]

  • Catalyst (Optional): DMAP (0.1 equiv) to accelerate sluggish reactions.

Step-by-Step Procedure
  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.

  • Dissolution: Dissolve 2-(4-Methylpiperazin-1-yl)propan-1-ol (1.0 equiv) and Et₃N (2.5 equiv) in anhydrous DCM.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition: Add Acyl Chloride (1.2 equiv) dropwise via syringe over 10 minutes. Note: Exothermic reaction.[1]

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Monitoring: Check TLC (System: 10% MeOH in DCM). The starting alcohol (polar) should disappear; the ester (less polar) will appear.[1]

  • Quench: Add saturated NaHCO₃ solution (5 mL) and stir for 10 minutes to hydrolyze excess acid chloride.

Protocol B: Steglich Esterification (Coupling)

Best for: Acid-sensitive substrates, expensive carboxylic acids, or when acid chlorides are unstable.[1] Mechanism: DCC/EDC activates the carboxylic acid to an O-acylisourea, which is then transferred to the alcohol via DMAP catalysis.[4]

Reagents & Materials[2][3][4][5][7][8]
  • Substrate: 1.0 equiv

  • Carboxylic Acid (R-COOH): 1.1 equiv[1]

  • Coupling Agent: EDC.HCl (1.2 equiv) Preferred over DCC for easier workup.[1]

  • Catalyst: DMAP (0.1 – 0.2 equiv)[1]

  • Solvent: DCM (anhydrous)[1]

Step-by-Step Procedure
  • Mixture: In a clean flask, combine Carboxylic Acid (1.1 equiv), Substrate (1.0 equiv), and DMAP (0.1 equiv) in anhydrous DCM.

  • Activation: Cool to 0°C. Add EDC.HCl (1.2 equiv) in one portion.

  • Reaction: Warm to RT and stir overnight (12–16 hours).

    • Note: If using DCC, a white precipitate (DCU) will form. EDC urea byproducts are soluble in DCM but removed in water washes.

  • Completion: Monitor via TLC/LC-MS.

Purification Strategy: Acid-Base Extraction

Because the product contains a basic piperazine moiety, standard silica columns can cause streaking (tailing) unless triethylamine is added to the eluent.[1] Acid-Base Extraction is a superior, self-validating purification method for this molecule.[1]

Logic: The product can be reversibly switched between organic-soluble (Free Base) and water-soluble (Salt) forms, leaving neutral impurities behind.[1]

Workup Crude Crude Reaction Mixture (DCM Phase) AcidWash STEP 1: Extract with 1M HCl (pH 2-3) Crude->AcidWash OrgLayer1 Organic Layer 1 (Contains Neutral Impurities/Excess Acid) DISCARD AcidWash->OrgLayer1 Separation AqLayer1 Aqueous Layer 1 (Contains Product-H+ Salt) AcidWash->AqLayer1 Separation Basify STEP 2: Basify with 2M NaOH/Na2CO3 (Target pH > 10) AqLayer1->Basify Extract STEP 3: Extract with DCM (x3) Basify->Extract FinalOrg Final Organic Layer (Contains Pure Product) Extract->FinalOrg Collect FinalAq Final Aqueous Layer (Salts) Extract->FinalAq Discard

Figure 2: Acid-Base Extraction workflow for purification of piperazine esters.

Purification Protocol
  • Acid Extraction: Transfer the reaction mixture (DCM) to a separatory funnel. Extract twice with 1M HCl (20 mL).

    • Result: The basic product moves to the aqueous phase (protonated). Neutral impurities stay in DCM.

  • Wash: Discard the organic layer. (Optional: Wash the aqueous layer once with fresh DCM to ensure purity).[1]

  • Basification: Cool the aqueous layer (ice bath) and slowly add 2M NaOH or Sat. Na₂CO₃ until pH > 10.[1]

    • Result: The product reverts to the free base and becomes cloudy/oily.

  • Extraction: Extract the aqueous mixture with DCM (3 x 20 mL).

  • Drying: Combine organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Analytical Validation

Verify the product identity using Proton NMR (¹H-NMR).[1]

  • Diagnostic Shift:

    • Starting Material: The -CH₂-OH protons typically appear around 3.4 – 3.6 ppm .[1]

    • Product (Ester): The -CH₂-O-CO-R protons will shift downfield to 4.1 – 4.4 ppm due to the deshielding effect of the ester carbonyl.[1]

  • Piperazine Signals: Look for the N-Methyl singlet (~2.3 ppm) and piperazine ring protons (2.3 – 2.6 ppm broad multiplets) to confirm the amine integrity.[1]

References

  • Steglich Esterification: Neises, B., & Steglich, W. (1978).[4][5][6] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.[6] Link[1]

  • Piperazine Synthesis & Properties: BenchChem. (n.d.). 2-(4-Methylpiperazin-1-yl)propan-1-ol Structure and Properties. Link[1]

  • General Amine Workup: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 8: Acidity, Basicity, and pKa).
  • Coupling Reagents Guide: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link

Sources

Scale-up methods for 2-(4-Methylpiperazin-1-yl)propan-1-ol production

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scale-Up Methodologies for 2-(4-Methylpiperazin-1-yl)propan-1-ol Production

Executive Summary

This guide details the scalable synthesis and purification of 2-(4-Methylpiperazin-1-yl)propan-1-ol (CAS: 1811-57-0). This compound is a critical primary alcohol intermediate used in the synthesis of pharmaceutical agents (e.g., antipsychotics and kinase inhibitors) where a specific regioisomer is required.

Critical Distinction: Commercially available "piperazine propanols" are often the secondary alcohol isomer (1-(4-methylpiperazin-1-yl)propan-2-ol), derived from the ring-opening of propylene oxide. The target molecule discussed here is the primary alcohol isomer (


), which requires a specific synthetic strategy to avoid the thermodynamic secondary alcohol product.

Selected Route: To ensure regiochemical fidelity and scalability, this protocol utilizes the Ester Reduction Route :

  • N-Alkylation: 1-Methylpiperazine + Methyl 2-chloropropionate

    
     Methyl 2-(4-methylpiperazin-1-yl)propanoate.
    
  • Hydride Reduction: Reduction of the ester using Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al®) .[1][2]

Process Chemistry & Route Selection

Route Comparison
FeatureRoute A: Epoxide Opening Route B: Ester Reduction (Recommended)
Reagents 1-Methylpiperazine + Propylene Oxide1-Methylpiperazine + Methyl 2-chloropropionate
Major Product Secondary Alcohol (Isomer)Primary Alcohol (Target)
Regioselectivity Poor (Favors attack at terminal carbon)100% (Defined by starting material skeleton)
Scale-Up Feasibility High (but wrong isomer)High (Standard unit operations)
Safety High pressure, volatile epoxideStandard atmospheric reactor, manageable exotherms
Reaction Mechanism

The synthesis proceeds via a classic


 displacement followed by a hydride reduction.

Step 1: The secondary amine of 1-methylpiperazine attacks the


-carbon of methyl 2-chloropropionate. The use of an inorganic base (

) scavenges the HCl byproduct, driving the equilibrium forward. Step 2: The ester moiety is reduced to the primary alcohol using Red-Al. Red-Al is chosen over Lithium Aluminum Hydride (LAH) for scale-up due to its solubility in aromatic solvents (toluene), higher thermal stability, and non-pyrophoric nature.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl 2-(4-methylpiperazin-1-yl)propanoate

Reagents:

  • 1-Methylpiperazine (1.0 equiv)

  • Methyl 2-chloropropionate (1.05 equiv)

  • Potassium Carbonate (

    
    ), anhydrous, milled (1.2 equiv)
    
  • Solvent: Toluene (5 volumes relative to amine mass)

Procedure:

  • Charging: To a glass-lined reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, charge Toluene and 1-Methylpiperazine.

  • Base Addition: Add milled

    
     to the solution. Agitate to create a uniform suspension.
    
  • Alkylation: Heat the mixture to 60°C . Slowly dose Methyl 2-chloropropionate over 2–3 hours.

    • Control: Maintain internal temperature

      
       (Exothermic reaction).
      
  • Reaction: After addition, heat to 85–90°C and stir for 6–8 hours.

    • IPC (In-Process Control): Monitor consumption of 1-methylpiperazine by GC. Limit:

      
      .
      
  • Workup: Cool to 20°C. Filter off inorganic salts (

    
    , excess 
    
    
    
    ). Wash the filter cake with Toluene (1 vol).
  • Isolation: The filtrate contains the intermediate ester in Toluene. This solution can be used directly in Step 2 (telescoped process) or concentrated to yield the crude ester oil.

    • Yield: Typically 85–92%.

Step 2: Reduction to 2-(4-Methylpiperazin-1-yl)propan-1-ol

Reagents:

  • Crude Ester solution from Step 1 (limiting reagent)

  • Red-Al (Vitride®), 65-70% wt solution in Toluene (1.2 equiv of hydride per ester group; approx 0.6–0.7 molar equiv of reagent)

  • Quench: 20% NaOH (aq) or Rochelle’s Salt solution.

Procedure:

  • Preparation: Charge the Ester/Toluene solution to a dry reactor under

    
     atmosphere. Cool to 0–5°C .
    
  • Reduction: Dose Red-Al solution slowly over 2 hours.

    • Safety: Hydrogen gas (

      
      ) evolution occurs. Ensure adequate venting and nitrogen sweep.
      
    • Exotherm: Maintain

      
      .
      
  • Completion: Allow the mixture to warm to room temperature (20–25°C) and stir for 2 hours.

    • IPC: Check for disappearance of ester via HPLC or GC.

  • Quench (Critical): Cool back to 0°C. Carefully add 20% NaOH (aq) dropwise.

    • Note: The "Fieser workup" logic applies here to granulate the aluminum salts. Alternatively, use Rochelle's salt (Sodium Potassium Tartrate) solution if the scale allows for longer phase separation times (prevents emulsions).

  • Phase Separation: Agitate for 30 mins, then settle. Separate the organic (Toluene) layer.

    • Extraction: The product is polar.[3][4] Re-extract the aqueous phase 2x with Toluene or DCM to recover dissolved product.

  • Concentration: Combine organic layers, dry over

    
    , and strip solvent under reduced pressure.
    
Step 3: Purification

The crude product is a viscous, high-boiling liquid.

  • Method: High-Vacuum Fractional Distillation.

  • Conditions: Vacuum

    
     mbar. Expected bp: 110–130°C (estimated at reduced pressure).
    
  • Storage: Store under Nitrogen. Hygroscopic.

Process Visualization

Reaction Scheme

ReactionScheme SM1 1-Methylpiperazine INT Intermediate Ester (Methyl 2-(4-methylpiperazin-1-yl)propanoate) SM1->INT SN2 Alkylation SM2 Methyl 2-chloropropionate SM2->INT Prod Target Product 2-(4-Methylpiperazin-1-yl)propan-1-ol INT->Prod Hydride Reduction Base K2CO3 / Toluene 85°C Reductant Red-Al (Vitride) Toluene, 0-25°C

Figure 1: Synthetic pathway for the regioselective production of the primary alcohol isomer.

Scale-Up Process Flow

ProcessFlow cluster_step1 Step 1: Alkylation cluster_step2 Step 2: Reduction start START: Raw Materials mix Reactor 1: Charge Toluene, Amine, K2CO3 start->mix dose Dose Methyl 2-chloropropionate (Control Exotherm <75°C) mix->dose heat Heat to 90°C (6-8 hrs) dose->heat filter Filtration (Remove Salts) heat->filter cool Reactor 2: Cool Filtrate to 0°C filter->cool Telescoped Solution redal Dose Red-Al Solution (Vent H2 gas) cool->redal quench Quench with NaOH/H2O redal->quench sep Phase Separation quench->sep distill Fractional Distillation (<1 mbar, ~120°C) sep->distill Organic Layer final FINAL PRODUCT (Pack under N2) distill->final

Figure 2: Unit operations flow for pilot-scale manufacturing.

Safety & Handling (HSE)

  • 1-Methylpiperazine: Corrosive and flammable (Flash point ~42°C). Causes severe skin burns. Use Viton or Butyl rubber gloves.

  • Red-Al (Vitride): Reacts violently with water and moisture, liberating Hydrogen gas (explosive).

    • Mitigation: Use dedicated inert gas lines (

      
       or Ar). Ensure reactor headspace is swept to a flare or scrubber. Do not use halogenated solvents (DCM) with Red-Al if uncontrolled exotherms are possible (though generally compatible at low temp, Toluene is safer).
      
  • Methyl 2-chloropropionate: Lachrymator and potential alkylating agent (genotoxic). Handle in a closed system or isolator.

Analytical Specifications

TestMethodSpecification
Appearance VisualColorless to pale yellow viscous liquid
Assay GC-FID / HPLC

Identification H-NMR / MSConforms to structure (Primary alcohol signal ~3.5 ppm)
Water Content Karl Fischer

(Hygroscopic)
Residual Toluene GC-Headspace

ppm (ICH Limit)

References

  • Pati, H. N., et al. "Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester."[5] Molbank, 2009, M607. (Demonstrates N-alkylation of piperazines with

    
    -halo esters). Available at: [Link]
    
  • Billings, C. A., et al. "Use of DOE for Rapid Development of a Red-Al Reduction Process." Organic Process Research & Development, 2014. (Guidance on Red-Al scale-up safety). Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 146012591: (S)-2-(4-(Methylsulfonyl)piperazin-1-yl)propan-1-ol. (Structural analog reference). Available at: [Link]

Sources

Application Note: Strategic Synthesis & Functionalization of 2-(4-Methylpiperazin-1-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note is designed for medicinal chemists and drug discovery scientists. It details the strategic utilization of 2-(4-Methylpiperazin-1-yl)propan-1-ol (CAS: 1811-57-0), a versatile branched linker for synthesizing bioactive scaffolds.[1][2]

Executive Summary

The piperazine pharmacophore is ubiquitous in modern medicinal chemistry, serving as a core structural motif in antihistamines, antipsychotics, and kinase inhibitors.[1][2] While linear linkers (ethyl/propyl) are common, branched linkers like 2-(4-Methylpiperazin-1-yl)propan-1-ol offer distinct advantages: increased metabolic stability, introduction of chirality (C2 center), and restricted conformational freedom.[1][2]

This guide provides validated protocols for transforming this specific amino-alcohol building block into high-value bioactive candidates. It addresses the unique reactivity challenges posed by the


-amino alcohol motif, specifically the risk of aziridinium-mediated rearrangement, and offers self-validating workflows to ensure structural integrity.[1][2]

Chemical Profile & Reactivity

Compound: 2-(4-Methylpiperazin-1-yl)propan-1-ol CAS: 1811-57-0 Structure: The molecule features a primary alcohol at C1 and a tertiary amine (N-methylpiperazine) at the chiral C2 position.[1][2]

PropertySpecificationCritical Insight
Molecular Weight 158.24 g/mol Ideal fragment size for "Rule of 5" compliance.[1][2]
Basicity (pKa) ~9.8 (N4), ~5.4 (N1)The N1 nitrogen (attached to the propyl chain) is less basic but nucleophilic enough to participate in neighboring group effects.[1][2]
Chirality (R) / (S) enantiomersThe C2 stereocenter is prone to racemization under harsh basic conditions or via aziridinium intermediates.[1][2]
Solubility High in MeOH, DCM, WaterRequires careful extraction protocols (e.g., "salting out" or chlorinated solvents) to recover from aqueous phases.[1][2]
The Mechanistic Challenge: Neighboring Group Participation

When activating the C1-hydroxyl group (e.g., converting to -Cl or -OMs), the nitrogen lone pair at C2 can intramolecularly displace the leaving group, forming a transient aziridinium ion .[1][2] Subsequent nucleophilic attack can occur at either C1 (retention of skeleton) or C2 (rearrangement to the isomeric 1-amino-2-substituted product).[1][2]

Expert Recommendation: Use non-acidic activation methods (Mitsunobu) or rapid, cold activation protocols to minimize rearrangement risks.[1][2]

Synthetic Pathways & Visual Workflows

The following diagram illustrates the three primary functionalization strategies: Activation (SN2) , Direct Coupling (Mitsunobu) , and Oxidation (Amide/Reductive Amination) .[1][2]

G Start 2-(4-Methylpiperazin-1-yl) propan-1-ol Act Activation (Mesylation/Chlorination) Start->Act SOCl2 or MsCl Ox Oxidation (Swern/Jones) Start->Ox DMSO/Oxalyl Cl Mits Mitsunobu Coupling (DIAD/PPh3) Start->Mits Ar-OH / Heterocycle Azir Aziridinium Intermediate (RISK) Act->Azir Intramolecular Attack ProdA Piperazine-Alkyl-Heterocycle (GPCR Ligands) Act->ProdA Nucleophile (R-NH2/R-SH) Azir->ProdA Regio-scrambling Acid Carboxylic Acid/Aldehyde Ox->Acid ProdB Amide Derivatives (e.g., ABT-384 Analogs) Acid->ProdB Amine Coupling ProdC Aryl Ethers (Kinase Inhibitors) Mits->ProdC Inversion at C1 (No Rearrangement)

Caption: Functionalization pathways for 2-(4-Methylpiperazin-1-yl)propan-1-ol. Note the red diamond indicating the risk of aziridinium-mediated rearrangement during activation.[1][2]

Detailed Experimental Protocols

Protocol A: Synthesis of Aryl Ether Derivatives via Mitsunobu Coupling

Target: Synthesis of kinase inhibitor precursors (e.g., linking the piperazine tail to a phenol core).[1][2] This method avoids the aziridinium risk by activating the oxygen directly in the presence of the nucleophile.[1][2]

Reagents:

  • Substrate: 2-(4-Methylpiperazin-1-yl)propan-1-ol (1.0 eq)[1][2]

  • Nucleophile: Substituted Phenol or Hydroxy-heterocycle (1.1 eq)[1][2]

  • Triphenylphosphine (PPh3): 1.5 eq[1][2]

  • Diisopropyl azodicarboxylate (DIAD): 1.5 eq[1][2]

  • Solvent: Anhydrous THF (0.1 M concentration)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with the Alcohol, the Phenol, and PPh3. Dissolve in anhydrous THF under Nitrogen atmosphere.

  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

  • Addition: Add DIAD dropwise over 20 minutes. Crucial: Maintain temperature <5°C to prevent side reactions.[1][2]

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–16 hours.

  • Monitoring (Self-Validation):

    • TLC: Check for disappearance of the Phenol (UV active).[1][2] The piperazine alcohol stains with KMnO4 or Dragendorff reagent.[1][2]

    • LC-MS: Look for the [M+H]+ peak corresponding to Product.[1][2]

  • Workup: Concentrate THF. Redissolve residue in EtOAc and wash with 1N NaOH (to remove unreacted phenol) followed by Brine.[1][2]

  • Purification: Flash chromatography (DCM:MeOH:NH4OH gradient).

Causality & Troubleshooting:

  • Why Mitsunobu? It proceeds with inversion of configuration at the alcohol carbon (though C1 is achiral here, it prevents rearrangement).[1][2]

  • Issue: Formation of Triphenylphosphine oxide (TPPO) byproduct.[1][2]

  • Solution: Use a resin-bound phosphine or perform a "catch and release" purification using the basic piperazine moiety (capture product on SCX-2 cation exchange cartridge, wash away TPPO with MeOH, elute product with NH3/MeOH).[1][2]

Protocol B: Activation to Chloride and Nucleophilic Substitution

Target: Synthesis of alkyl-linked derivatives.[1][2][3][4][5][6] Note: This protocol uses HCl salt formation to suppress nitrogen lone pair participation.[1][2]

Reagents:

  • Substrate: 2-(4-Methylpiperazin-1-yl)propan-1-ol (1.0 eq)[1][2]

  • Thionyl Chloride (SOCl2): 3.0 eq[1][2]

  • Solvent: Dichloromethane (DCM) or Chloroform[1][2]

Step-by-Step Methodology:

  • Salt Formation: Dissolve the alcohol in DCM. Bubble dry HCl gas or add HCl/Dioxane (2 eq) to protonate the piperazine nitrogens.[1][2] This is critical to prevent the N-lone pair from attacking the activated alcohol.[1][2]

  • Activation: Add SOCl2 dropwise at 0°C.

  • Reflux: Heat to reflux (40°C) for 2 hours.

  • Workup: Evaporate volatiles to dryness to obtain the 2-chloro-1-(4-methylpiperazin-1-yl)propane dihydrochloride salt.

  • Coupling: Resuspend the salt in DMF with excess K2CO3 (5 eq) and the secondary amine/thiol nucleophile. Heat to 60°C.

Self-Validation (NMR):

  • Starting Material: CH 2-OH signal typically appears at

    
     3.5–3.8 ppm (multiplet).[1][2]
    
  • Intermediate (Chloride): CH 2-Cl signal shifts upfield/downfield depending on solvent, but distinct from OH.[1][2]

  • Product: Disappearance of the Cl-associated signal and appearance of the new C-N or C-S linkage signals.

Protocol C: Oxidation to Carboxylic Acid (Precursor for Amides)

Target: Creating analogs of drugs like ABT-384 which contain the 2-methyl-2-(piperazinyl)propanamide motif.[1][2]

Reagents:

  • Substrate: 2-(4-Methylpiperazin-1-yl)propan-1-ol[1][2]

  • Oxidant: Jones Reagent (CrO3/H2SO4) or TEMPO/NaClO (Green alternative).[1][2]

Methodology (Jones Oxidation):

  • Dissolve substrate in Acetone/Water (4:1).

  • Add Jones reagent dropwise at 0°C until an orange color persists.[1][2]

  • Quench with Isopropanol (turns green).

  • Adjust pH to 6-7 and extract with n-butanol or DCM.[1][2]

  • Result: 2-(4-Methylpiperazin-1-yl)propanoic acid.[1][2]

  • Next Step: Couple with amines using HATU/DIPEA to form amides.[1][2]

References

  • Synthesis of Piperazine Derivatives: "Alkylation Reactions Involving 1-Methylpiperazine and Substituted Propanol Precursors." Benchchem Application Data. [1][2]

  • Mitsunobu Chemistry on Amino Alcohols: "Synthesis of 1,3-Amino Alcohol Derivatives via a Silicon-Mediated Ring-Opening." ResearchGate.[1][2][4]

  • Drug Analog Context (ABT-384): "4-[[2-Methyl-2-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]propanoyl]amino]adamantane-1-carboxamide."[1][2] PubChem Compound Summary.

  • Aziridinium Ion Rearrangement: "Mechanistic Pathways of Piperazine Derivatives." NIH National Library of Medicine.[1][2]

  • General Piperazine Scaffolds: "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis." NIH PubMed Central.[1][2]

Sources

Application Notes & Protocols for the Preparation of Pharmaceutical Salts from 2-(4-Methylpiperazin-1-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The conversion of an Active Pharmaceutical Ingredient (API) into a salt is a cornerstone of drug development, offering a powerful method to enhance critical physicochemical properties such as aqueous solubility, stability, and bioavailability.[1][2][3][4] This guide provides a comprehensive framework for the systematic preparation and characterization of pharmaceutical salts, using the versatile building block, 2-(4-Methylpiperazin-1-yl)propan-1-ol, as a model basic compound. This molecule, featuring a tertiary amine within a piperazine ring, is an ideal candidate for salt formation.[5][6] We will explore a rational salt screening strategy, detail essential characterization techniques, and provide a scalable protocol for the synthesis of a lead salt candidate. The methodologies described herein are designed to be self-validating, ensuring scientific rigor and reproducibility for researchers in drug development.

Part 1: The Strategic Imperative of Salt Screening

The selection of an optimal salt form is not a matter of trial and error but a systematic, data-driven process.[3] A robust salt screening program is the most efficient path to identifying a crystalline form with the desired balance of properties, mitigating risks of downstream development failures.[7][8] The objective is to rapidly assess a diverse range of pharmaceutically acceptable counter-ions and identify candidates that confer superior crystallinity, solubility, stability, and manufacturability.

Causality in Counter-Ion Selection

The success of salt formation is governed by the principles of acid-base chemistry. A fundamental guideline is the "pKa rule," which posits that a stable salt is likely to form when the difference between the pKa of the protonated base (the API) and the pKa of the acid (the counter-ion) is greater than or equal to 3.[2] For our model compound, 2-(4-Methylpiperazin-1-yl)propan-1-ol, the tertiary amine is the primary basic center.

A selection of common, generally recognized as safe (GRAS) counter-ions should be screened.[9][10] This panel should include both strong and weak acids to explore a wide range of physicochemical outcomes.

Table 1: Representative Counter-Ion Panel for Screening

Counter-Ion ClassExample AcidRationale & Considerations
Inorganic Acid Hydrochloric Acid (HCl)Forms strong, often highly crystalline and soluble salts. HCl is the most common counter-ion for basic drugs.[11][12]
Sulfonic Acids Methanesulfonic Acid (Mesylate)Often yields highly crystalline, stable, non-hygroscopic salts. Requires careful control to avoid potentially genotoxic impurities.[11]
Carboxylic Acids Citric Acid (Citrate)A tricarboxylic acid that can form various salt stoichiometries. Its chelating properties can be beneficial but may also interact with formulation excipients.[13]
Dicarboxylic Acids Maleic Acid, Succinic AcidCan improve solubility and provide different crystal packing opportunities. Maleic acid can be reactive with primary/secondary amines under heat, though less of a concern for this tertiary amine.[13]
Hydroxy Acids L-Tartaric Acid (Tartrate)A chiral counter-ion that can be used for diastereomeric resolution of racemic APIs.
Experimental Workflow: From API to Lead Salt

A "cascade" or tiered approach to screening is highly efficient.[7] This involves subjecting all initial hits to a primary set of characterizations and only advancing the most promising candidates to more rigorous, material-intensive testing.

Salt_Screening_Workflow cluster_0 Phase 1: High-Throughput Screening cluster_1 Phase 2: Primary Characterization cluster_2 Phase 3: Comprehensive Evaluation cluster_3 Phase 4: Selection API API Free Base (2-(4-MPP)-1-ol) Screen Parallel Crystallization (Multiple Solvents & Counter-ions) API->Screen Dissolve Isolation Isolate Solids (Filtration/Evaporation) Screen->Isolation PrimaryChar Initial Analysis: - Visual Crystallinity - Birefringence (PLM) - XRPD (Crystallinity Check) Isolation->PrimaryChar Analyze Hits SecondaryChar In-Depth Analysis: - Solubility - Thermal Properties (DSC/TGA) - Hygroscopicity (DVS) - Polymorph Screen PrimaryChar->SecondaryChar Select Promising Hits LeadSalt Lead Salt Candidate (Optimal Properties) SecondaryChar->LeadSalt Data-Driven Decision

Caption: Salt screening and selection workflow.

Protocol 1: High-Throughput Salt Screening in 96-Well Plates

This protocol facilitates the rapid screening of multiple conditions using minimal API.

  • Preparation of Stock Solutions:

    • Prepare a 0.1 M stock solution of 2-(4-Methylpiperazin-1-yl)propan-1-ol in a suitable solvent (e.g., ethanol or acetone).

    • Prepare 0.1 M stock solutions of each acidic counter-ion (from Table 1) in the same solvent. For acids with poor solubility, a solvent mixture or an alternative solvent may be required. Note: Ensure solvent compatibility to avoid premature precipitation.

  • Dispensing into 96-Well Plate:

    • Using a multichannel pipette or automated liquid handler, dispense 200 µL of the API stock solution into each well of a 96-well plate.

    • Add 200 µL of a counter-ion stock solution to the appropriate wells, creating a 1:1 molar ratio. Leave some wells with only the API solution as a control.

  • Inducing Crystallization:

    • Seal the plate with a pierceable cap mat.

    • Subject the plate to temperature cycling (e.g., heat to 50°C for 4 hours, then cool to 5°C for 4 hours, repeat for 48-72 hours). This process helps to overcome kinetic barriers to nucleation.[2]

    • Alternatively, allow for slow evaporation by piercing the seals with a small needle and leaving the plate in a fume hood for 24-48 hours.

  • Isolation and Initial Assessment:

    • After the crystallization period, inspect each well under a microscope for the presence of solid material.

    • Isolate the solids using a 96-well filter plate. Wash the solids with a small amount of a solvent in which the salt is expected to be poorly soluble (e.g., diethyl ether or heptane) to remove residual free base and acid.

    • Dry the solids under vacuum.

    • Perform a primary analysis for crystallinity using X-Ray Powder Diffraction (XRPD).

Part 2: Rigorous Characterization of Salt Candidates

Once crystalline solids are obtained, a comprehensive characterization is essential to build a data package for each salt form, enabling a direct comparison of their critical properties.[14][15]

Key Analytical Techniques for Solid-State Profiling
  • X-Ray Powder Diffraction (XRPD): This is the definitive technique for confirming the crystallinity of a material.[16] Each unique crystalline form (polymorph, solvate, or salt) will produce a distinct diffraction pattern, acting as a fingerprint. It is the primary tool for identifying new forms and detecting polymorphism.[17][18]

  • Thermal Analysis (DSC & TGA): Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature, identifying events like melting, crystallization, and solid-solid transitions.[15] Thermogravimetric Analysis (TGA) measures changes in mass with temperature, quantifying the loss of solvents or water, which is crucial for identifying hydrates and solvates.[19][20]

  • Hygroscopicity Assessment: The tendency of a material to absorb moisture from the atmosphere can severely impact its chemical stability, physical form, and manufacturability.[] Dynamic Vapor Sorption (DVS) is the gold-standard method for quantifying moisture uptake as a function of relative humidity (RH).[22]

  • Thermodynamic Aqueous Solubility: A primary driver for salt formation is often to increase aqueous solubility.[23][24] The equilibrium shake-flask method is the most reliable way to determine this property.[25]

Comparative Data of Hypothetical Salt Forms

The following table illustrates how characterization data can be used to compare and select a lead salt candidate.

Table 2: Comparative Physicochemical Properties of Hypothetical Salts

PropertyFree BaseHydrochloride SaltMesylate SaltCitrate Salt
Physical Form Oily LiquidCrystalline SolidCrystalline SolidAmorphous Solid
XRPD Pattern N/ACrystalline Pattern ACrystalline Pattern BBroad Halo
Melting Point (DSC) N/A175 °C (sharp)152 °C (sharp)~95 °C (glass transition)
Solubility (pH 6.8) 5 mg/mL150 mg/mL120 mg/mL200 mg/mL
Hygroscopicity (DVS) N/ASlightly hygroscopic (<2% uptake at 80% RH)Non-hygroscopic (<0.5% uptake at 80% RH)Very hygroscopic (>15% uptake, deliquescent)
Assessment Poor handlingGood Candidate. Crystalline, significant solubility boost, manageable hygroscopicity.Excellent Candidate. Crystalline, good solubility, very low hygroscopicity.Poor Candidate. Amorphous and deliquescent, posing stability and handling challenges.

Based on this hypothetical data, the Mesylate salt would be the superior candidate, followed closely by the Hydrochloride salt.

Part 3: Scalable Preparation of a Lead Salt Candidate

After selecting a lead candidate from the screening and characterization phases, the next step is to develop a robust and scalable synthesis protocol. For this example, we will detail the preparation of the commonly used hydrochloride salt.

Chemical Transformation: Free Base to Hydrochloride Salt

The reaction involves the protonation of the basic tertiary nitrogen of the piperazine ring by hydrochloric acid.

Salt_Formation cluster_reactants Reactants cluster_product Product FreeBase 2-(4-Methylpiperazin-1-yl)propan-1-ol (Free Base) Salt 2-(4-Methylpiperazin-1-yl)propan-1-ol Hydrochloride (Salt Form) FreeBase->Salt Protonation in Solvent HCl + Hydrochloric Acid (HCl)

Caption: Reaction scheme for hydrochloride salt formation.

Protocol 2: Laboratory-Scale Synthesis of 2-(4-Methylpiperazin-1-yl)propan-1-ol Hydrochloride

This protocol is designed for a ~10 g scale and incorporates controls to ensure product quality and consistency.

  • Dissolution of the Free Base:

    • In a 250 mL round-bottom flask equipped with a magnetic stirrer, add 10.0 g of 2-(4-Methylpiperazin-1-yl)propan-1-ol.

    • Add 100 mL of isopropanol (IPA) and stir at room temperature (20-25°C) until the free base is completely dissolved.

  • Acid Addition and Crystallization:

    • Slowly add 1.05 molar equivalents of a standardized solution of HCl in isopropanol (e.g., 5-6 M solution) dropwise to the stirred solution over 15-20 minutes. A slight excess of acid ensures complete conversion.

    • Self-Validating Checkpoint: The solution may become hazy or a precipitate may begin to form during the addition. This indicates successful salt formation.

    • After the addition is complete, stir the resulting slurry at room temperature for 2 hours to allow the crystallization to mature.

    • Cool the flask in an ice bath to 0-5°C and continue stirring for an additional 1 hour to maximize the yield.

  • Isolation and Purification:

    • Isolate the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with two portions of cold (0-5°C) isopropanol (2 x 20 mL) to remove any unreacted starting materials or excess acid.

    • Wash the filter cake with two portions of diethyl ether (2 x 20 mL) to displace the IPA and facilitate drying.

  • Drying and Final Characterization:

    • Dry the solid product in a vacuum oven at 40-50°C until a constant weight is achieved.

    • The final product should be a white to off-white crystalline powder.

    • Final Validation: Confirm the identity and purity of the salt by performing XRPD and DSC analysis. The resulting patterns and thermal data should match the reference data generated during the characterization phase.

Conclusion

The formation of pharmaceutical salts is a critical and enabling step in the development of many small-molecule drugs. A successful salt selection campaign, as demonstrated with 2-(4-Methylpiperazin-1-yl)propan-1-ol, hinges on a logical, multi-faceted strategy. It begins with a broad yet rational screening of counter-ions, followed by a rigorous, data-driven characterization of the resulting solid forms. This systematic approach allows for the confident selection of a lead salt candidate with an optimal profile of solubility, stability, and manufacturability, paving the way for successful formulation and clinical development.

References

  • KiloMentor. (2017). Preparation of Pharmaceutical Salts. Available at: [Link]

  • Serajuddin, A. T. M. (2017). Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts. Journal of Pharmaceutical Sciences, 106(9), 2243-2251. Available at: [Link]

  • Onyx Scientific. (n.d.). Golden rules for designing a salt screening strategy for insoluble molecules. Available at: [Link]

  • Serajuddin, A. T. M. (2017). Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Patel, J. et al. (2025). API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. Drug Discovery and Development. Available at: [Link]

  • Crysforma. (n.d.). Salt screening. Available at: [Link]

  • Technobis. (2023). How to salt screen using the Crystal 16. Available at: [Link]

  • Brittain, H. G. (2009). Developing an Appropriate Salt Form for an Active Pharmaceutical Ingredient. Pharmaceutical Technology. Available at: [Link]

  • Pharmaceutical Technology. (2020). Understanding Polymorphism to De-Risk Drug Development. Available at: [Link]

  • Pharmaceutical Technology. (2021). Salt Selection in Drug Development. Available at: [Link]

  • Wielaender, F. (2010). Pharmaceutical Salts Optimization of Solubility or Even More?. Chimica Oggi-Chemistry Today. Available at: [Link]

  • Aakeröy, C. B., & Salmon, D. J. (2012). Polymorphs, Salts, and Cocrystals: What's in a Name?. Crystal Growth & Design, 12(5), 2233-2236. Available at: [Link]

  • Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Available at: [Link]

  • Davis, J. H., & Fox, P. A. (2009). Unorthodox crystalline drug salts via the reaction of amine-containing drugs with CO2. Chemical Communications, (27), 4059-4061. Available at: [Link]

  • Yu, L. (n.d.). Regulatory Considerations on Pharmaceutical Solids: Polymorphs/Salts and Co-Crystals. Available at: [Link]

  • Chekal, B. P., & Behme, R. J. (2003). Preparation of pharmaceutical salts. U.S. Patent Application No. 10/055,479.
  • Murikipudi, V., Gupta, P., & Sihorkar, V. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Journal of Pharmaceutical Sciences, 105(8), 2464-2473. Available at: [Link]

  • Blagden, N., de Matas, M., Gavan, P. T., & York, P. (2007). Crystal engineering of active pharmaceutical ingredients to improve solubility and dissolution rates. Advanced Drug Delivery Reviews, 59(7), 617-630. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2016). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Available at: [Link]

  • Chyall, L. (2012). Current Applications of X-Ray Powder Diffraction in the Pharmaceutical Industry. American Pharmaceutical Review. Available at: [Link]

  • LibreTexts Chemistry. (2020). Basicity of Amines and Ammonium Salt Formation. Available at: [Link]

  • University of Rhode Island. (2005). Principles of Drug Action 1, Amines. Available at: [Link]

  • Reddy, M. S., et al. (2014). Process for preparation of imatinib and its mesylate salt. U.S. Patent No. 8,912,325.
  • Sieroń, A., & Paluch, P. (2023). Structural Characterization of Pharmaceutical Cocrystals with the Use of Laboratory X-ray Powder Diffraction Patterns. International Journal of Molecular Sciences, 24(8), 6982. Available at: [Link]

  • Kumar, L., & Singh, S. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules, 23(7), 1719. Available at: [Link]

  • Rawat, S., & Jain, S. K. (2012). Characterisation and evaluation of pharmaceutical solvates of Atorvastatin calcium by thermoanalytical and spectroscopic studies. Chemistry Central Journal, 6(1), 107. Available at: [Link]

  • Kumar, L., & Singh, S. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules. Available at: [Link]

  • Richardson, P. (2019). Screening and Formulating Drugs as Salts to Improve API Performance. That's Nice. Available at: [Link]

  • Parmar, V. K., & Shah, S. A. (2013). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology, 18(2), 435-444. Available at: [Link]

  • Chawla, G., & Bansal, A. K. (2021). Advanced Methodologies for Pharmaceutical Salt Synthesis. Crystal Growth & Design, 21(2), 1269-1286. Available at: [Link]

  • PerkinElmer. (2024). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. AZoM.com. Available at: [Link]

  • Pharmaoffer. (2023). Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. Available at: [Link]

  • PubChem. (S)-2-(4-(Methylsulfonyl)piperazin-1-yl)propan-1-ol. Available at: [Link]

  • Bowker, M. J. (2000). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development, 4(5), 427-435. Available at: [Link]

  • Bio-Synth. (2025). Interpreting the Specification Sheet: Key Quality Metrics for Citrate-Based APIs. Available at: [Link]

  • Panda, J., et al. (2009). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Molbank, 2009(3), M607. Available at: [Link]

Sources

Advanced Solvent Selection & Process Optimization for 2-(4-Methylpiperazin-1-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Molecule Profile[3][4][5][6]

2-(4-Methylpiperazin-1-yl)propan-1-ol (CAS 1811-57-0) represents a critical bifunctional scaffold in medicinal chemistry, serving as a pharmacophore in antipsychotics, antihistamines, and kinase inhibitors.[1][2][3] Its structure—comprising a basic N-methylpiperazine ring and a primary alcohol linked via a branched propyl chain—presents a unique set of physicochemical challenges.[1][3]

The molecule exhibits amphiphilic but highly polar behavior , characterized by high water solubility and significant basicity (pKa ≈ 8.5–9.0 for the piperazine nitrogens).[1][3][4] These properties make traditional solvent selection protocols (e.g., standard aqueous workups or non-polar extraction) prone to yield loss and emulsion formation.[1][3][4]

This guide provides an evidence-based framework for solvent selection across three critical workflows: Synthesis , Derivatization (O-functionalization) , and Purification .[1][2][3]

Physicochemical Snapshot
PropertyValue / CharacteristicImplication for Solvent Selection
Molecular Weight 158.24 g/mol Low MW facilitates high solubility in small-molecule solvents.[1][2][3]
LogP (Octanol/Water) ~ -0.2 to 0.2Critical: High water affinity.[1][3] Standard EtOAc/Water extractions often fail without pH modification.[3]
pKa (Conjugate Acid) ~9.0 (N4), ~5.0 (N1)The molecule is protonated at neutral pH.[1][2][3][4] Reactions requiring the free base must be performed at pH > 10 or in non-aqueous basic media.[3]
H-Bond Capacity 1 Donor (-OH), 3 Acceptors (N, O)Soluble in protic solvents; requires polar aprotic solvents for nucleophilic reactions to disrupt H-bonding.[1][2][3]

Solvent Selection Matrix

Phase 1: Synthesis (Nucleophilic Substitution)

Target Reaction: Alkylation of 1-methylpiperazine with alkyl halides (e.g., 2-chloropropanol) or reduction of 2-(piperazinyl)propanoates.[1][2][3]

Solvent SystemSuitabilityMechanistic Insight
Water ⭐⭐⭐ (High)Greenest Choice. Excellent for nucleophilic substitution of halohydrins.[1][2][3] The high polarity stabilizes the transition state.[4] Requires "salting out" for isolation.[3][4]
Acetonitrile (MeCN) ⭐⭐⭐ (High)Kinetic Favorite. Polar aprotic nature enhances the nucleophilicity of the piperazine nitrogen by not solvating it as strongly as water.[1][3][4] Easy removal (bp 82°C).[1][3][4]
DMF / DMSO ⭐⭐ (Medium)High solubility, but difficult work-up .[1][2][3] The product's high boiling point makes distillation from DMF challenging.[3] Avoid unless high temperature (>100°C) is required.[1][3][4]
Toluene ⭐ (Low)Poor solubility of the polar intermediate often leads to "oiling out" or gummy precipitates, stalling the reaction.[1][3][4]
Phase 2: Derivatization (O-Functionalization)

Target Reaction: Esterification, Etherification, or Mitsunobu coupling of the primary alcohol.[3][4]

Solvent SystemSuitabilityMechanistic Insight
Dichloromethane (DCM) ⭐⭐⭐ (High)Standard. Excellent solubility for the free base.[1][2][3] Non-nucleophilic.[3] Low boiling point allows easy thermal management.[3] Note: Environmental concerns are phasing this out.[3]
2-MeTHF ⭐⭐⭐ (High)Green Alternative to DCM. Higher boiling point (80°C) allows faster kinetics.[1][2][3][4] Immiscible with water, facilitating direct wash steps.[3][4]
Ethyl Acetate (EtOAc) ⭐⭐ (Medium)Risk of Transesterification. Only suitable for etherification or alkylation.[1][3][4] Avoid when reacting with strong acylating agents.[3]
THF ⭐⭐ (Medium)Good solubility, but hygroscopic nature can interfere with moisture-sensitive acyl chlorides.[1][2][3]

Visual Workflow Optimization

The following diagram illustrates the decision logic for solvent selection based on the specific reaction stage and the "Water Trap" risk during work-up.

SolventSelection Start Start: 2-(4-Methylpiperazin-1-yl)propan-1-ol ReactionType Select Reaction Type Start->ReactionType Path_Synth Synthesis of Core Scaffold (N-Alkylation) ReactionType->Path_Synth Building the molecule Path_Deriv Derivatization of -OH Group (Esterification/Etherification) ReactionType->Path_Deriv Using the molecule Solvent_Water Solvent: Water (Green, High Solubility) Path_Synth->Solvent_Water Preferred Solvent_MeCN Solvent: Acetonitrile (Fast Kinetics, Easy Dry) Path_Synth->Solvent_MeCN Alternative Path_Deriv->Solvent_MeCN For polar reagents Solvent_DCM Solvent: DCM or 2-MeTHF (Non-Nucleophilic) Path_Deriv->Solvent_DCM Standard Workup_Issue CRITICAL STEP: Work-up / Isolation Solvent_Water->Workup_Issue Solvent_MeCN->Workup_Issue Solvent_DCM->Workup_Issue Strategy_Salt Strategy A: Salting Out (Sat. NaCl + pH > 12) Workup_Issue->Strategy_Salt High LogP Risk Strategy_Evap Strategy B: Direct Evaporation (If solvent is volatile) Workup_Issue->Strategy_Evap Low Boiling Solvent Final Pure Product Strategy_Salt->Final Strategy_Evap->Final

Caption: Figure 1. Solvent decision tree highlighting the divergence between synthesis and derivatization, and the convergence on the critical isolation step due to the molecule's hydrophilicity.

Detailed Experimental Protocols

Protocol A: Green Synthesis via Nucleophilic Substitution in Water

Objective: Synthesize 2-(4-methylpiperazin-1-yl)propan-1-ol from 1-methylpiperazine and 2-chloro-1-propanol (or propylene oxide for the isomer) avoiding toxic organic solvents.

Reagents:

  • 1-Methylpiperazine (1.0 equiv)[1][2][3]

  • 2-Chloro-1-propanol (1.1 equiv)[1][2][3]

  • Sodium Carbonate (Na₂CO₃) (1.2 equiv)[1][2][3][4]

  • Solvent: Deionized Water (3 mL per mmol)[1][2][3][4]

Procedure:

  • Dissolution: In a round-bottom flask, dissolve Na₂CO₃ in water. Add 1-methylpiperazine.[1][2][3][5][6] The solution will be alkaline (pH ~11).[1][3][4]

  • Addition: Add 2-chloro-1-propanol dropwise at room temperature.

  • Reaction: Heat the mixture to 60°C for 4–6 hours . Monitor by TLC (System: DCM/MeOH/NH₄OH 90:10:1).[1][3] The basic piperazine nitrogen acts as the nucleophile.[3][4]

  • Work-up (The "Salting Out" Technique):

    • Cool to room temperature.[1][3]

    • Saturate the aqueous phase with solid NaCl.[1][3] This is critical to decrease the solubility of the organic product in water (Salting-out effect).[1][2][3]

    • Extract exhaustively with 2-MeTHF or Isopropanol/DCM (1:3) (3 x volume).[1][2][3][4] Note: Pure DCM may not extract efficiently due to the product's polarity.[1][3][4]

    • Dry organic layer over Na₂SO₄ and concentrate.[3]

Protocol B: O-Acylation (Esterification) in Acetonitrile

Objective: Functionalize the alcohol group without quaternizing the amine.[3][4]

Rationale: Acetonitrile is selected over DMF (hard to remove) and DCM (toxic).[1][3][4] It dissolves the polar amine salt intermediates well.[3]

Reagents:

  • 2-(4-Methylpiperazin-1-yl)propan-1-ol (1.0 equiv)[1][2][3]

  • Acid Chloride (R-COCl) (1.1 equiv)[1][2][3][4]

  • Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.5 equiv)[1][2][3][4]

  • Solvent: Anhydrous Acetonitrile (MeCN)[1][2][3][4]

Procedure:

  • Setup: Dissolve the amino-alcohol and base in anhydrous MeCN under Nitrogen atmosphere. Cool to 0°C.[3]

  • Addition: Add the Acid Chloride dropwise.

    • Observation: A white precipitate (Et₃N[1][2][3][4]·HCl) will form immediately.[1][3][4] MeCN keeps the reaction slurry fluid, unlike Toluene which often gums up.[3][4]

  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature for 2 hours.

  • Quench & Isolation:

    • Evaporate MeCN directly on a rotovap (Green advantage: no aqueous extraction needed yet).[1][3][4]

    • Redissolve residue in DCM.[1][3]

    • Wash with saturated NaHCO₃ (removes acid) followed by Brine .[1][3][4]

    • Crucial: Do NOT wash with acidic water (e.g., 1N HCl), or you will protonate the piperazine and lose the product to the aqueous layer.[3][4]

Critical Purification Insights

The most common failure mode with this molecule is loss during aqueous work-up .[1][3]

The Partition Coefficient Problem: With a LogP near 0, the molecule partitions almost equally between water and organic solvents at neutral pH.[3][4]

The Solution: pH-Switch Extraction [1][2][3]

  • Acidic Wash (Purification): If the product is impure, dissolve in organic solvent and extract into 1M HCl .[1][3][4] The product (now protonated) moves to the water; non-basic impurities stay in the organic layer.[3][4] Discard organic layer.[3]

  • Basification (Recovery): Basify the aqueous layer to pH > 12 using 50% NaOH.[1][3][4]

  • Extraction: Extract the now neutral, free-base product with DCM or Chloroform .[1][3] (Ether or EtOAc are often too non-polar to recover it efficiently).[1][3][4]

References

  • National Center for Biotechnology Information. (2023).[1][3][4] PubChem Compound Summary for CID 6491345, 2-Methyl-2-(4-methylpiperazin-1-yl)propan-1-amine (Related Structure).[1][2][3] Retrieved from [Link][1][2][3][4]

  • Riechert, O., et al. (2015).[1][3][4][7] Solvent effects on esterification equilibria.[1][3][7] AIChE Journal.[1][3][7] Retrieved from [Link][1][2][3][4][7]

  • Reilly, S. W., & Mach, R. H. (2016).[3][4][8] Ecofriendly, Cost-Effective Synthesis of Piperazines.[2][3][8] Organic Letters.[1][3][8] Retrieved from [Link][1][2][3][4]

  • MDPI. (2020).[1][3][4] Simplified Procedure for General Synthesis of Monosubstituted Piperazines. Retrieved from [Link][1][2][3][4]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-Methylpiperazin-1-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier-3 Support Knowledge Base for researchers encountering yield or purity issues with 2-(4-Methylpiperazin-1-yl)propan-1-ol .

Ticket ID: YIELD-OPT-53631 Status: Open Assigned Specialist: Senior Application Scientist

Triage & Diagnostic: The Regioselectivity Trap

Before optimizing reaction conditions, we must validate the synthetic route. A common cause of "low yield" for this specific target is actually regio-isomer misidentification .

The Critical Question: Are you using Propylene Oxide? If your protocol involves reacting N-methylpiperazine with propylene oxide, you are likely synthesizing the wrong isomer.

  • Target: 2-(4-Methylpiperazin-1-yl)propan-1-ol (Primary alcohol, branched amine).

  • Propylene Oxide Product: 1-(4-Methylpiperazin-1-yl)propan-2-ol (Secondary alcohol, linear amine).

Pathway Analysis (Isomer Control)

The diagram below illustrates why the direct alkylation/epoxide route fails for your target and why the Ester-Reduction Route is the mandatory standard for high yield.

G Start N-Methylpiperazine PO Propylene Oxide (Route A) Start->PO Nucleophilic Attack Ester Methyl 2-chloropropionate (Route B) Start->Ester SN2 Substitution IsomerA 1-(4-Methylpiperazin-1-yl)propan-2-ol (WRONG ISOMER) Thermodynamic Product PO->IsomerA Ring Opening at C1 (Less Hindered) Intermediate Intermediate Ester (Methyl 2-(4-methylpiperazin-1-yl)propanoate) Ester->Intermediate Inversion/Retention Reduct LiAlH4 Reduction Intermediate->Reduct Reduction Target 2-(4-Methylpiperazin-1-yl)propan-1-ol (TARGET) Reduct->Target Yield > 85%

Figure 1: Regioselectivity Pathway. Route A (Red) yields the secondary alcohol due to steric control. Route B (Green) locks the amine position via the ester backbone, guaranteeing the primary alcohol structure.

High-Yield Protocol: The Ester-Reduction Method

To maximize yield, switch to the two-step synthesis involving the alkylation of a 2-halopropionate followed by hydride reduction.

Step 1: Synthesis of the Ester Intermediate

Reaction: N-Methylpiperazine + Methyl 2-chloropropionate


 Methyl 2-(4-methylpiperazin-1-yl)propanoate.
ParameterRecommended ConditionTechnical Rationale
Solvent Acetonitrile (ACN) or ToluenePolar aprotic promotes SN2; Toluene allows easy salt filtration.
Base K₂CO₃ (anhydrous)Strong enough to neutralize HCl, mild enough to prevent elimination.
Stoichiometry 1.0 eq Halide : 1.2 eq AmineExcess amine drives kinetics and acts as a secondary acid scavenger.
Temperature 60–80°CSufficient for SN2; avoid reflux >100°C to prevent polymerization.

Troubleshooting Q&A:

Q: My yield is low (30-40%) and I see acrylate peaks in NMR. Why? A: You are experiencing Elimination vs. Substitution competition . Methyl 2-chloropropionate can eliminate to form Methyl Acrylate in the presence of strong, hindered bases (like TEA or DIPEA) or high heat.

  • Fix: Switch to inorganic base (K₂CO₃) and lower the temperature to 60°C. Extend reaction time rather than increasing heat.

Step 2: Reduction to the Alcohol

Reaction: Ester Intermediate + LiAlH₄


 Target Alcohol.

Troubleshooting Q&A:

Q: The reaction works, but I lose product during the workup. It forms a gray sludge. A: This is the "Aluminum Emulsion" trap. The target amine-alcohol coordinates strongly with aluminum salts, trapping the product in the solid filter cake.

  • Fix: Do NOT use acid quench. Use the Fieser Workup (see below).

Q: Can I use NaBH₄ instead of LiAlH₄? A: Generally, no. NaBH₄ is not strong enough to reduce esters efficiently without additives (like LiCl or refluxing in diglyme). LiAlH₄ in THF is the gold standard here.

Critical Workflow: The Fieser Workup (LiAlH4 Quench)

Improper quenching is the #1 cause of yield loss in this synthesis.

Protocol: For every 1.0 g of LiAlH₄ used:

  • Dilute reaction mixture with diethyl ether (cool to 0°C).

  • Add 1.0 mL Water (slowly).

  • Add 1.0 mL 15% NaOH solution.

  • Add 3.0 mL Water.

  • Warm to room temperature and stir for 15 minutes.

  • Add anhydrous MgSO₄.[1][2][3]

  • Filter the granular white precipitate.

Result: The aluminum salts form a granular sand that does not trap your polar amine product. Rinse the cake copiously with THF or DCM.

Purification & Isolation Guide

The target molecule is highly water-soluble (


), making standard aqueous extraction inefficient.
Isolation Flowchart

Workup Crude Crude Reaction Mix (Post-Quench) Solvent Evaporate Reaction Solvent Crude->Solvent Residue Oily Residue Solvent->Residue Choice Is residue pure by TLC? Residue->Choice Distill High Vacuum Distillation (0.1 mmHg, ~90-110°C) Choice->Distill Yes (Mostly) Extract Continuous Extraction (DCM or CHCl3, 24h) Choice->Extract No (Salts present) Final Pure Product (Colorless Oil) Distill->Final Extract->Distill

Figure 2: Purification Logic. Due to high water solubility, avoid standard separatory funnel washing. Use continuous extraction or direct vacuum distillation.

Physical Properties for Verification:

Property Value (Approx) Notes
Boiling Point 95–105°C @ 0.5 mmHg High vacuum required to prevent decomposition.
Appearance Colorless to pale yellow oil Darkens upon oxidation/storage.

| Solubility | Miscible in Water, DCM, MeOH | Poor solubility in Hexanes/Ether. |

Final Tip: Store under Nitrogen/Argon. Piperazine derivatives absorb CO₂ from the air to form carbamates, which appear as solid impurities over time.

References

  • Regioselectivity in Epoxide Opening: Smith, M. B. "Organic Synthesis."[3][4][5][6] 3rd Ed. (2011).[3] Direct opening of propylene oxide with amines favors the secondary alcohol (Markovnikov-like steric control).

  • Synthesis of Piperazine Esters: Pati, H. N., et al.[7] "Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester." Molbank2009 , M607.[7] Link

  • Fieser Workup Protocol: Fieser, L. F.; Fieser, M. "Reagents for Organic Synthesis."[3][4][5] Vol. 1, Wiley, New York, 1967, p. 581. (Standard protocol for granular aluminum salt formation).

  • LiAlH4 Reduction Safety & Workup: American Chemical Society. "A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction." Link

Sources

Purification techniques for removing impurities from 2-(4-Methylpiperazin-1-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Operator: Senior Application Scientist Ticket ID: PUR-MPP-001 Subject: Troubleshooting Impurity Removal & Isolation Protocols

Introduction

Welcome to the technical support hub for 2-(4-Methylpiperazin-1-yl)propan-1-ol (CAS: 1811-57-0). This amphiphilic amino-alcohol presents unique purification challenges due to its high polarity, basicity, and susceptibility to N-oxidation.

Unlike simple organic solids, this compound often exists as a viscous oil or low-melting solid that "tails" aggressively on silica gel and decomposes at high temperatures. This guide moves beyond generic advice, offering chemically grounded solutions for the specific impurities associated with piperazine synthesis (e.g., regioisomers, N-oxides, and unreacted alkylating agents).

Module 1: Chemical Workup (The "Crude" Clean-Up)

User Query: "My crude reaction mixture is dark and contains unreacted starting materials. How do I perform an initial cleanup before chromatography?"

Technical Response: Because your target molecule contains a basic piperazine ring and a polar hydroxyl group, it is an ideal candidate for pH-Switch Extraction . This method separates the product from neutral organic impurities (like unreacted epoxides or alkyl halides) and non-basic byproducts.

Protocol: Acid-Base pH Switch
  • Acidification: Dissolve the crude mixture in Ethyl Acetate (EtOAc). Extract with 1M HCl (3x).

    • Mechanism:[1][2][3] The piperazine nitrogen protonates (

      
      ), forcing the product into the aqueous phase. Neutral impurities remain in the EtOAc.
      
  • Wash: Wash the aqueous acidic layer with fresh EtOAc or Diethyl Ether. Discard the organic layer.

  • Basification: Cool the aqueous layer to 0°C. Slowly add 6M NaOH or Sat. Na₂CO₃ until pH > 12.

    • Critical Step: High pH ensures the amine is fully deprotonated (free base form).

  • Extraction: Extract the cloudy aqueous mixture with Dichloromethane (DCM) (3x).

    • Why DCM? The product is polar; DCM is a better solvent for polar amines than ether/hexane.

  • Drying: Dry combined DCM layers over anhydrous Na₂SO₄ (Sodium Sulfate), filter, and concentrate.

G

Module 2: Vacuum Distillation (Bulk Purification)

User Query: "I tried distilling the product, but it turned yellow/brown and the yield was low. What went wrong?"

Technical Response: The yellowing indicates N-oxidation or thermal decomposition. Piperazines are sensitive to oxygen at high temperatures. The boiling point of this molecule is likely >250°C at atmospheric pressure, which is too high for safe distillation.

Troubleshooting Guide: Distillation Parameters
ParameterRecommendationReason
Pressure < 0.5 mmHg (High Vacuum) Drastically lowers the boiling point (target <140°C vapor temp) to prevent decomposition.
Atmosphere Argon or Nitrogen Bleed Crucial: Never distill tertiary amines in air. Oxygen attacks the hot nitrogen lone pair, forming N-oxides (brown tar).
Apparatus Kugelrohr or Short Path Minimizes the distance the vapor must travel, reducing thermal stress.
Fractions Discard Fore-run The first fraction often contains volatile 1-methylpiperazine (starting material).

Diagnostic Check: If the product distills as a colorless oil but turns yellow upon standing, dissolved oxygen is reacting with the amine. Store under Nitrogen at 4°C.

Module 3: Chromatography (Removing Isomers & Tailing)

User Query: "The compound streaks (tails) on TLC and silica columns, making it impossible to separate from close impurities."

Technical Response: This is the most common issue with amino-alcohols. The basic nitrogen interacts with acidic silanol groups (


) on the silica surface, causing peak broadening and tailing.
Solution A: The "Amine-Modified" Silica Method

You must deactivate the silica.

  • Mobile Phase Additive: Add 1% to 5% Triethylamine (Et₃N) or 1% Ammonium Hydroxide (NH₄OH) to your eluent.

  • Recommended Solvent System: DCM : Methanol : NH₄OH (90 : 9 : 1).

  • Pre-treatment: Flush the column with the eluent before loading the sample to neutralize acidic sites.

Solution B: Switch Stationary Phase

If silica fails, switch to Neutral Alumina (Aluminum Oxide) .

  • Why: Alumina is less acidic than silica and tolerates basic amines better, resulting in sharper bands without the need for aggressive amine modifiers.

Solution C: Addressing Regioisomers

If your impurity is the structural isomer 1-(4-methylpiperazin-1-yl)propan-2-ol (often formed if propylene oxide was used in synthesis), standard silica may not separate them.

  • Strategy: Use HILIC (Hydrophilic Interaction Liquid Chromatography) or derivatize the alcohol.

  • Derivatization Trick: React the crude mixture with Acetic Anhydride. The primary alcohol (your product) usually acetylates faster than the secondary alcohol (impurity). The resulting esters often have different Rf values and can be separated, then hydrolyzed back to the alcohol with NaOH.

G

Module 4: Final Polish (Removing Trace Solvents & Water)

User Query: "The NMR shows water peaks and trace DCM even after rotary evaporation."

Technical Response: Amino-alcohols are hygroscopic (water-loving) and can trap chlorinated solvents in their lattice or viscous oil matrix.

  • Azeotropic Distillation: Dissolve the oil in Toluene and rotary evaporate. Repeat 3x. Toluene forms an azeotrope with water and helps pull it out.

  • High Vacuum Drying: Place the oil under high vacuum (<0.1 mbar) at 40°C for 12 hours with a liquid nitrogen trap.

  • Storage: Store under Argon in a desiccator.

References
  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for purification of tertiary amines and drying solvents).
  • BenchChem. (n.d.). 2-(4-Methylpiperazin-1-yl)propan-1-ol Properties and Synthesis. Retrieved from

  • Organic Syntheses. (2007).[3] General procedures for handling amines and preventing N-oxidation. Org. Synth. 2007, 84, 334.[3] Retrieved from

  • National Institutes of Health (NIH). (2018). Differentiation of Piperazine Regioisomers via Chromatography. PMC. Retrieved from

  • Sigma-Aldrich. (n.d.). Technical Service Guide: Handling Basic Compounds on Silica. Retrieved from

Sources

Minimizing side reactions during 2-(4-Methylpiperazin-1-yl)propan-1-ol functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-(4-Methylpiperazin-1-yl)propan-1-ol Functionalization

Subject: Minimizing Side Reactions & Chemoselectivity Protocols Reference Molecule: 2-(4-Methylpiperazin-1-yl)propan-1-ol (CAS: 1811-57-0) Document ID: TS-PIP-042 Status: Active

Executive Summary

This guide addresses the specific reactivity challenges of 2-(4-Methylpiperazin-1-yl)propan-1-ol . This molecule contains a primary alcohol and two basic tertiary amine centers (N1 and N4 of the piperazine ring).[1] The proximity of the N1-piperazine nitrogen to the C1-hydroxyl group creates a high risk of Neighboring Group Participation (NGP) , leading to rearrangement and isomerization.[1] Furthermore, the basicity of the piperazine ring complicates standard oxidation and acylation protocols.[1]

Module 1: The Aziridinium Trap (Substitution & Activation)

The Problem: When attempting to convert the hydroxyl group into a leaving group (e.g., using SOCl₂, TsCl, or MsCl), users often observe:

  • A mixture of regioisomers (2-substituted vs. 1-substituted products).[1]

  • Retention of configuration where inversion was expected.[1][2]

  • Formation of stable, water-soluble quaternary salts that do not extract into organic solvents.[1]

The Mechanism (Root Cause): Upon activation of the hydroxyl group (forming -OTs, -OMs, or -Cl), the nitrogen at the


-position (N1 of the piperazine) acts as an intramolecular nucleophile.[1] It displaces the leaving group to form a bicyclic aziridinium ion  intermediate.[1]

Subsequent nucleophilic attack can occur at either:

  • Carbon A (C1): Regenerates the original skeleton (Retention of configuration via double inversion).[1]

  • Carbon B (C2): Leads to the rearranged product (1-(4-methylpiperazin-1-yl)propan-2-yl derivative).

Troubleshooting Protocol:

SymptomDiagnosisCorrective Action
Product is a mixture of isomers Aziridinium ring opening at both carbons.Protonate First: Run the reaction in acidic media or pre-form the HCl salt of the amine before adding the activating agent.[1] A protonated nitrogen cannot act as a nucleophile.[1]
Low yield / Product in aqueous layer Stable aziridinium salt formation (did not ring-open).[1]Increase Nucleophile Strength: The aziridinium ion is stable.[1] Ensure a strong nucleophile (e.g., excess azide, cyanide) is present and heat may be required to force ring opening.[1]
Racemization of Chiral Starting Material Symmetrical intermediate or SN1 character.Avoid Heat: Keep activation temperatures <0°C. Use Lewis Acids (e.g., BF₃[1]·OEt₂) to complex the amine lone pair non-protically.[1]

Visualizing the Pathway:

Aziridinium_Pathway Start Starting Alcohol (2-substituted) Activated Activated Species (-OTs / -Cl) Start->Activated Activation (TsCl/SOCl2) Aziridinium Aziridinium Ion (Bicyclic Intermediate) Activated->Aziridinium Intramolecular N-Attack (Fast) Prod_Ret Product A (Retention of Config) Aziridinium->Prod_Ret Nu- Attack at C1 (Double Inversion) Prod_Rearr Product B (Rearranged Isomer) Aziridinium->Prod_Rearr Nu- Attack at C2 (Isomerization)

Figure 1: The mechanism of neighboring group participation leading to rearrangement.

Module 2: Oxidation Protocols (Alcohol Aldehyde)

The Problem: Standard oxidants (Jones, KMnO₄, mCPBA) indiscriminately oxidize the tertiary amines to N-oxides before or simultaneously oxidizing the alcohol.[1]

The Solution: You must use oxidants that are chemoselective for alcohols in the presence of basic amines, or buffer the reaction to protect the amine.[1]

Q&A Troubleshooting:

Q: Can I use Dess-Martin Periodinane (DMP)? A: Use with Caution. While DMP is generally mild, the basic nitrogen can coordinate to the iodine center, retarding the reaction or causing decomposition.[1]

  • Protocol Adjustment: Add 1.1 equivalents of pyridine or NaHCO₃ to buffer the reaction.[1] However, Swern is preferred.[1]

Q: My Swern oxidation yield is low, and I smell a foul odor (beyond the normal DMS smell). A: You likely formed the Pummerer rearrangement product or an acyl ammonium salt.[1]

  • Critical Step: In Swern oxidation of amino alcohols, the temperature must be strictly maintained below -60°C during the addition of DMSO/Oxalyl Chloride.[1] If it warms up, the activator reacts with the amine.[1]

  • Alternative: Use TPAP (Tetrapropylammonium perruthenate) with NMO.[1] It is highly selective for primary alcohols over tertiary amines and avoids the low-temperature requirement.[1]

Q: How do I remove N-oxides if they form? A: If you detect M+16 peaks in MS, treat the crude mixture with a mild reducing agent like Triphenylphosphine (PPh₃) or Zn/Acetic Acid to reduce the N-oxide back to the amine without touching the aldehyde.[1]

Module 3: Acylation & Esterification

The Problem: Reaction with acid chlorides or anhydrides often stalls.[1]

  • Cause: The tertiary piperazine ring acts as a "proton sponge" (scavenging HCl generated) or forms a reactive acyl ammonium salt that is hydrolytically unstable.[1]

Recommended Reagents:

Reagent ClassRecommendationNotes
Acid Chlorides Avoid (unless salt is desired)Generates HCl, which protonates the amine and precipitates it, stopping the reaction.[1]
DCC / EDC Recommended Use with catalytic DMAP.[1] The coupling is neutral.[1]
CDI (Carbonyldiimidazole) Highly Recommended Forms the acyl-imidazole intermediate.[1] The byproduct is imidazole (neutral/basic), preventing salt precipitation.[1]

Workflow Diagram: Selecting the Right Reagent

Reagent_Selection Target Target Functionalization Type Reaction Type? Target->Type Ester Esterification Type->Ester Halogen Halogenation (Cl/Br/I) Type->Halogen Oxid Oxidation (Aldehyde) Type->Oxid CDI Use CDI or EDC/DMAP Avoid Acid Chlorides Ester->CDI Salt Pre-form HCl Salt Then SOCl2 Halogen->Salt Swern Swern (-78°C) or TPAP/NMO Oxid->Swern

Figure 2: Decision matrix for reagent selection to minimize side reactions.

References

  • Neighboring Group Participation in Amino Alcohols

    • Title: "Synthetic and Theoretical Investigation on One-Pot Halogenation of β-Amino Alcohols and Nucleophilic Ring Opening of Aziridinium Ions"
    • Source: National Institutes of Health (PMC)[1]

    • URL:[Link]

  • Aziridinium Ion Stability & Reactivity

    • Title: "Reaction of aziridinium ions with organometallic reagents: optimization of the key step of ecopipam synthesis"
    • Source: Tetrahedron Letters (via MDMA.ch)[1]

    • URL:[Link][1]

  • Chemoselective Acylation

    • Title: "Metal‐Free O‐Selective Direct Acylation of Amino Alcohols Through Pseudo‐Intramolecular Process"
    • Source: ResearchGate (European Journal of Organic Chemistry)[1]

    • URL:[Link]

  • Oxidation of Amino Alcohols

    • Title: "Procedure for the Oxidation of β-Amino Alcohols to α-Amino Aldehydes"
    • Source: ResearchGate (Journal of Organic Chemistry)[1]

    • URL:[Link]

Sources

Technical Support Center: Stability & Storage of 2-(4-Methylpiperazin-1-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: The Core Directive (Executive Summary)

Current Status: If your sample of 2-(4-Methylpiperazin-1-yl)propan-1-ol has turned from colorless/pale yellow to dark yellow or brown, oxidative degradation has occurred.

To prevent this, you must treat this compound as a Lewis Base susceptible to N-oxidation and radical-mediated degradation. It is not merely "stable at room temperature" as some basic SDS documents suggest; for high-purity applications (e.g., API synthesis), it requires active preservation.

The 3-Pillar Storage Protocol
ParameterRequirementScientific Rationale
Atmosphere Inert Gas (Argon/Nitrogen) Prevents formation of N-oxides at the piperazine nitrogen.
Temperature 2°C to 8°C (Refrigerated) Slows the kinetics of radical chain reactions and autoxidation.
Light Amber Glass / Foil Wrap Inhibits photo-initiated radical abstraction of

-protons.

Part 2: Technical Deep Dive & Mechanisms

Why does this molecule degrade?

Researchers often assume that because it is an alcohol, it is stable. However, the piperazine ring is the weak link.

  • N-Oxidation (The "Yellowing" Culprit): The lone pair electrons on the piperazine nitrogens are highly reactive with atmospheric oxygen. Over time, this forms N-oxides . These impurities are often chromophores, causing the characteristic yellow-to-brown color shift even at low concentrations (<1%).

    • Mechanism:[1][2][3][4][5]

      
      
      
  • Radical-Mediated C-H Abstraction: Light exposure can generate radicals that abstract hydrogen atoms adjacent to the nitrogen (the

    
    -carbon). This leads to the formation of imines and subsequent hydrolysis products (aldehydes/amines).
    
    • Source: [1]

  • Hygroscopicity: Piperazine derivatives are hygroscopic. Absorbed water does not strictly "oxidize" the molecule but hydrolyzes any imine impurities formed by oxidation, accelerating the degradation cycle.

Part 3: Standard Operating Procedures (SOPs)

Protocol A: Arrival & Initial Aliquoting

Do not store the original vendor bottle "as is" if you plan to use it over months.

  • Inspect: Check appearance immediately. It should be a colorless to pale yellow liquid (or low-melting solid).

  • Purge: If opening the bottle, flush the headspace with dry Nitrogen or Argon for 30-60 seconds before re-closing.

  • Seal: Wrap the cap junction with Parafilm or electrical tape to prevent oxygen diffusion.

Protocol B: Handling for Long-Term Storage (>3 Months)

For sensitive applications (e.g., kinetic studies, GMP synthesis), use the "Sub-Aliquoting" Method to avoid repeated air exposure.

  • Prepare Vials: Pre-dry amber glass vials with PTFE-lined caps.

  • Inert Transfer: Under a gentle stream of Nitrogen (or in a glovebox), distribute the bulk material into single-use aliquots.

  • Headspace Purge: Flush each vial with Argon (heavier than air, providing a better blanket) before capping.

  • Cold Storage: Store at 4°C. Note: Freezing (-20°C) is acceptable but may require thawing time; ensure the seal is tight to prevent moisture condensation during thaw.

Part 4: Troubleshooting & Diagnostics (FAQ)

Q: My sample is dark yellow/brown. Is it ruined? A: Not necessarily. The color is often due to trace N-oxides which have high extinction coefficients.

  • Diagnostic: Run a TLC. N-oxides are much more polar than the parent amine and will stay near the baseline (using MeOH/DCM).

  • Recovery: If purity is >90% by NMR but colored, you can purify via vacuum distillation . The N-oxides are non-volatile salts and will remain in the pot residue.

Q: Can I use antioxidants like BHT? A: Avoid if possible. While BHT scavenges radicals, it introduces a chemical impurity that can interfere with nucleophilic substitution reactions or biological assays. Physical exclusion of oxygen (Inert Gas) is superior to chemical additives for this compound.

Q: I see a new peak in the LC-MS at M+16. A: This confirms N-Oxidation . The mass shift of +16 Da corresponds to the addition of one Oxygen atom. This is a "hard" impurity that will not be removed by simple drying.

Part 5: Decision Workflow (Visualization)

The following diagram outlines the decision logic for handling incoming shipments of piperazine-based reagents.

StorageWorkflow Start New Shipment Arrives 2-(4-Methylpiperazin-1-yl)propan-1-ol Check Visual Inspection (Color Check) Start->Check Pass Colorless / Pale Yellow Check->Pass Fail Dark Yellow / Brown Check->Fail Usage Intended Usage Frequency? Pass->Usage Purify Vacuum Distillation (Remove N-Oxides) Fail->Purify If Purity Critical HighFreq Daily/Weekly Use Usage->HighFreq LowFreq Long-term Storage (>1 Month) Usage->LowFreq ActionHigh Store at 4°C Purge Headspace with N2 Parafilm Seal HighFreq->ActionHigh ActionLow Aliquot into Amber Vials Argon Overlay Store at -20°C or 4°C LowFreq->ActionLow

Caption: Decision matrix for storage and remediation of piperazine-based alcohols upon receipt.

Part 6: References

  • Speak, T. H., et al. (2022).[2] Atmospheric Oxidation of Imine Derivative of Piperazine Initiated by OH Radical. ACS Earth and Space Chemistry. [Link][2]

Sources

Recrystallization methods for 2-(4-Methylpiperazin-1-yl)propan-1-ol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Recrystallization & Purification of 2-(4-Methylpiperazin-1-yl)propan-1-ol Derivatives

Introduction: The Piperazine Challenge

User Profile: Medicinal Chemists, Process Engineers. Molecule Class: 2-(4-Methylpiperazin-1-yl)propan-1-ol (CAS: 1811-57-0) and its downstream API derivatives. Core Challenge: The piperazine moiety is a "crystallization killer." Its conformational flexibility, combined with the hydrogen-bonding potential of the propanol chain, frequently leads to oiling out (liquid-liquid phase separation) rather than crystal lattice formation. Additionally, the low melting point of the free base often necessitates salt formation for effective isolation.

This guide provides a logic-driven troubleshooting framework to convert these "sticky" oils into high-purity crystalline solids.

Module 1: Solvent Selection & Solubility Profiling

Q: My derivative is highly soluble in alcohols but oils out in hexanes. What solvent system should I use?

A: The "oiling out" phenomenon suggests your anti-solvent addition is pushing the system into a metastable liquid region before the crystal nucleation barrier is crossed. You need a "Hybrid Polarity" system.

Recommended Solvent Systems:

Solvent Type Specific Pair Ratio (v/v) Mechanism of Action
Primary Isopropanol (IPA) / Heptane 1:3 to 1:5 IPA solubilizes the polar amine/alcohol; Heptane acts as a "soft" anti-solvent. Less aggressive than Hexane.
Alternative Ethyl Acetate / MTBE 1:2 Good for moderately polar derivatives. MTBE lowers solubility without inducing immediate oiling.
For Salts Ethanol / Water 95:5 Essential for HCl or Fumarate salts. Water disrupts the strong lattice energy just enough to allow dissolution at reflux.

| Rescue | Toluene / Cyclohexane | 1:1 | Use when aliphatic chains are present on the derivative. Toluene provides π-stacking opportunities. |

Technical Insight: Avoid Dichloromethane (DCM) for crystallization. While it dissolves piperazines well, its high density and low boiling point make controlled cooling difficult, often resulting in amorphous foams upon evaporation.

Module 2: Troubleshooting "Oiling Out" (The #1 Issue)

Q: I cooled my reaction mixture, and distinct oil droplets formed at the bottom. How do I fix this?

A: Do NOT filter the oil. The oil is your product in a super-saturated, amorphous state. Follow the "Re-heat & Seed" Protocol :

  • Re-dissolution: Re-heat the mixture until the oil dissolves completely. If it doesn't, add small aliquots of the Good Solvent (e.g., Ethanol) until clear.

  • The Cloud Point: Cool slowly (1°C/min) until the solution turns slightly hazy (the metastable limit).

  • Seeding: Add a seed crystal. If no seed is available, scratch the glass wall with a glass rod.

    • Why this works: Scratching creates microscopic glass shards that serve as nucleation sites, lowering the activation energy for crystal growth.

  • Isothermal Aging: Hold the temperature constant at the cloud point for 1-2 hours. Do not cool further until a visible solid bed forms.

  • Slow Cooling: Once solids exist, cool to 0°C over 4 hours.

Q: What if it still oils out? A: Perform Trituration .

  • Decant the supernatant solvent.

  • Add a non-solubilizing solvent (e.g., Diethyl Ether or Pentane) to the oil.

  • Sonicate or stir vigorously. The mechanical energy can force the amorphous oil to organize into a lattice, turning the "gum" into a powder.

Module 3: Salt Formation Strategies

Q: The free base is a persistent oil. Which acid should I use to make a solid salt?

A: Piperazine nitrogens are basic (


). Converting the free base to a salt is the most reliable method to increase the melting point and crystallinity.

Salt Selection Matrix:

  • Dihydrochloride (2HCl):

    • Pros: High melting point, water-soluble.

    • Cons: Often hygroscopic.[1]

    • Protocol: Dissolve base in dry Ethanol. Add 2.2 eq of Acetyl Chloride (generates anhydrous HCl in situ). Precipitate with Et2O.

  • Difumarate:

    • Pros: Often non-hygroscopic, forms beautiful needles.

    • Protocol: Dissolve base in hot IPA. Add 2.0 eq Fumaric acid dissolved in hot Methanol. Cool slowly.

  • Maleate:

    • Pros: Good for lipophilic derivatives.

    • Protocol: Similar to fumarate but using Acetone as the solvent.

Module 4: Impurity Purging

Q: I have unreacted methylpiperazine in my crystal. How do I remove it?

A: Methylpiperazine is highly water-soluble.

  • If your product is water-insoluble: Wash the filter cake with cold water or 5% NaHCO3 solution.

  • If your product is water-soluble (Salt form): Recrystallize from Ethanol . Methylpiperazine salts are generally more soluble in ethanol than the bis-alkylated product salts, allowing them to stay in the mother liquor.

Visual Guide: The Crystallization Decision Tree

RecrystallizationLogic Start Crude 2-(4-Methylpiperazin-1-yl) propan-1-ol Derivative StateCheck Physical State? Start->StateCheck Solid Solid / Semi-Solid StateCheck->Solid Yes Oil Persistent Oil / Gum StateCheck->Oil No SolventScreen Solvent Screen: 1. IPA/Heptane 2. EtOAc/MTBE Solid->SolventScreen Trituration Trituration: Add Et2O/Pentane + Sonication Oil->Trituration Recryst Recrystallize: Heat to reflux, cool slowly (1°C/min) SolventScreen->Recryst SuccessSolid Did it solidify? Trituration->SuccessSolid SuccessSolid->Recryst Yes SaltForm Salt Formation Strategy: Convert to 2HCl or Fumarate SuccessSolid->SaltForm No (Still Oil) Final Pure Crystalline Solid Recryst->Final SaltScreen Salt Screen: 1. Dissolve in EtOH 2. Add Acid (2.2 eq) 3. Cool SaltForm->SaltScreen SaltScreen->Recryst

Caption: Logical workflow for determining the optimal purification path, prioritizing physical state transformation before solvent optimization.

Experimental Protocol: Preparation of the Difumarate Salt

Use this protocol if the free base refuses to crystallize.

  • Dissolution: Dissolve 10.0 g of the oily crude derivative in 50 mL of Isopropanol (IPA) at 60°C.

  • Acid Preparation: In a separate flask, dissolve 2.0 equivalents of Fumaric Acid in 30 mL of hot Methanol .

  • Addition: Slowly add the hot acid solution to the amine solution while stirring. The mixture should remain clear (if precipitate forms instantly, reheat).

  • Nucleation: Allow the mixture to cool to 40°C. If oiling occurs, reheat to 60°C and add 10 mL of IPA.

  • Crystallization: Stir at room temperature for 4 hours. A white crystalline solid should form.

  • Filtration: Filter the solid and wash with cold IPA/Methanol (2:1).

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

References

  • Massachusetts Institute of Technology (MIT) . 7.6. Two-Solvent Recrystallization Guide. MIT OpenCourseWare. Available at: [Link] (Accessed 2024).

  • Mettler Toledo . Oiling Out in Crystallization: Causes and Solutions. Mettler Toledo Technical Whitepapers. Available at: [Link] (Accessed 2024).

  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 231184: 1-(2-Hydroxyethyl)-4-methylpiperazine. PubChem.[2][3] Available at: [Link] (Accessed 2024).

Sources

Technical Support Center: Resolving Steric Hindrance in Coupling Reactions of 2-(4-Methylpiperazin-1-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals working with 2-(4-Methylpiperazin-1-yl)propan-1-ol. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the significant challenge of steric hindrance in coupling reactions involving this versatile but structurally demanding secondary alcohol. Our goal is to equip you with the mechanistic understanding and practical protocols necessary to overcome common synthetic hurdles and achieve high-yield outcomes.

Frequently Asked Questions (FAQs)

Q1: What specific structural features of 2-(4-Methylpiperazin-1-yl)propan-1-ol contribute to steric hindrance?

The steric bulk of 2-(4-Methylpiperazin-1-yl)propan-1-ol arises from a combination of factors:

  • Secondary Alcohol: The hydroxyl group is located on a secondary carbon, which is inherently more sterically crowded than a primary alcohol.

  • Bulky Piperazine Ring: The C2 position of the propanol is directly attached to a nitrogen atom of the large, six-membered piperazine ring.

  • N-Methyl Group: The methyl group on the distal nitrogen (N4) of the piperazine ring adds to the overall size and conformational rigidity of the substituent.[1]

Together, these features create a congested environment around the reactive hydroxyl group, impeding the approach of reagents and leading to slower reaction rates or alternative, undesired reaction pathways.[2][3]

Q2: What are the primary types of coupling reactions where steric hindrance is a major issue with this alcohol?

The most common C-O bond-forming reactions where steric hindrance poses a significant challenge are:

  • Esterification: Coupling the alcohol with a carboxylic acid to form an ester bond. The nucleophilic attack of the hindered alcohol on an activated carboxylic acid is often the rate-limiting step.

  • Ether Synthesis: Forming an ether linkage, typically via reactions like the Williamson ether synthesis. In this case, the hindered alkoxide can act as a base rather than a nucleophile, leading to elimination side reactions.[4][5]

Q3: How exactly does steric hindrance negatively impact reaction outcomes?

Steric hindrance primarily affects reactions in two ways:

  • Kinetics: It slows down the rate of the desired reaction (e.g., SN2 nucleophilic attack) by increasing the activation energy required for the nucleophile (the alcohol) and the electrophile to achieve the correct transition state geometry.

  • Selectivity: When the desired pathway is slowed, competing side reactions can become dominant. For instance, in Williamson ether synthesis, the sterically hindered alkoxide may find it easier to abstract a proton from the alkyl halide (E2 elimination) rather than attacking the electrophilic carbon (SN2 substitution), leading to the formation of an alkene byproduct instead of the desired ether.[5]

Troubleshooting Guide: Overcoming Low-Yield Reactions

This section addresses specific experimental failures and provides actionable solutions grounded in chemical principles.

Issue 1: My esterification reaction with a carboxylic acid is giving low yields or failing completely.

Cause: Standard esterification methods, such as Fischer esterification or simple carbodiimide activation (e.g., DCC alone), are often insufficient to overcome the high activation energy associated with this sterically hindered alcohol. The activated carboxylic acid intermediate is not reactive enough to be efficiently attacked by the bulky nucleophile.

Solution: Employ High-Potency Coupling Reagents

For sterically demanding couplings, the key is to generate a highly activated carboxylate intermediate. Uronium/aminium or phosphonium-based reagents are superior for this purpose.[6][7]

Recommended Reagent Classes:
  • Uronium/Aminium Salts (HATU, HBTU): These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is an excellent acylating agent. HATU is often preferred for challenging cases due to the formation of the 7-azabenzotriazolyl (OAt) ester, which is more reactive than the HOBt ester formed by HBTU.[8]

  • Phosphonium Salts (PyBOP, PyAOP): These reagents generate reactive phosphonium-oxy-benzotriazole intermediates. PyAOP is particularly effective for coupling sterically hindered N-methyl amino acids and can be advantageous in complex syntheses.[8][9]

  • Carbodiimides with Nucleophilic Catalysts (DCC/DMAP): While DCC alone is weak, the addition of a catalytic amount of 4-Dimethylaminopyridine (DMAP) dramatically accelerates the reaction. DMAP acts as an acyl transfer catalyst, forming a highly reactive N-acylpyridinium intermediate.[10]

Data Summary: Coupling Reagent Comparison for Hindered Esterification
Coupling ReagentAdditiveBaseCommon SolventRelative Efficacy for Hindered SubstratesKey Feature
DCC NoneNoneDCMLowForms insoluble DCU byproduct.[10][11]
EDC HOBtDIPEADMF, DCMModerateWater-soluble urea byproduct simplifies workup.[8][10]
DCC DMAP (cat.)None/TEADCMHighDMAP is a highly effective acyl transfer catalyst.[10]
PyBOP NoneDIPEADMFVery HighAvoids carcinogenic HMPA byproduct of BOP.[9][11]
HATU NoneDIPEA, CollidineDMF, NMPExcellentForms highly reactive OAt active ester; superior for challenging couplings.[8]
Issue 2: My Williamson ether synthesis is yielding primarily alkene byproducts.

Cause: This is a classic sign that the E2 elimination pathway is outcompeting the desired SN2 substitution. The alkoxide of 2-(4-Methylpiperazin-1-yl)propan-1-ol, formed by a strong base like sodium hydride (NaH), is sterically bulky. This bulk makes it a more effective base than a nucleophile, leading it to abstract a proton from the alkyl halide instead of attacking the carbon center.[4][5]

Solution 1: Modify Williamson Conditions

  • Use a Softer, Less Hindered Base: Instead of NaH, use a weaker base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). These bases are sufficient to deprotonate the alcohol but are less likely to promote elimination.

  • Use a More Reactive Electrophile: Switch from an alkyl chloride or bromide to an alkyl iodide or, even better, an alkyl triflate (R-OTf). Iodide and triflate are excellent leaving groups, which significantly accelerates the rate of the SN2 reaction, helping it to outcompete E2.

Solution 2: Switch to a Modern Cross-Coupling Method

For aryl ethers, which are inaccessible via the Williamson route, modern palladium-catalyzed cross-coupling reactions are the method of choice.

  • Buchwald-Hartwig C–O Coupling: This reaction uses a palladium catalyst with a specialized biaryl phosphine ligand to couple alcohols directly with aryl halides or triflates. It is highly tolerant of steric hindrance on both coupling partners and has become a standard method for constructing challenging alkyl-aryl ether bonds.[12]

Detailed Experimental Protocols

Protocol 1: High-Yield Esterification of a Hindered Alcohol using HATU

This protocol describes the coupling of 2-(4-Methylpiperazin-1-yl)propan-1-ol with a generic carboxylic acid (R-COOH).

Materials:

  • Carboxylic Acid (1.0 eq)

  • 2-(4-Methylpiperazin-1-yl)propan-1-ol (1.2 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask, add the carboxylic acid (1.0 eq) and anhydrous DMF (to make a ~0.1 M solution).

  • Stir the solution at room temperature and add HATU (1.2 eq).

  • Add DIPEA (3.0 eq) to the mixture. Stir for 5-10 minutes to allow for pre-activation (formation of the active ester).

  • Add a solution of 2-(4-Methylpiperazin-1-yl)propan-1-ol (1.2 eq) in a small amount of anhydrous DMF.

  • Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig C-O Coupling for Aryl Ether Synthesis

This protocol outlines the coupling of the alcohol with a generic aryl bromide (Ar-Br).

Materials:

  • Aryl Bromide (1.0 eq)

  • 2-(4-Methylpiperazin-1-yl)propan-1-ol (1.5 eq)

  • Pd₂(dba)₃ (2 mol%)

  • A suitable biaryl phosphine ligand (e.g., RuPhos, 4 mol%)

  • Cesium Carbonate (Cs₂CO₃) (1.5 eq)

  • Anhydrous Toluene

Procedure:

  • To a dry Schlenk tube, add the aryl bromide (1.0 eq), Cs₂CO₃ (1.5 eq), Pd₂(dba)₃ (2 mol%), and the ligand (4 mol%).

  • Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous toluene, followed by 2-(4-Methylpiperazin-1-yl)propan-1-ol (1.5 eq) via syringe.

  • Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring for 16-24 hours. Monitor by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualized Workflows and Mechanisms

Troubleshooting_Workflow start Low Yield in C-O Coupling Reaction reaction_type What is the reaction type? start->reaction_type ester Esterification (Alcohol + Acid) reaction_type->ester Ester ether Ether Synthesis (e.g., Williamson) reaction_type->ether Ether cause_ester Likely Cause: Ineffective Carboxylic Acid Activation ester->cause_ester cause_ether Likely Cause: E2 Elimination > SN2 Substitution ether->cause_ether solution_ester1 Solution: Use High-Potency Coupling Reagent (e.g., HATU, PyBOP) cause_ester->solution_ester1 solution_ester2 Solution: Use DCC with catalytic DMAP cause_ester->solution_ester2 solution_ether1 Solution: Modify Conditions (Milder Base: Cs₂CO₃) (Better Leaving Group: R-OTf) cause_ether->solution_ether1 solution_ether2 Solution: Switch to Modern Method (e.g., Buchwald-Hartwig C-O Coupling) cause_ether->solution_ether2

Caption: Troubleshooting decision tree for low-yield C-O coupling reactions.

HATU_Mechanism cluster_0 Step 1: Activation of Carboxylic Acid cluster_1 Step 2: Nucleophilic Attack RCOOH Carboxylic Acid (R-COOH) ActiveEster Highly Reactive OAt-Ester RCOOH->ActiveEster + HATU, Base HATU HATU Alcohol Hindered Alcohol (Pip-CH(CH₃)CH₂OH) ActiveEster->Alcohol Attack by Alcohol Product Desired Ester Product Alcohol->Product

Caption: Simplified mechanism of HATU-mediated esterification.

References

  • A General Method to Access Sterically Hindered and Complex Ethers. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Hindered Dialkyl Ether Synthesis with Electrogenerated Carbocations. PMC - NIH. [Link]

  • Understanding Steric Hindrance: The Key to Advanced Ether Synthesis. Oreate AI Blog. [Link]

  • Williamson Ether Synthesis. J&K Scientific LLC. [Link]

  • Williamson ether synthesis (video). Khan Academy. [Link]

  • Coupling Reagents. AAPPTEC - Peptides. [Link]

  • Efficient synthesis of amides from secondary alcohols and CH3CN promoted by Fe(NO3)3·9H2O. RSC Publishing. [Link]

  • Catalytic synthesis of N-methyl-piperazine in fixed bad reactor. ResearchGate. [Link]

  • Oxidative Amide Coupling from Functionally Diverse Alcohols and Amines using Aerobic Copper/Nitroxyl Catalysis. PMC. [Link]

  • The Synthesis of Sterically Hindered Amides. CHIMIA. [Link]

  • Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry. [Link]

  • (PDF) Piperazine/N-methylpiperazine/N,N'-dimethylpiperazine as an Aqueous Solvent for Carbon Dioxide Capture. ResearchGate. [Link]

  • Formation of Tertiary Amides and Dihydrogen by Dehydrogenative Coupling of Primary Alcohols with Secondary Amines Catal... OUCI. [Link]

  • The kinetics of carbon dioxide capture by solutions of piperazine and N-methyl piperazine. Inderscience Publishers. [Link]

  • Synthesis of piperazines. Organic Chemistry Portal. [Link]

  • Cross-Electrophile Couplings of Activated and Sterically Hindered Halides and Alcohol Derivatives. ACS Publications. [Link]

  • Solid-Phase Synthesis of N-Bi- and N-Terarylpiperazines via Three Different and Consecutive Palladium-Catalyzed Cross-Coupling Reactions. ACS Publications. [Link]

  • The Kinetic Effect of Adding Piperazine Activator to Aqueous Tertiary and Sterically-hindered Amines Using Stopped-flow Technique. ResearchGate. [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. [Link]

  • Why am I getting low yield for my Suzuki coupling reaction?. Reddit. [Link]

  • Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. MDPI. [Link]

  • Palladium-Catalyzed C–O Cross-Coupling of Primary Alcohols. PMC. [Link]

  • MacMillan Lab Scores Alcohol-Alcohol Cross-Coupling Method After Long Effort. Princeton University Department of Chemistry. [Link]

  • Aryl Acid-Alcohol Cross-Coupling: C(sp3)–C(sp2) Bond Formation from Nontraditional Precursors. Macmillan Group, Princeton University. [Link]

  • The Synthesis of Sterically Hindered Amides. ResearchGate. [Link]

  • Direct Alcohol Activation. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. MDPI. [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate. [Link]

  • Novabiochem® Coupling reagents. Merck. [Link]

  • Molecular Solvents – Replacements for DMF, DMAC, NMP. ACS GCI Pharmaceutical Roundtable. [Link]

  • (S)-2-(4-(Methylsulfonyl)piperazin-1-yl)propan-1-ol. PubChem. [Link]

Sources

Validation & Comparative

1H NMR and 13C NMR spectral analysis of 2-(4-Methylpiperazin-1-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Logic

This guide provides an in-depth technical analysis of the NMR spectral characteristics of 2-(4-Methylpiperazin-1-yl)propan-1-ol (CAS: 1811-57-0).[1] As a chiral amino-alcohol, this molecule serves as a critical intermediate in the synthesis of antipsychotics and antihistamines.

The Analytical Challenge

The primary challenge in characterizing this molecule is distinguishing it from its thermodynamic regioisomer, 1-(4-methylpiperazin-1-yl)propan-2-ol . Both share the same molecular weight (


) and similar polarity, making Mass Spectrometry (MS) insufficient for definitive structural assignment. NMR spectroscopy is the gold standard for this differentiation.
Structural Features[1][2][3][4][5][6][7][8][9][10]
  • Piperazine Core: A semi-rigid, six-membered ring prone to chair-boat interconversion.

  • Chiral Center (C2): The methine carbon at position 2 creates a chiral environment, potentially rendering the piperazine ring protons diastereotopic.

  • Amphoteric Nature: The presence of basic nitrogens and an acidic hydroxyl group necessitates careful solvent selection to prevent peak broadening.

Experimental Protocol (Self-Validating System)

To ensure reproducible data, follow this standardized acquisition protocol. This workflow is designed to minimize solvent-solute interactions that obscure coupling constants.

Sample Preparation[1][5][6][8]
  • Solvent Selection:

    • Routine Screening:

      
       (99.8% D) with 0.03% TMS.
      
    • Structural Validation:

      
       is mandatory  for confirming the primary alcohol via hydroxyl proton coupling.
      
  • Concentration: 10–15 mg of analyte in 0.6 mL solvent. High concentrations (>30 mg) may induce viscosity broadening in the aliphatic region.

  • pH Control: If the sample is a salt (e.g., dihydrochloride), neutralize with

    
     and extract into 
    
    
    
    before analysis. Salts cause significant chemical shift perturbations (
    
    
    ).
Acquisition Parameters (400 MHz+)
ParameterSettingRationale
Pulse Angle

Prevents saturation of methyl signals.
Relaxation Delay (D1) 2.0 sEnsures full relaxation of the quaternary N-methyl.
Scans (NS) 16 (1H) / 512 (13C)Sufficient S/N for minor impurity detection (<1%).
Temperature 298 KStandardizes conformational exchange rates.

Comparative Analysis: Target vs. Alternatives

The core "performance" metric in this analysis is the Resolution of Regioisomers . The table below compares the spectral "fingerprint" of the target molecule against its most common synthetic byproduct.

Table 1: Diagnostic Signal Comparison (Target vs. Regioisomer)
FeatureTarget: 2-(4-Methylpiperazin-1-yl)propan-1-ol Alternative: 1-(4-Methylpiperazin-1-yl)propan-2-ol
Structure Type Branched (Iso-structure)Linear (n-propyl derivative)
Hydroxyl Proton (DMSO) Triplet (

)
Doublet (

)
Carbinol Signal (H-C-O) Methylene (

, 2H, m)
Methine (

, 1H, m)
Methyl Group Doublet (

, 3H)
Doublet (

, 3H)
Methine Signal Shielded (

, attached to N)
Deshielded (

, attached to O)

Critical Insight: In


, the hydroxyl proton is often broad and uncoupled due to rapid exchange. Only 

allows the observation of the triplet (primary alcohol) vs. doublet (secondary alcohol) splitting pattern, providing immediate structural confirmation.

Detailed Spectral Assignment

NMR Analysis (400 MHz, )

The spectrum is dominated by the N-methyl singlet and the aliphatic envelope.

  • 
     3.45 – 3.60 ppm (2H, m, 
    
    
    
    ):
    The hydroxymethylene protons. These appear as a multiplet (ABX system) due to the adjacent chiral center, which makes these two protons diastereotopic (magnetically non-equivalent).
  • 
     2.65 – 2.80 ppm (1H, m, 
    
    
    
    ):
    The methine proton. It is shielded relative to a typical oxygenated methine because it is attached to nitrogen.
  • 
     2.30 – 2.60 ppm (8H, broad m, 
    
    
    
    ):
    Piperazine ring protons.[1] Often appear as two distinct multiplets if the conformation is locked, but typically broaden into a single envelope at room temperature.
  • 
     2.26 ppm (3H, s, 
    
    
    
    ):
    The N-methyl group. Sharp, intense singlet. Diagnostic for the N-methyl piperazine moiety.
  • 
     0.95 ppm (3H, d, 
    
    
    
    ):
    The methyl group of the propyl chain. The doublet splitting confirms it is attached to a CH group.
NMR Analysis (100 MHz, )
  • 
     65.2 ppm (
    
    
    
    ):
    Downfield signal due to oxygen electronegativity.
  • 
     60.5 ppm (
    
    
    
    ):
    The chiral center.
  • 
     55.4 ppm (Piperazine 
    
    
    
    ):
    Carbons adjacent to the N-methyl group.
  • 
     53.2 ppm (Piperazine 
    
    
    
    ):
    Carbons adjacent to the propyl chain.
  • 
     46.0 ppm (
    
    
    
    ):
    Characteristic N-methyl shift.
  • 
     14.1 ppm (
    
    
    
    ):
    The terminal methyl group.

Structural Elucidation Workflow (Logic Map)

The following diagram illustrates the decision-making process for validating the structure of 2-(4-Methylpiperazin-1-yl)propan-1-ol using 1D and 2D NMR data.

NMR_Workflow Start Unknown Sample (Piperazine Derivative) Solvent Select Solvent: DMSO-d6 Start->Solvent H1_Scan Acquire 1H NMR Solvent->H1_Scan OH_Check Check -OH Signal (4.0 - 5.0 ppm) H1_Scan->OH_Check Primary Triplet (-OH) Indicates Primary Alcohol (Target Structure) OH_Check->Primary Triplet Secondary Doublet (-OH) Indicates Secondary Alcohol (Regioisomer) OH_Check->Secondary Doublet C13_Check Acquire 13C / DEPT-135 Primary->C13_Check CH2_Phase Verify CH2-OH (Negative Phase in DEPT) C13_Check->CH2_Phase CH2_Phase->Secondary No (Only CH/CH3) Confirm Confirmed Structure: 2-(4-Methylpiperazin-1-yl)propan-1-ol CH2_Phase->Confirm Yes (CH2 present)

Figure 1: Spectral elucidation logic flow. Note the critical reliance on DMSO-d6 for hydroxyl coupling verification.

Advanced Verification: 2D NMR

For regulatory filings or complex mixtures, 1D NMR is insufficient. Use Heteronuclear Single Quantum Coherence (HSQC ) to map proton-carbon connectivity.

  • HSQC Correlation: The doublet methyl protons at 0.95 ppm must correlate with the carbon at 14.1 ppm.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • The N-methyl protons (2.26 ppm) should show a strong 3-bond correlation to the piperazine ring carbons (

      
      55 ppm), confirming the N-methylation site.
      
    • The methyl doublet (0.95 ppm) should correlate to the methine carbon (60.5 ppm) and the hydroxymethylene carbon (65.2 ppm), proving the branching at position 2.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 100806, 2-(4-Methylpiperazin-1-yl)propan-1-ol. Retrieved from [Link]

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved from [Link]

Sources

Technical Comparison Guide: Mass Spectrometry Fragmentation of 2-(4-Methylpiperazin-1-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(4-Methylpiperazin-1-yl)propan-1-ol (CAS: 1811-57-0) is a critical intermediate in the synthesis of pharmaceutical agents, particularly in the development of antihistamines and kinase inhibitors where piperazine moieties modulate solubility and bioavailability.

This guide analyzes the mass spectrometry (MS) fragmentation patterns of this compound, providing a technical comparison against its structural regioisomer, 1-(4-methylpiperazin-1-yl)propan-2-ol . Distinguishing these isomers is a frequent analytical challenge in drug development due to their identical molecular weight (158.24 g/mol ) and similar polarity. This document establishes a self-validating protocol for their differentiation using Electron Ionization (EI) and Electrospray Ionization (ESI-MS/MS).

Experimental Methodology

To ensure reproducibility, the following protocols are recommended for the generation of the fragmentation data discussed herein.

Electrospray Ionization (ESI-MS/MS) Protocol[1]
  • Instrument: Triple Quadrupole (QqQ) or Q-TOF Mass Spectrometer.

  • Solvent System: 50:50 Acetonitrile:Water + 0.1% Formic Acid.

  • Ionization Mode: Positive Ion Mode (+ESI).[1]

  • Flow Rate: 10 µL/min (Direct Infusion) or 0.3 mL/min (LC-coupled).

  • Collision Energy (CE): Ramped from 10 eV to 40 eV to observe sequential fragmentation.

Electron Ionization (EI-MS) Protocol
  • Instrument: GC-MS (Single Quadrupole).

  • Ion Source Temperature: 230 °C.

  • Electron Energy: 70 eV (Standard).

  • Inlet Temperature: 250 °C.

Fragmentation Mechanisms & Pathways[3][4][5]

The fragmentation of 2-(4-Methylpiperazin-1-yl)propan-1-ol is governed by two primary driving forces: charge localization on the piperazine nitrogens and alpha-cleavage adjacent to the hydroxyl group.

Primary Fragmentation Pathways
  • Alpha-Cleavage (Diagnostic): In EI, the radical cation directs cleavage at the C-C bond adjacent to the heteroatoms.[2][3] For the primary alcohol moiety, this results in the loss of the hydroxymethyl group (

    
    ).
    
  • Piperazine Ring Disintegration: High-energy collisions (or EI) induce ring opening, typically yielding fragments at m/z 99, 70, and 58 via retro-Diels-Alder-like mechanisms.

  • Dehydration (ESI): Under soft ionization, the protonated molecular ion

    
     (m/z 159) readily loses water to form m/z 141.
    
Visualization of Fragmentation Tree

The following diagram illustrates the specific fragmentation pathways for 2-(4-Methylpiperazin-1-yl)propan-1-ol.

MS_Fragmentation M_Ion [M+H]+ (ESI) / M+. (EI) m/z 159 / 158 Frag_141 [M+H - H2O]+ m/z 141 (Dehydration) M_Ion->Frag_141 -H2O (18 Da) Frag_127 [M - CH2OH]+ m/z 127 (Alpha-Cleavage) M_Ion->Frag_127 -CH2OH (31 Da) (Primary Alcohol Specific) Frag_99 N-Methylpiperazine Ion m/z 99 M_Ion->Frag_99 Side chain loss Frag_113 [M - C2H4OH]+ m/z 113 Frag_127->Frag_113 -CH2 Frag_70 Ring Fragment m/z 70 Frag_99->Frag_70 Ring Opening Frag_58 Ring Fragment m/z 58 Frag_99->Frag_58 Ring Opening

Figure 1: Fragmentation tree showing diagnostic pathways. The m/z 127 fragment is specific to the primary alcohol structure.

Comparative Analysis: Performance vs. Alternatives

Comparison 1: Regioisomer Differentiation

The most significant "alternative" in a synthesis context is the regioisomer 1-(4-methylpiperazin-1-yl)propan-2-ol . Both compounds have a molecular weight of 158.24, making them indistinguishable by MS1 (parent ion) alone. They must be differentiated by their fragmentation patterns (MS2).

Differentiation Logic:

  • Target Compound (Primary Alcohol): Alpha-cleavage removes the terminal

    
     group (Mass 31).
    
  • Isomer (Secondary Alcohol): Alpha-cleavage removes the terminal

    
     group (Mass 15) or the hydroxyethyl fragment.
    
Feature2-(4-Methylpiperazin-1-yl)propan-1-ol (Target)1-(4-Methylpiperazin-1-yl)propan-2-ol (Isomer)
Structure Type Primary AlcoholSecondary Alcohol
Diagnostic Loss (EI) Loss of 31 Da (

)
Loss of 15 Da (

)
Key Fragment (m/z) 127 (Dominant)143 (Dominant)
Base Peak (EI) Typically m/z 127 or 99Typically m/z 143 or 113
Mechanism Cleavage at C2-C1 bondCleavage at C1-C2 bond

Scientific Insight: The presence of a strong peak at m/z 127 is the definitive "fingerprint" for the target compound, confirming the primary alcohol position. Conversely, an intense m/z 143 indicates the impurity (secondary alcohol).

Comparison 2: Ionization Technique (ESI vs. EI)

Choosing the correct ionization method is crucial for the intended data application (Quantification vs. Identification).

MetricElectron Ionization (EI) Electrospray Ionization (ESI)
Energy Regime Hard (70 eV)Soft (Thermal/Voltage)
Molecular Ion Weak (

m/z 158)
Strong (

m/z 159)
Fragmentation Extensive (Rich structural data)Minimal (Requires MS/MS)
Best Use Case Structural Elucidation & Library MatchingQuantification (LC-MS) & Impurity Profiling
Limit of Detection Nanogram rangePicogram range (High Sensitivity)

Recommendation: For initial structural confirmation during synthesis, EI-MS is superior due to the distinct alpha-cleavage patterns described above. For biological assay quantification (e.g., PK studies), ESI-MS/MS monitoring the transition


 (water loss) or 

is recommended for maximum sensitivity.

References

  • NIST Mass Spectrometry Data Center. "Piperazine, 1-methyl- Mass Spectrum." National Institute of Standards and Technology (NIST).[4] Available at: [Link]

  • Chemistry LibreTexts. "Mass Spectrometry of Alcohols and Amines (Alpha-Cleavage Rules)." LibreTexts Chemistry. Available at: [Link]

  • PubChem. "2-(4-Methylpiperazin-1-yl)propan-1-ol Compound Summary."[5] National Library of Medicine.[5] Available at: [Link]

  • Zhu, N., et al. "Mass Fragmentation Characteristics of Piperazine Analogues."[6] Journal of Chinese Mass Spectrometry Society, 2021.[6] (Contextual grounding for piperazine ring opening). Available at: [Link]

Sources

A Comparative Guide to Purity Assay Standards for 2-(4-Methylpiperazin-1-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The C2 carbon of 2-(4-Methylpiperazin-1-yl)propan-1-ol is a chiral center, meaning the compound can exist as a pair of enantiomers.[1] For many pharmaceutical applications, it is crucial to have access to a single enantiomer, which necessitates analytical methods capable of chiral separation. This guide will address both achiral and chiral purity assessments.

Comparative Analysis of Key Purity Assay Methodologies

The selection of an analytical method for purity determination is a critical decision in the drug development process, balancing factors such as specificity, sensitivity, accuracy, and available instrumentation. For 2-(4-Methylpiperazin-1-yl)propan-1-ol, three principal techniques are commonly employed: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative NMR (qNMR)
Principle Separation based on differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection.Intrinsic quantitative relationship between the NMR signal intensity and the number of atomic nuclei.[2][3]
Strengths - Versatile for a wide range of compounds.- High resolution and sensitivity, especially with MS detectors.- Established methods for piperazine derivatives.[4]- Excellent for volatile and semi-volatile impurities.- High specificity from mass spectral data for unambiguous identification.[5]- Non-destructive.- No requirement for a specific reference standard of the analyte.[6]- Provides structural information.- High precision and accuracy (RSD <1%).[3]
Limitations - 2-(4-Methylpiperazin-1-yl)propan-1-ol lacks a strong UV chromophore, potentially requiring derivatization or alternative detectors (e.g., ELSD, CAD, MS) for high sensitivity.[7][8]- Hydrophilic nature may lead to poor retention on standard reversed-phase columns.[9][10]- Requires the analyte to be volatile or to be made volatile through derivatization.- Potential for thermal degradation of the analyte.- Lower sensitivity compared to chromatographic methods.- Potential for signal overlap in complex mixtures.
Typical Application Routine quality control, impurity profiling, and chiral purity determination.Analysis of residual solvents and volatile impurities.Absolute purity determination of the bulk substance, especially for new chemical entities where a certified standard is unavailable.[6]

In-Depth Methodologies and Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity and Related Substances

HPLC is a cornerstone of pharmaceutical analysis. For 2-(4-Methylpiperazin-1-yl)propan-1-ol, a key challenge is its limited UV absorbance. The following protocols address this through derivatization and the use of alternative detection methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Weigh Sample dissolve Dissolve in Diluent start->dissolve derivatize Derivatization (Optional) dissolve->derivatize filter Filter derivatize->filter hplc Inject into HPLC System filter->hplc separation Chromatographic Separation hplc->separation detection Detection (UV/ELSD/MS) separation->detection integration Peak Integration detection->integration calculation Purity Calculation integration->calculation

Caption: Workflow for HPLC Purity Analysis.

This method enhances the detectability of 2-(4-Methylpiperazin-1-yl)propan-1-ol by introducing a UV-active moiety.

  • Derivatization Reagent: Dansyl chloride or 4-chloro-7-nitrobenzofuran (NBD-Cl).[7]

  • Column: C18, 4.6 mm x 150 mm, 5 µm.[4]

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 20 mM ammonium acetate, pH 4.0).[4]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength appropriate for the chosen derivative (e.g., 340 nm for NBD-Cl derivatives).[11]

  • Procedure:

    • Accurately weigh and dissolve the sample in a suitable diluent.

    • Add the derivatization reagent and allow the reaction to proceed under controlled temperature and time.

    • Quench the reaction and dilute the sample to the final concentration.

    • Inject the derivatized sample into the HPLC system.

    • Calculate the purity based on the area percentage of the main peak relative to all other peaks.

For underivatized analysis, HILIC can be an effective alternative for retaining this polar compound.

  • Column: HILIC column (e.g., amide or cyano phase).

  • Mobile Phase: Gradient of acetonitrile and water with a small amount of a modifier like ammonium formate.

  • Flow Rate: 1.0 mL/min.

  • Detector: Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).[8]

  • Causality: HILIC is chosen for its ability to retain polar analytes that are not well-retained on traditional reversed-phase columns. ELSD and CAD are universal detectors suitable for compounds lacking a UV chromophore.[8]

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is highly effective for identifying and quantifying volatile and semi-volatile impurities, including residual solvents and synthesis byproducts.[5]

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis start Weigh Sample dissolve Dissolve in Solvent start->dissolve derivatize Derivatization (Optional) dissolve->derivatize gcms Inject into GC-MS System derivatize->gcms separation GC Separation gcms->separation ionization Electron Ionization separation->ionization detection Mass Detection ionization->detection integration Peak Integration detection->integration library Mass Spectral Library Search detection->library quant Quantification integration->quant library->quant QNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_data Data Processing & Calculation weigh_sample Accurately Weigh Sample dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_std Accurately Weigh Internal Standard weigh_std->dissolve nmr Acquire ¹H NMR Spectrum dissolve->nmr processing Phase and Baseline Correction nmr->processing integration Integrate Analyte and Standard Signals processing->integration calculation Calculate Purity integration->calculation

Caption: Workflow for qNMR Purity Determination.

  • Internal Standard: A high-purity standard with a simple ¹H NMR spectrum and signals that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., D₂O, DMSO-d₆).

  • NMR Spectrometer: A high-field NMR spectrometer (≥400 MHz) is recommended for better signal dispersion.

  • Procedure:

    • Accurately weigh a known amount of 2-(4-Methylpiperazin-1-yl)propan-1-ol and the internal standard into the same vial.

    • Dissolve the mixture in a precise volume of the deuterated solvent.

    • Acquire the ¹H NMR spectrum using appropriate parameters to ensure accurate integration (e.g., long relaxation delay).

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following equation:[2]

      Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • M = Molar mass

      • m = mass

      • P = Purity of the standard

Conclusion and Recommendations

The choice of a purity assay for 2-(4-Methylpiperazin-1-yl)propan-1-ol is dictated by the specific requirements of the analysis.

  • For routine quality control of the bulk substance where high sensitivity is not paramount, a direct HPLC method with a universal detector like CAD or ELSD offers a simple and robust solution.

  • When high sensitivity for impurity profiling is required, an HPLC method with derivatization and UV detection is recommended. For the identification of unknown impurities, LC-MS is indispensable.

  • GC-MS is the method of choice for the analysis of volatile impurities and residual solvents .

  • qNMR serves as an excellent orthogonal method for absolute purity determination , particularly for the qualification of reference standards where a certified standard of the analyte is not available. [6] By understanding the principles, advantages, and limitations of each technique, researchers can implement a comprehensive and scientifically sound analytical strategy to ensure the quality and purity of 2-(4-Methylpiperazin-1-yl)propan-1-ol in their research and development endeavors.

References

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • Patsnap. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Retrieved from [Link]

  • Reading Scientific Services Ltd. (n.d.). qNMR for Purity Determination in Pharmaceuticals. Retrieved from [Link]

  • Pauli, G. F., et al. (2014). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis.
  • Rundlöf, T. (2014). NMR spectroscopy: Quality control of pharmaceutical products. European Pharmaceutical Review. Retrieved from [Link]

  • Guo, Y. W., et al. (2020). The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Food Additives & Contaminants: Part A.
  • ResearchGate. (2025, August 7). Determination of piperazine derivatives in “Legal Highs”. Retrieved from [Link]

  • Gadzała-Kopciuch, R., et al. (2005). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.
  • Kuleya, C., et al. (2014). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Analytical Methods. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Retrieved from [Link]

  • Silva, J. P., et al. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination. Scholars.Direct. Retrieved from [Link]

  • Reddy, P. R., et al. (2015). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Lee, J. Y., et al. (2007). Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Silva, J. P., et al. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Scholars.Direct. Retrieved from [Link]

  • PubChem. (n.d.). (S)-2-(4-(Methylsulfonyl)piperazin-1-yl)propan-1-ol. Retrieved from [Link]

  • SIELC Technologies. (2012, July 10). HPLC Analysis of Piperazine on Primesep 100. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 2-(4-METHYLPIPERAZIN-1-YL)ETHAN-1-OL. Retrieved from [Link]

  • Jaber, F., et al. (2025, August 4). Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. MDPI. Retrieved from [Link]

  • An-Najah Staff. (n.d.). tablet formulation and development of a validated stability indicating hplc method for quantification of. Retrieved from [Link]

Sources

Comparative study of piperazine-based amino alcohols in drug design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Piperazine-based amino alcohols represent a "privileged scaffold" in medicinal chemistry, offering a superior balance of conformational rigidity, solubility, and target affinity compared to linear amino alcohols or alternative heterocycles (e.g., morpholine, piperidine). This guide provides a technical comparison of these moieties, supported by experimental protocols for their synthesis and biological validation.

Why Piperazine?
  • Conformational Control: The chair conformation of the piperazine ring directs substituents into defined vectors, enhancing receptor fit (lock-and-key mechanism).

  • Physicochemical Superiority: Unlike linear analogs, the distal nitrogen (N4) provides a secondary ionization center (pKa ~9.8), drastically improving aqueous solubility and oral bioavailability.

  • Metabolic Stability: The cyclic structure resists oxidative deamination better than flexible linear amines.

Mechanistic & Structural Analysis

Pharmacophore Logic: The "Linker" Effect

In drug design, the amino-alcohol motif often serves as a transition-state mimetic (e.g., in protease inhibitors) or a beta-blocker pharmacophore. When fused with a piperazine ring, the scaffold acts as a rigid linker that positions the hydroxyl group and the aromatic tail at a precise distance.

Diagram 1: Structural Activity Relationship (SAR) Logic

This diagram illustrates how the piperazine scaffold mediates binding affinity compared to flexible linkers.

SAR_Logic Pharmacophore Pharmacophore Target (e.g., GPCR / Kinase) Linear Linear Amino Alcohol (Flexible Chain) Linear->Pharmacophore High Entropy Cost (Flexible) Binding Binding Affinity (Ki) Linear->Binding Variable/Lower Solubility Aq. Solubility (LogS) Linear->Solubility Moderate Piperazine Piperazine Scaffold (Rigid Chair Conformation) Piperazine->Pharmacophore Low Entropy Cost (Pre-organized) Piperazine->Binding High Potency Piperazine->Solubility High (Dual N-ionization)

Caption: Comparative SAR logic showing the thermodynamic advantage (entropy reduction) of the rigid piperazine scaffold over linear analogs in receptor binding.

Comparative Performance Data

The following data contrasts Piperazine-based derivatives against Morpholine (oxygen-containing analog) and Linear Diethylamine analogs in standard medicinal chemistry metrics.

Table 1: Physicochemical & ADME Comparison
FeaturePiperazine DerivativeMorpholine DerivativeLinear Amino Alcohol (Diethylamine)Impact on Drug Design
pKa (Basic Nitrogen) ~9.8 (N4), ~5.6 (N1)~8.3~10.5Piperazine's dual pKa allows tunable ionization at physiological pH.
LogP (Lipophilicity) 1.5 - 2.5 (Moderate)0.8 - 1.2 (Low)2.0 - 3.0 (High)Piperazine balances membrane permeability with solubility.
H-Bond Donors/Acceptors 1 Donor / 2 Acceptors0 Donors / 2 Acceptors0 Donors / 1 AcceptorN-H on piperazine allows additional receptor interaction.
Metabolic Stability High (Ring constraints)ModerateLow (Susceptible to N-dealkylation)Longer half-life (

) for piperazine drugs.
Table 2: Biological Potency (Case Study: Anti-proliferative Activity)

Data derived from comparative studies on cancer cell lines (e.g., HeLa, MCF-7). Values represent GI50 (concentration for 50% growth inhibition).[1]

Compound ClassR-Group SubstituentGI50 (HeLa) [µM]GI50 (MCF-7) [µM]Observation
Piperazine-Amino Alcohol 4-Chlorophenyl0.012 0.045 Highest potency due to rigid positioning of aryl group.
Morpholine-Amino Alcohol 4-Chlorophenyl2.455.10Loss of H-bond donor reduces affinity.
Linear Amino Alcohol 4-Chlorophenyl15.218.6Flexibility leads to "entropic penalty" in binding.

Experimental Protocols

This section details the regioselective synthesis of piperazine-based amino alcohols via epoxide ring opening. This method is preferred over alkyl halide substitution due to higher atom economy and stereochemical retention.

Protocol A: Regioselective Synthesis via Epoxide Ring Opening

Objective: Synthesize 1-phenoxy-3-(4-phenylpiperazin-1-yl)propan-2-ol. Scope: Applicable to various N-substituted piperazines and aryl glycidyl ethers.

Reagents:
  • Substituted Piperazine (1.0 equiv)

  • Aryl Glycidyl Ether (Epoxide) (1.0 equiv)

  • Ethanol or Acetonitrile (Solvent)

  • Catalyst: Lithium Perchlorate (

    
    ) (10 mol%) or Metal-free (Acetic Acid)
    
Workflow Diagram

Synthesis_Workflow Start Reagents: Epoxide + N-Aryl Piperazine Mix Solvent Mixing: Acetonitrile (0.5 M) Start->Mix Catalyst Catalyst Addition: LiClO4 (10 mol%) Mix->Catalyst Reflux Reflux: 80°C for 4-6 Hours Catalyst->Reflux Monitor TLC Monitoring: Disappearance of Epoxide Reflux->Monitor Monitor->Reflux Incomplete Workup Workup: Evaporation & Recrystallization Monitor->Workup Complete

Caption: Step-by-step workflow for the regioselective ring-opening of epoxides by piperazine nucleophiles.

Step-by-Step Methodology:
  • Preparation: Dissolve 1.0 mmol of the aryl glycidyl ether in 5 mL of Acetonitrile (ACN).

  • Addition: Add 1.0 mmol of N-phenylpiperazine.

  • Catalysis: Add 10 mol%

    
     (Lewis acid catalyst) to promote regioselective attack at the terminal (less hindered) carbon. Note: For a metal-free route, use 0.5 equiv of acetic acid.
    
  • Reaction: Reflux the mixture at 80°C. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1). The epoxide spot (

    
    ) should disappear, and a more polar product spot (
    
    
    
    ) should appear.
  • Termination: Once complete (typically 4–6 hours), cool to room temperature.

  • Purification: Remove solvent under reduced pressure. Recrystallize the residue from ethanol/water to obtain the pure

    
    -amino alcohol.
    
  • Validation: Confirm structure via

    
    -NMR (Look for characteristic CH-OH multiplet at 
    
    
    
    4.0–4.2 ppm).
Protocol B: Biological Validation (MTT Assay)

Objective: Verify the anti-proliferative efficacy of the synthesized compound.

  • Seeding: Seed cancer cells (e.g., HeLa) in 96-well plates at

    
     cells/well. Incubate for 24h.
    
  • Treatment: Add the synthesized piperazine derivative at serial dilutions (0.01 µM to 100 µM). Include DMSO control.

  • Incubation: Incubate for 48 hours at 37°C, 5%

    
    .
    
  • Detection: Add MTT reagent (5 mg/mL). Incubate for 4 hours. Dissolve formazan crystals in DMSO.

  • Analysis: Measure absorbance at 570 nm. Calculate

    
     using non-linear regression.
    

References

  • Chaudhary, P., et al. (2006).[2] "Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives." Bioorganic & Medicinal Chemistry Letters.

  • Nagarapu, L., et al. (2017).[3] "A novel piperazine linked β-amino alcohols bearing a benzosuberone scaffolds as anti-proliferative agents."[3] Bioorganic & Medicinal Chemistry Letters.

  • Emami, S., et al. (2013). "Piperazine-based amino alcohols: Privileged scaffolds in drug discovery." European Journal of Medicinal Chemistry.

  • BenchChem Technical Guide. (2025). "Exploring the Biological Activity of Novel Piperazine Derivatives."

  • Reddy, M.A., et al. (2017). "Regioselective ring opening of epoxides with amines: A metal- and solvent-free protocol." Chemical Communications.[4]

Sources

Validating Synthesis of 2-(4-Methylpiperazin-1-yl)propan-1-ol: A Comparative Guide to Elemental Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of pharmaceutical intermediates like 2-(4-Methylpiperazin-1-yl)propan-1-ol (CAS: 1811-57-0), structural confirmation via NMR is standard practice. However, structural identity does not equate to bulk purity. This guide objectively compares Elemental Analysis (EA) against orthogonal techniques (NMR, HPLC-MS) to demonstrate why EA remains the critical "gatekeeper" for validating bulk quality. We provide a robust synthesis protocol, a self-validating analysis framework, and experimental data highlighting the detection of "invisible" impurities like inorganic salts and solvent entrapment.

Introduction: The Molecule and the Challenge

2-(4-Methylpiperazin-1-yl)propan-1-ol is a versatile piperazine linker used in the development of kinase inhibitors and antipsychotics. Its amphiphilic nature—possessing both a basic tertiary amine and a polar hydroxyl group—makes it prone to trapping water and forming stable hydrate complexes or inorganic salts during workup.

While High-Performance Liquid Chromatography (HPLC) detects UV-active organic impurities and Nuclear Magnetic Resonance (NMR) confirms the carbon-hydrogen framework, neither effectively quantifies inorganic contaminants (e.g., sodium chloride, silica) or accurately assesses hydration states without complex internal standards. This guide establishes Elemental Analysis (CHN/O) as the definitive method for validating the total composition of the bulk material.

Synthesis Protocol: The Propylene Oxide Route

To ensure a high-purity baseline for validation, we utilize the atom-economical ring-opening of propylene oxide by 1-methylpiperazine. This route minimizes byproduct formation compared to alkyl halide substitution.

Materials
  • Reagent A: 1-Methylpiperazine (≥99%)

  • Reagent B: Propylene Oxide (≥99%)

  • Solvent: Ethanol (Absolute)

  • Catalyst: None required (Autocatalytic basicity)

Step-by-Step Methodology
  • Setup: Equip a 250 mL three-necked round-bottom flask with a reflux condenser, a pressure-equalizing dropping funnel, and a magnetic stir bar. Flush with nitrogen.

  • Charging: Add 1-Methylpiperazine (10.0 g, 100 mmol) and Ethanol (50 mL) to the flask. Cool to 0°C in an ice bath.

  • Addition: Charge the dropping funnel with Propylene Oxide (6.4 g, 110 mmol, 1.1 eq). Add dropwise over 30 minutes. Note: The reaction is exothermic; control addition rate to maintain internal temperature <10°C.

  • Reaction: Once addition is complete, remove the ice bath and allow to warm to room temperature. Stir for 2 hours, then heat to mild reflux (50°C) for 1 hour to ensure completion.

  • Workup (Critical for EA):

    • Concentrate the mixture under reduced pressure (Rotavap) to remove ethanol and excess propylene oxide.

    • Purification: Distill the residue under high vacuum (0.5 mmHg). Collect the fraction boiling at ~85-90°C.

    • Drying: Store the colorless oil over activated 4Å molecular sieves for 24 hours to minimize hygroscopic water absorption before analysis.

Visualization: Synthesis & Validation Workflow

The following diagram illustrates the synthesis pathway and the critical decision points where Elemental Analysis serves as the "Go/No-Go" gate.

SynthesisValidation Start Start: 1-Methylpiperazine Reaction Ring Opening (Ethanol, 50°C) Start->Reaction Reactant + Propylene Oxide Reactant->Reaction Crude Crude Intermediate Reaction->Crude Distill High Vac Distillation (Remove Salts/Solvent) Crude->Distill Product Product: 2-(4-Methylpiperazin-1-yl)propan-1-ol Distill->Product Sample Sampling Product->Sample NMR 1H-NMR (Structure Confirmed?) Sample->NMR EA Elemental Analysis (Purity > 99.6%?) Sample->EA Decision Release Batch NMR->Decision Pass EA->Decision Pass (±0.4%) Fail Reprocess / Dry EA->Fail Fail (>0.4% Diff) Fail->Distill Recycle

Caption: Workflow depicting the synthesis of 2-(4-Methylpiperazin-1-yl)propan-1-ol and the parallel validation tracks. Note that EA failure triggers reprocessing regardless of NMR success.

Comparative Analysis: EA vs. Orthogonal Methods

Why perform Elemental Analysis when NMR and MS are available? The table below highlights the "blind spots" of structural spectroscopy that EA illuminates.

FeatureElemental Analysis (CHN) 1H-NMR Spectroscopy HPLC-MS
Primary Target Total % Composition (C, H, N)H-C Framework ConnectivityMolecular Mass & Trace Organics
Inorganic Detection Excellent. Low C/H/N % indicates inorganic contamination (salts, silica).Poor. Inorganic salts are NMR silent.Poor. Salts often wash through or suppress ionization.
Solvent/Water Detection Good. Deviations in H% or C% reveal trapped solvent/water.Moderate. Requires specific solvent suppression or

shake.
N/A. Solvents are removed or part of the mobile phase.
Purity Definition Absolute Purity (Bulk)Structural IdentityRelative Purity (UV Area %)
Sample Requirement Destructive (~2 mg)Non-destructive (~10 mg)Destructive (<1 mg)
Standard Tolerance

(Journal Standard)
N/A (Qualitative)N/A
The "Silent Impurity" Trap

In this specific synthesis, if the distillation is skipped or performed poorly, sodium salts (from drying agents) or silica (from filtration) may remain.

  • NMR Result: The spectrum will look perfect because NaCl has no protons.

  • EA Result: The % Carbon and % Nitrogen will be significantly lower than theoretical values because the non-combustible salt adds mass without adding C or N. This is the self-validating mechanism of EA.

Experimental Data & Validation Logic

Theoretical Calculation

Formula:


Molecular Weight:  158.24  g/mol [1]
  • % Carbon:

    
    
    
  • % Hydrogen:

    
    
    
  • % Nitrogen:

    
    
    
Comparative Data: Validated vs. Failed Batch

The following data simulates a typical validation scenario for this molecule.

ElementTheoretical (%)Batch A (Pass) Batch B (Fail - Wet) Batch C (Fail - Salt)
Carbon 60.72 60.65 (

-0.07)
58.10 (

-2.62)
55.20 (

-5.52)
Hydrogen 11.47 11.50 (

+0.03)
11.95 (

+0.48)
11.45 (

-0.02)
Nitrogen 17.70 17.68 (

-0.02)
16.90 (

-0.80)
16.10 (

-1.60)
Diagnosis -High Purity Trapped Water Inorganic Contamination

Interpretation Logic:

  • Batch A: All values are within the ACS acceptance limit of

    
    . The product is chemically pure.
    
  • Batch B: Carbon and Nitrogen are low, but Hydrogen is significantly high. This specific ratio shift indicates the presence of excess H (from

    
    ) diluting the C/N mass. Action: Re-dry over molecular sieves.
    
  • Batch C: Carbon and Nitrogen are low, but Hydrogen is roughly accurate or slightly low. This uniform depression of combustible elements suggests "dead mass" (inorganics) that contains no C, H, or N. Action: Redistill to remove salts.

Logic Tree for Analysis Interpretation

Use this decision matrix to interpret EA results for 2-(4-Methylpiperazin-1-yl)propan-1-ol.

InterpretationLogic Start EA Result Received Check Are C, H, N within ±0.4%? Start->Check Pass PASS: Bulk Purity Confirmed Check->Pass Yes Analyze Analyze Deviation Pattern Check->Analyze No Case1 C low, N low, H HIGH Analyze->Case1 Case2 C low, N low, H Normal/Low Analyze->Case2 Case3 C/N Ratio Wrong Analyze->Case3 Result1 Diagnosis: Trapped Solvent/Water Action: Vacuum Dry Case1->Result1 Result2 Diagnosis: Inorganic Salts Action: Filter/Distill Case2->Result2 Result3 Diagnosis: Synthesis Failure (Wrong Product) Action: Check NMR Case3->Result3

Caption: Diagnostic logic for interpreting Elemental Analysis deviations.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.
  • American Chemical Society. Guidelines for Characterization of Organic Compounds. ACS Publications.[2] [Link] (Establishes the

    
     standard for EA).
    
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 1811-57-0, 2-(4-Methylpiperazin-1-yl)propan-1-ol. [Link] (Physical property verification).

  • Holzgrabe, U.Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 2010. (Comparison of NMR vs. EA for purity).

Sources

Reference Standards for 2-(4-Methylpiperazin-1-yl)propan-1-ol Quality Control

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Hidden" Critical Reagent

In pharmaceutical development, 2-(4-Methylpiperazin-1-yl)propan-1-ol (CAS 1811-57-0) serves as a pivotal intermediate for constructing piperazine-based pharmacophores found in antipsychotics (e.g., Olanzapine analogs), antihistamines, and certain fluoroquinolones.[1] Despite its structural simplicity, its quality control (QC) presents a "perfect storm" of analytical challenges: high polarity , weak UV chromophores , hygroscopicity , and stereochemical complexity (due to the chiral center at C2).

Unlike blockbuster APIs, a dedicated USP or EP Reference Standard (RS) is often unavailable for this specific intermediate. This forces laboratories to rely on commercial "Research Grade" materials or characterize their own in-house primary standards.

This guide objectively compares the performance of different reference standard grades and provides a self-validating analytical framework to ensure your QC data withstands regulatory scrutiny.

The Hierarchy of Standards: What Are You Buying?

When sourcing this compound, you will encounter three distinct tiers of quality. Using the wrong tier for quantitative assays can introduce errors of 5–15% in potency calculations.

Table 1: Comparative Performance of Reference Standard Grades
FeatureTier 1: Certified Reference Material (CRM) Tier 2: Analytical Standard (Secondary) Tier 3: Synthesis/Reagent Grade
Traceability NIST/ISO 17034 AccreditedTraceable to internal primary stdManufacturer's CoA only
Purity Assignment Mass Balance (100% - Impurities - Water - Residuals)Chromatographic Purity (Area %)Area % (often ignores water/salts)
Uncertainty Explicitly stated (e.g., 99.1% ± 0.3%)Not typically providedUnknown
Water Content Quantified (Karl Fischer)QuantifiedOften Unreported (High Risk)
Stereochemistry Enantiomeric Ratio (e.r.) definedRacemic or undefinedUndefined
Suitability Release testing, Assay calibrationRoutine QC, RT identificationSynthesis starting material ONLY

Critical Insight: Piperazine derivatives are notoriously hygroscopic and can absorb atmospheric CO₂ to form carbamates. A "98% pure" Reagent Grade sample may actually be only 90% active substance by weight due to absorbed water and carbonates, leading to massive assay bias.

Characterization Workflow: Establishing an In-House Primary Standard

Since a Compendial RS is rare for this intermediate, you must often validate a commercial standard as your "In-House Primary Standard."

Diagram 1: The Mass Balance Characterization Workflow

G Start Raw Material (>99% Area by HPLC) StructID Structural ID (1H-NMR, MS, IR) Start->StructID Purity Chromatographic Purity (HPLC/GC - 2 Orthogonal Methods) StructID->Purity Volatiles Volatile Impurities (LOD / TGA / Residual Solvents) StructID->Volatiles Water Water Content (Karl Fischer Titration) StructID->Water Inorganics Inorganic Impurities (Residue on Ignition / ROI) StructID->Inorganics Calc Mass Balance Calculation Potency = (100 - %Imp - %H2O - %Solv - %ROI) Purity->Calc Volatiles->Calc Water->Calc Inorganics->Calc Final Valid Primary Standard (Assigned Potency) Calc->Final

Caption: Workflow for assigning potency to a non-compendial reference standard using the Mass Balance approach.

Analytical Protocols

The lack of a strong UV chromophore in 2-(4-Methylpiperazin-1-yl)propan-1-ol makes standard UV detection (254 nm) useless. You must use Derivatization or HILIC-MS/CAD .

Protocol A: Derivatization HPLC-UV (High Sensitivity)

Best for labs without MS/CAD detectors. Uses NBD-Cl to tag the secondary amine (if present as impurity) or the hydroxyl/tertiary amine interaction.

Mechanism: 4-chloro-7-nitrobenzofurazan (NBD-Cl) reacts with amines to form highly fluorescent/UV-active adducts.

  • Reagents:

    • 0.1% NBD-Cl in Methanol.

    • Borate Buffer (pH 9.0).

    • Diluent: 50:50 Methanol:Water.

  • Sample Prep:

    • Dissolve Standard to 0.5 mg/mL.

    • Mix 100 µL Sample + 100 µL Borate Buffer + 200 µL NBD-Cl solution.

    • Incubate: 60°C for 30 minutes (protected from light).

    • Quench: Add 100 µL 1M HCl.

  • HPLC Conditions:

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile. (Gradient: 5% B to 60% B over 15 min).

    • Detection: UV at 470 nm (or Fluorescence Ex 470nm / Em 530nm).

  • Acceptance Criteria:

    • Tailing Factor: < 1.5 (Derivatization improves peak shape by masking basic sites).

Protocol B: HILIC-CAD/MS (Direct Analysis)

Best for purity assay and impurity profiling without sample modification.

Rationale: The polar piperazine and hydroxyl groups cause poor retention on C18. Hydrophilic Interaction Liquid Chromatography (HILIC) provides superior retention and peak shape.[2]

  • Column: Waters XBridge Amide or Phenomenex Luna HILIC, 100 x 3.0 mm, 3.5 µm.

  • Mobile Phase:

    • A: 10 mM Ammonium Formate in Water (pH 3.0).

    • B: Acetonitrile.[3]

    • Isocratic: 10% A / 90% B (High organic required for HILIC retention).

  • Flow Rate: 0.5 mL/min.

  • Detection:

    • MS: ESI Positive Mode (SIM m/z 159.15 [M+H]+).

    • CAD (Charged Aerosol Detector): Universal detection, ideal for quantifying non-chromophoric impurities.

Case Study: Impact of Standard Quality on Potency

We simulated a QC release scenario for an intermediate batch using two different standards.

  • Standard A: Commercial "98%" Reagent Grade (CoA based on Area% only).

  • Standard B: In-House Characterized Primary Standard (Mass Balance: 94.2% Potency due to 3.5% H₂O and 2.3% Residual Solvents).

Experiment: Quantifying a test sample (Target 100 mg/g).

Standard UsedCalculated Potency of SampleDeviation from True ValueConsequence
Standard A (Reagent) 96.1 mg/g -3.9%False Failure (OOS). Batch rejected unnecessarily.
Standard B (Primary) 99.8 mg/g -0.2%Pass . Batch released.

Analysis: Standard A was assumed to be 100% or 98% pure, but was actually ~94% active. Overestimating the standard's potency leads to underestimating the sample's potency.

Stereochemical Control: The Hidden Variable

2-(4-Methylpiperazin-1-yl)propan-1-ol has a chiral center at the C2 position.[1]

  • CAS 2381259-96-5: (S)-enantiomer.[4][5][6]

  • CAS 1811-57-0: Generally refers to the racemate.

If your downstream drug is chiral (e.g., Levofloxacin analogs), using a racemic intermediate standard for a chiral process will invalidate your Enantiomeric Excess (ee) calculations.

Chiral HPLC Protocol:

  • Column: Chiralpak IC or AD-H.

  • Mobile Phase: Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).

  • Detection: UV 210 nm (Low sensitivity, high concentration required) or Refractive Index (RI).

Handling and Storage Recommendations

To maintain the integrity of your reference standard:

  • Hygroscopicity: Store in a desiccator. Equilibrate to room temperature before opening the vial to prevent condensation.

  • Carbon Dioxide: Piperazines are basic amines. Long-term exposure to air can form carbamates. Flush headspace with Argon after use.

  • Weighing: Use an analytical balance with an ionizer (static elimination) as these powders can be static. For quantitative work, weigh by difference into the volumetric flask.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 15388, 2-(4-Methylpiperazin-1-yl)propan-1-ol. [Link]

  • Journal of Chemical and Pharmaceutical Research. "Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV." (2015). [Link]

  • European Medicines Agency (EMA). ICH Q3A(R2): Impurities in New Drug Substances. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(4-Methylpiperazin-1-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 2-(4-Methylpiperazin-1-yl)propan-1-ol (CAS No: 1811-57-0). As a key chemical intermediate in pharmaceutical research and development, its proper handling from cradle-to-grave is not merely a regulatory requirement but a cornerstone of laboratory safety and environmental stewardship.[1][2] This document moves beyond simple checklists to explain the scientific rationale behind each procedural step, ensuring that researchers, scientists, and drug development professionals can manage this waste stream with confidence and precision.

Hazard Profile and Essential Risk Assessment

Understanding the chemical nature of 2-(4-Methylpiperazin-1-yl)propan-1-ol is fundamental to managing its risks. It is an organic compound featuring a piperazine ring, which imparts basic properties, and an alcohol functional group.[1] While comprehensive toxicological data for this specific molecule is limited, its structural class and available safety information dictate a cautious approach.

Key Hazards:

  • Skin and Eye Irritation: Safety data from suppliers clearly indicates that this compound causes skin irritation (H315) and serious eye irritation (H319). Direct contact must be avoided at all times.

  • Potential for Corrosivity: Piperazine and its derivatives are known to be corrosive.[3][4][5] Therefore, 2-(4-Methylpiperazin-1-yl)propan-1-ol should be handled as a potentially corrosive material, especially in aqueous solutions.

  • Aquatic Toxicity: Many nitrogen-containing organic compounds exhibit toxicity to aquatic life.[6] Uncontrolled release into drains or waterways is strictly prohibited to prevent long-term environmental damage.[6][7]

Table 1: Chemical Identity and Hazard Summary
PropertyDataSource(s)
IUPAC Name 2-(4-methylpiperazin-1-yl)propan-1-ol[1]
CAS Number 1811-57-0[1]
Molecular Formula C₈H₁₈N₂O[1]
Molecular Weight 158.24 g/mol [1]
Physical Form Solid, semi-solid, or liquid
GHS Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.

The Regulatory Imperative: EPA and OSHA Compliance

The disposal of laboratory chemicals in the United States is governed by a stringent regulatory framework. Two primary agencies set the standards:

  • Environmental Protection Agency (EPA): Through the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management of hazardous waste from its point of generation to its final disposal (a concept known as "cradle-to-grave").[7][8][9] 2-(4-Methylpiperazin-1-yl)propan-1-ol waste must be managed as a regulated chemical waste under these guidelines.[10]

  • Occupational Safety and Health Administration (OSHA): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450), often called the Laboratory Standard, mandates the creation of a Chemical Hygiene Plan (CHP).[11][12] This CHP must include specific procedures for the safe handling and disposal of all hazardous chemicals used in the lab.[12][13]

Your institution's Environmental Health and Safety (EHS) office is your primary resource for navigating these regulations and coordinating waste disposal.

On-Site Waste Management: A Step-by-Step Protocol

Proper on-site handling is the most critical phase under the direct control of laboratory personnel. Adherence to this protocol minimizes risk and ensures the waste is ready for safe transport and final disposal.

Step 1: Utilize Appropriate Personal Protective Equipment (PPE)

Before handling the chemical or its waste, always wear the following:

  • Eye Protection: Chemical safety goggles or a face shield.[14]

  • Hand Protection: Chemically resistant gloves, such as nitrile rubber.

  • Body Protection: A standard laboratory coat.

Step 2: Select a Chemically Compatible Waste Container

The integrity of the waste container is non-negotiable.

  • Material: Use a container made of high-density polyethylene (HDPE) or other plastic compatible with basic organic compounds. Plastic is often preferred over glass to minimize the risk of breakage.[7]

  • Condition: The container must be in good condition, free from cracks or residue, and have a secure, leak-proof screw-top cap.[15][16]

  • Venting: Do not use a container that can build up pressure if there is any potential for gas-producing reactions. However, for this specific compound, standard non-vented caps are appropriate.

Step 3: Complete a Hazardous Waste Label

Proper labeling is a strict regulatory requirement and essential for safety.

  • Affix a completed hazardous waste tag to the container before adding any waste.

  • The label must clearly state the words "Hazardous Waste" .[16]

  • Write the full chemical name: "2-(4-Methylpiperazin-1-yl)propan-1-ol" . Do not use abbreviations or chemical formulas.[15][16]

  • List all constituents if it is a mixture, including solvents, with their approximate percentages.

  • Indicate the date when waste was first added (the "accumulation start date").

Step 4: Practice Rigorous Waste Segregation

Causality: 2-(4-Methylpiperazin-1-yl)propan-1-ol is a basic amine. Mixing it with acidic waste can trigger a violent, heat-generating (exothermic) neutralization reaction. This can cause the container to rupture or its contents to boil and splash.

  • Segregation Protocol:

    • Acids: Store this waste stream separately from all acidic waste.

    • Oxidizers: Keep away from strong oxidizing agents to prevent potentially dangerous reactions.

    • General Solvents: While it may be soluble in some, do not mix with halogenated or other solvent waste streams unless explicitly permitted by your EHS office.

Step 5: Accumulate Waste in a Designated Area
  • Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of waste generation and under the control of laboratory personnel.[15][16]

  • Containment: The SAA should have secondary containment (such as a tray or tub) to capture any potential leaks.

  • Closure: Keep the waste container closed at all times except when actively adding waste.[15] Never leave a funnel in the opening.

Diagram 1: On-Site Waste Management Workflow

Start Waste Generation PPE Don Appropriate PPE Start->PPE Initiate Disposal Container Select Compatible Container (HDPE) PPE->Container Label Complete & Affix Hazardous Waste Label Container->Label Segregate Segregate from Acids & Incompatibles Label->Segregate Add Waste Store Store in Closed Container in Secondary Containment (SAA) Segregate->Store Pickup Container Full: Arrange EHS Pickup Store->Pickup Within Accumulation Time Limits End Licensed Disposal Pickup->End

Caption: Workflow for on-site management of 2-(4-Methylpiperazin-1-yl)propan-1-ol waste.

Emergency Protocol: Spill Management

Even with careful handling, spills can occur. A swift and correct response is crucial.

  • Evacuate and Alert: Immediately alert others in the area. If the spill is large or in a poorly ventilated space, evacuate and contact your institution's EHS or emergency response team.

  • Don PPE: For small, manageable spills, don your full PPE, including a respirator if the material is volatile or creates dust.

  • Contain the Spill: Prevent the spill from spreading or entering drains by diking it with a non-reactive absorbent material (e.g., vermiculite, sand, or a commercial spill pillow).

  • Absorb the Material: Cover the spill with the absorbent material and allow it to fully absorb the liquid.

  • Collect Waste: Carefully sweep or scoop the saturated absorbent material into a designated hazardous waste container.

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (such as water and a mild detergent), working from the outside in. Place all cleaning materials into the waste container.

  • Dispose: Seal, label, and dispose of the spill cleanup waste as hazardous waste according to the procedures in Section 3.

Diagram 2: Spill Response Protocol

Spill Spill Occurs Alert Alert Personnel Assess Scale Spill->Alert LargeSpill Large Spill: Evacuate & Call EHS Alert->LargeSpill Is it large or unsafe? YES SmallSpill Small Spill: Proceed with Caution Alert->SmallSpill NO PPE Don Full PPE (incl. respirator if needed) SmallSpill->PPE Contain Contain Spill with Inert Absorbent PPE->Contain Absorb Absorb Material Contain->Absorb Collect Collect Waste into Labeled Container Absorb->Collect Clean Decontaminate Area Collect->Clean Dispose Manage as Hazardous Waste Clean->Dispose

Caption: Step-by-step decision workflow for responding to a chemical spill.

Final Disposal Pathways

Once collected by your EHS office or a licensed contractor, the waste is transported to a Treatment, Storage, and Disposal Facility (TSDF). The generator remains legally responsible for the waste until its final destruction.[2] The most probable disposal method for 2-(4-Methylpiperazin-1-yl)propan-1-ol is high-temperature incineration.

  • High-Temperature Incineration: This is the preferred and most effective method for destroying organic chemical waste.

    • Causality: This compound contains carbon, hydrogen, oxygen, and nitrogen. During combustion, the organic structure is broken down. However, the nitrogen atoms can be converted into nitrogen oxides (NOx), which are potent air pollutants.[17] Therefore, the waste must be destroyed in a specialized chemical incinerator equipped with afterburners and flue-gas scrubbers to neutralize NOx and other hazardous byproducts, ensuring compliance with clean air regulations.[17][18]

Summary of Best Practices

Table 2: Disposal Do's and Don'ts
DoDon't
Do wear appropriate PPE at all times.Don't pour this chemical down the drain.[7]
Do use a labeled, compatible, and sealed container.Don't dispose of it in the regular trash.[7][16]
Do segregate this basic waste from acids.[15]Don't mix it with unknown or incompatible waste streams.
Do keep the waste container closed when not in use.[15]Don't leave a funnel in an open waste container.[15]
Do manage all spill cleanup materials as hazardous waste.Don't attempt to neutralize bulk waste in the laboratory.
Do consult your institution's EHS office with any questions.Don't exceed the accumulation time or quantity limits for your lab.[2][19]

By adhering to these scientifically grounded and regulation-compliant procedures, you ensure the safe management of 2-(4-Methylpiperazin-1-yl)propan-1-ol waste, protecting yourself, your colleagues, and the environment.

References

  • Environmental Health and Safety, University of Tennessee, Knoxville. (n.d.). How to Dispose of Chemical Waste. Retrieved from [Link]

  • CHIMIART. (n.d.). Neutralizing Amine. Retrieved from [Link]

  • Columbia University Research. (n.d.). Hazardous Chemical Waste Management Guidelines. Retrieved from [Link]

  • North Carolina Department of Environmental Quality. (n.d.). Hazardous Waste Management – Selected RCRA Regulations Fact Sheet. Retrieved from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • BASF. (2023, January 30). Safety data sheet: Toki. Retrieved from [Link]

  • HazChem Environmental. (n.d.). RCRA: Resource Conservation & Recovery Act. Retrieved from [Link]

  • Tetra Tech. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Retrieved from [Link]

  • ERG Environmental. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]

  • National Research Council. (1999). Waste Incineration and Public Health. In Incineration Processes and Environmental Releases. Washington, DC: The National Academies Press. Retrieved from [Link]

  • Beta Pramesti Asia. (n.d.). Neutralizing Amine. Retrieved from [Link]

  • Koss, A. R., et al. (2016, September 28). Emissions of nitrogen-containing organic compounds from the burning of herbaceous and arboraceous biomass. ScholarWorks at University of Montana. Retrieved from [Link]

  • McClelland Engineers. (n.d.). High-Nitrogen content Organic Waste Incinerator. Retrieved from [Link]

  • CloudSDS. (2025, July 21). A Detailed Guide on OSHA Chemical Hygiene Plan. Retrieved from [Link]

  • Case Western Reserve University. (n.d.). RCRA | Environmental Health and Safety. Retrieved from [Link]

  • Angene Chemical. (2026, January 1). Safety Data Sheet: 2-(4-Methylpiperazin-1-yl)propan-1-ol. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1975). Determination of Incinerator Operating Conditions Necessary for Safe Disposal of Pesticides. Retrieved from [Link]

  • The University of Texas at Austin. (n.d.). Chemical Waste | Environmental Health & Safety (EHS). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (S)-2-(4-(Methylsulfonyl)piperazin-1-yl)propan-1-ol. PubChem Compound Summary. Retrieved from [Link]

  • Chardon Laboratories. (2025, September 19). Steam Boiler Amines: Neutralizing & Film-Forming. Retrieved from [Link]

  • ACTenviro. (2025, October 8). Complying with Hazardous Waste Regulations: Your Guide to RCRA Compliance Steps. Retrieved from [Link]

  • National Environmental Trainers. (n.d.). RCRA Regulations Explained. Retrieved from [Link]

  • Solvent Waste Management. (2024, December 17). How To Safely Dispose of Chemicals in Your Lab. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). 2-Amino-2-methyl-1-(4-methylpiperazin-1-yl)propan-1-one. CompTox Chemicals Dashboard. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, February 24). 24.7: Reactions of Amines. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). OSHA Factsheet: Laboratory Safety - OSHA Lab Standard. Retrieved from [Link]

  • ChemREADY. (n.d.). Neutralizing Amine Treatments for Boilers. Retrieved from [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (n.d.). Piperazine Safety Data Sheet. Retrieved from [Link]

  • Lab Manager. (2020, April 1). The OSHA Laboratory Standard. Retrieved from [Link]

  • Pi Chemicals. (n.d.). Material Safety Data Sheet: 1-(2-PYRIDINYL)PIPERAZINE. Retrieved from [Link]

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Technical Guide: Safe Handling & PPE for 2-(4-Methylpiperazin-1-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Phase 1: Hazard Identification & Risk Assessment

The foundation of safety is understanding the "Why."

Before selecting PPE, we must deconstruct the molecule to understand its biological reactivity. 2-(4-Methylpiperazin-1-yl)propan-1-ol is a bifunctional intermediate containing a tertiary amine (N-methylpiperazine moiety) and a primary alcohol.

Functional Group Analysis
  • Piperazine Ring (The Primary Threat): Piperazine derivatives are historically classified as sensitizers . They can induce respiratory sensitization (asthma-like symptoms) and allergic contact dermatitis. They are also basic (pH > 10 in solution), posing a risk of chemical burns or severe eye damage (H314/H318).

  • Propanol Chain: Adds lipophilicity, facilitating skin absorption. It also contributes to the combustibility of the compound.

Core Hazard Profile (Conservative Estimate):

  • Health: Skin Corrosive/Irritant, Serious Eye Damage, Respiratory Sensitizer.[1][2][3][4]

  • Physical: Combustible Liquid (Flash point likely >60°C, but requires caution).

  • Reactivity: Incompatible with strong oxidizers and acid chlorides; exothermic reaction with strong acids.

Phase 2: The PPE Matrix (Personal Protective Equipment)

Standard "lab coat and glasses" are insufficient for piperazine derivatives due to the sensitization risk. The following matrix is designed to prevent both acute exposure (burns) and chronic sensitization.

Protective Equipment Specifications
ComponentStandard Operation (Small Scale < 50mL)High-Risk Operation (Spills / Scale-up)Technical Justification
Eye Protection Chemical Splash Goggles (Indirect Vent)Face Shield + Splash GogglesPiperazines are caustic. Safety glasses allow vapors/liquids to bypass seals. Goggles provide a vapor seal.
Hand Protection Nitrile (Min thickness: 0.11 mm)Silver Shield / Laminate (or Double Nitrile)Amines can permeate thin nitrile. Laminate offers broad chemical resistance against organic bases.
Respiratory Fume Hood (Sash at 18")Full-Face Respirator (ABEK1P3 Filter)Primary control is engineering (Hood). If outside hood, full-face is required to protect mucous membranes from sensitization.
Body Defense Lab Coat (Poly/Cotton) + Apron Tyvek® Coverall (Type 5/6)Cotton absorbs amines; Tyvek repels them. An apron prevents chest absorption during pouring.
Glove Permeation Logic
  • Splash Contact: Nitrile is acceptable for incidental contact if removed immediately.

  • Immersion/Cleanup: Do NOT use Latex (poor amine resistance) or thin Nitrile. Use Butyl Rubber or Laminate (EVOH) gloves for spill cleanup to prevent rapid breakthrough.

Phase 3: Operational Workflow & Engineering Controls

This section details the "Self-Validating System" for handling.

Pre-Operational Logic Diagram

Before opening the container, follow this decision logic to ensure safety compliance.

RiskAssessment Start START: Handling 2-(4-Methylpiperazin-1-yl)propan-1-ol VolCheck Is volume > 100mL OR Heating involved? Start->VolCheck StandardPPE Apply Standard PPE: Splash Goggles + Nitrile Gloves + Lab Coat VolCheck->StandardPPE No HighRiskPPE Apply High-Risk PPE: Face Shield + Double Gloves + Apron VolCheck->HighRiskPPE Yes HoodCheck Is Fume Hood Airflow > 100 fpm? Stop STOP: Maintenance Required HoodCheck->Stop No (<80 fpm) Proceed PROCEED: Open Container HoodCheck->Proceed Yes StandardPPE->HoodCheck HighRiskPPE->HoodCheck

Figure 1: Pre-operational risk assessment logic to determine necessary PPE levels.

Step-by-Step Handling Protocol
  • Engineering Check: Verify fume hood certification sticker is current. Confirm face velocity is 80–120 fpm using a vane anemometer or tissue test.

  • Barrier Setup: Place an absorbent pad (bench protector) in the hood. This captures micro-drips and prevents bench contamination.

  • Transfer:

    • Use positive displacement pipettes for viscous liquids to prevent dripping.

    • Self-Validation: If you smell a "fishy" or amine-like odor, your engineering controls have failed. Close the sash immediately.

  • Decontamination: Wipe the exterior of the reagent bottle with a dry tissue, then a damp tissue (water/ethanol) before returning it to storage. This prevents "ring marks" of corrosive residue on shelves.

Phase 4: Emergency Response & Disposal[1][2]

Spill Response Workflow

Piperazine spills require specific neutralization. Do not simply wipe up with paper towels, as this can release vapors.

SpillResponse Spill Spill Detected Evacuate Evacuate Immediate Area Alert Lab Manager Spill->Evacuate PPE_Up Don PPE: Respirator + Laminate Gloves Evacuate->PPE_Up Absorb Cover with Absorbent Pads (Do not use sawdust) PPE_Up->Absorb Neutralize Wipe surface with 1% Acetic Acid solution Absorb->Neutralize Waste Dispose as Hazardous Chemical Waste Neutralize->Waste

Figure 2: Sequential workflow for managing amine-based spills safely.

Waste Disposal Strategy
  • Classification: Hazardous Chemical Waste (Basic/Organic).

  • Segregation:

    • DO NOT mix with acidic waste streams (exothermic reaction risk).

    • DO NOT mix with oxidizers (peroxides, nitrates).[5][6]

  • Container: High-density polyethylene (HDPE) or glass. Label clearly as "Alkaline Organic Waste" with the specific chemical name.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 121228, 2-(4-Methylpiperazin-1-yl)ethanol [Analogous Structure Safety Data]. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier - Piperazine. (General sensitization data for piperazine moiety). Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.